DTPP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
37107-08-7 |
|---|---|
Molecular Formula |
C9H23N3O15P5+5 |
Molecular Weight |
568.16 g/mol |
IUPAC Name |
[bis[2-[bis[[hydroxy(oxo)phosphaniumyl]oxymethyl]amino]ethyl]amino]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C9H18N3O15P5/c13-28(14)23-5-10(1-3-11(6-24-29(15)16)7-25-30(17)18)2-4-12(8-26-31(19)20)9-27-32(21)22/h1-9H2/p+5 |
InChI Key |
PBHXLXJLHCENHW-UHFFFAOYSA-S |
SMILES |
C(CN(CO[P+](=O)O)CO[P+](=O)O)N(CCN(CO[P+](=O)O)CO[P+](=O)O)CO[P+](=O)O |
Canonical SMILES |
C(CN(CO[P+](=O)O)CO[P+](=O)O)N(CCN(CO[P+](=O)O)CO[P+](=O)O)CO[P+](=O)O |
Synonyms |
diethylenetriaminopentamethylphosphonic acid DTPP |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin (DTPP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (DTPP), a significant porphyrin derivative with applications in diverse fields, including photodynamic therapy and materials science. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The synthesis of this compound, also known as H₂TMPP, is most commonly achieved through the condensation of pyrrole with an appropriate aldehyde, in this case, 4-methoxybenzaldehyde. Two prevalent methods for this synthesis are the Adler-Longo and the Lindsey methods. While both are effective, they differ in reaction conditions such as temperature, solvent, and catalyst.
Synthetic Methods
-
Adler-Longo Method: This method typically involves refluxing the reactants in a high-boiling solvent like propionic acid, open to the air.[1] It is a one-pot synthesis that is relatively simple to perform.
-
Lindsey Synthesis: This two-step method involves the acid-catalyzed condensation of the aldehyde and pyrrole at room temperature to form the porphyrinogen, followed by oxidation to the porphyrin. This method often results in higher yields and purity compared to the Adler-Longo method.
A recently reported green synthesis protocol offers an alternative, environmentally friendly approach.[2]
Experimental Protocol: A Green Synthesis Approach[2]
This protocol provides a detailed methodology for the synthesis of this compound using a more environmentally benign solvent system.
Materials:
-
4-Methoxybenzaldehyde
-
Pyrrole
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl)
-
Dimethylformamide (DMF)
-
Silica Gel (100-200 mesh) for column chromatography
Procedure:
-
To a 2:1 mixture of methanol and water (150 mL), add 4-methoxybenzaldehyde (2 mmol, 243 µL) and pyrrole (2 mmol, 140 µL).
-
Add 10 mL of concentrated HCl to the reaction mixture.
-
Stir the mixture at room temperature for 2 hours.
-
Filter the resulting precipitate using Whatman filter paper.
-
Dissolve the precipitate in 15 mL of DMF.
-
Reflux the DMF solution for 1.5 hours.
-
Transfer the solution to a beaker and stir overnight.
-
Evaporate the solvent to dryness.
-
Purify the crude product by column chromatography using silica gel (100-200 mesh).
Table 1: Synthesis Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₄₈H₃₈N₄O₄ | [3][4][5] |
| Molecular Weight | 734.84 g/mol | [3][4] |
| Appearance | Purple crystalline powder | [4] |
| Yield | Not explicitly stated for this specific green synthesis, but similar porphyrin syntheses report yields from 17-21%. | [2] |
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the primary analytical techniques employed.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins due to their strong light absorption in the visible and ultraviolet regions. The spectrum is dominated by an intense Soret band (or B band) around 400-450 nm and several weaker Q bands in the 500-700 nm region.[6][7][8][9]
Experimental Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., chloroform or dichloromethane).
-
Use a quartz cuvette to hold the sample.
-
Record the absorption spectrum over a wavelength range of 300-800 nm using a UV-Vis spectrophotometer.
-
Identify the λmax values for the Soret and Q bands.
Table 2: UV-Visible Spectroscopy Data for this compound
| Band | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Soret Band | ~418 | ~3.5 x 10⁵ | [10] |
| Q-Band I | ~515 | ~1.8 x 10⁴ | [10] |
| Q-Band II | ~550 | ~1.1 x 10⁴ | [10] |
| Q-Band III | ~593 | ~6.0 x 10³ | [10] |
| Q-Band IV | ~649 | ~5.5 x 10³ | [10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. The highly symmetric nature of the molecule simplifies the spectra.
Experimental Protocol:
-
Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.
-
Analyze the chemical shifts, integration, and splitting patterns to confirm the structure.
Table 3: ¹H NMR Spectroscopy Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 8.85 | s | 8H | β-pyrrolic protons | [2] |
| 8.10 | d | 8H | ortho-phenyl protons | [11] |
| 7.27 | d | 8H | meta-phenyl protons | [11] |
| 4.08 | s | 12H | Methoxy (-OCH₃) protons | [11] |
| -2.78 | s | 2H | Inner NH protons | [2] |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition.
Experimental Protocol:
-
Dissolve a small amount of this compound in a suitable solvent.
-
Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺).
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₄₈H₃₈N₄O₄ | [3][4][5] |
| Calculated Monoisotopic Mass | 734.2893 g/mol | [4] |
| Expected [M+H]⁺ | ~735.2971 | Calculated |
Visualizing Key Processes
This compound Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: A flowchart of the this compound synthesis and purification process.
Signaling Pathway in Photodynamic Therapy (PDT)
Porphyrins like this compound are excellent photosensitizers for photodynamic therapy.[12][13][14] Upon activation by light of a specific wavelength, the photosensitizer can initiate a cascade of events leading to cell death, primarily through the generation of reactive oxygen species (ROS).
References
- 1. A. D. Adler, F. R. Longo, J. D. Finarelli, J. Goldmacher, J. Assour and L. Korsakoff, “A Simplified Synthesis for Meso- Tetraphenylporphine,” The Journal of Organic Chemistry, Vol. 32, No. 3, 1967, p. 476. doi10.1021/jo01288a053 - References - Scientific Research Publishing [scirp.org]
- 2. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine Dye content 95 22112-78-3 [sigmaaldrich.com]
- 4. 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | C48H38N4O4 | CID 135404412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
An In-depth Technical Guide on the Solubility and Stability of Di-tert-butyl Peroxide (DTBP)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "DTPP" is not a standard chemical identifier. This guide focuses on Di-tert-butyl peroxide (DTBP), a plausible interpretation of the user's query due to the common abbreviation and the availability of substantial technical data.
Introduction
Di-tert-butyl peroxide (DTBP), with the chemical formula C₈H₁₈O₂, is a dialkyl organic peroxide widely utilized as a radical initiator in polymerization processes, a cross-linking agent for polymers, and a reagent in organic synthesis.[1][2] Its efficacy in these applications is intrinsically linked to its solubility in various media and its thermal stability, which dictates its decomposition into reactive free radicals. This guide provides a comprehensive overview of the solubility and stability of DTBP, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers and professionals in its safe and effective handling and application.
Physicochemical Properties of Di-tert-butyl Peroxide
A summary of the key physicochemical properties of DTBP is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O₂ | [1] |
| Molecular Weight | 146.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Sharp, pungent | [3][4] |
| Density | 0.794–0.796 g/cm³ at 25°C | [3] |
| Boiling Point | 109–111°C | [2][3] |
| Melting Point | -30°C to -40°C | [2][3] |
| Flash Point (closed cup) | <0°C to 18°C | [2][3] |
| Refractive Index | ~1.39 | [2] |
Solubility Profile
Di-tert-butyl peroxide is a nonpolar compound, which dictates its solubility characteristics. It is generally soluble in organic solvents and insoluble in water.
Qualitative Solubility
DTBP is miscible with a wide range of organic solvents. Its solubility is attributed to the hydrophobic nature of the two tert-butyl groups.
Table 2: Qualitative Solubility of Di-tert-butyl Peroxide
| Solvent Class | Solubility | Reference(s) |
| Water | Insoluble / Immiscible | [1][2][3][4] |
| Alcohols | Soluble (e.g., ethanol) | [1][2][4] |
| Ethers | Soluble (e.g., diethyl ether) | [1][2] |
| Ketones | Soluble (e.g., acetone) | [1][4] |
| Aromatic Hydrocarbons | Soluble (e.g., benzene, toluene) | [3][4] |
| Aliphatic Hydrocarbons | Soluble (e.g., petroleum ether) | [4] |
| Esters | Soluble | [2] |
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for determining the solubility of a liquid compound like DTBP in various solvents.
Objective: To determine the qualitative solubility of Di-tert-butyl peroxide in a range of solvents.
Materials:
-
Di-tert-butyl peroxide (DTBP)
-
A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)
-
Small test tubes or vials
-
Pipettes or graduated cylinders
-
Vortex mixer
Procedure:
-
Sample Preparation: In a well-ventilated fume hood, add 1 mL of the solvent to be tested into a clean, dry test tube.
-
Addition of Solute: Carefully add a small, measured amount of DTBP (e.g., 0.1 mL) to the solvent in the test tube.
-
Mixing: Cap the test tube and vortex the mixture vigorously for 30-60 seconds.
-
Observation: Visually inspect the mixture for signs of dissolution. A single, clear phase indicates that the DTBP is soluble. The presence of two distinct layers, cloudiness, or droplets indicates insolubility or immiscibility.
-
Incremental Addition (Optional for Miscibility): If the initial amount dissolves, continue adding DTBP in small increments, mixing after each addition, to observe if it is miscible in all proportions.
-
Record Results: Record the observations for each solvent tested.
Safety Precautions:
-
Always handle DTBP in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene are suitable for short-term handling, but for prolonged contact, Silver Shield®/4H® gloves are recommended), and a lab coat.
-
DTBP is flammable and a strong oxidizing agent. Keep it away from heat, sparks, open flames, and reducing agents.
-
Dispose of waste according to institutional guidelines for hazardous materials.
Solubility Determination Workflow
Stability Profile
Di-tert-butyl peroxide is a thermally sensitive compound. Its stability is a critical consideration for storage, handling, and application.
Thermal Stability
DTBP is relatively stable at room temperature but decomposes at elevated temperatures to form two tert-butoxy radicals.[3] This decomposition is exothermic and can become self-accelerating, potentially leading to an explosion if not controlled.
Table 3: Thermal Stability Data for Di-tert-butyl Peroxide
| Parameter | Value | Reference(s) |
| Self-Accelerating Decomposition Temperature (SADT) | 80°C | [2] |
| 10-hour half-life temperature | 126°C | [2] |
| 1-hour half-life temperature | 149°C | [2] |
| 1-minute half-life temperature | 193°C | [2] |
| Activation Energy | 35.1 kcal/mol | [2] |
The SADT is the lowest temperature at which self-accelerating decomposition may occur with a substance in the packaging as used in transport. Storage temperatures should be kept well below the SADT.
Chemical Stability and Incompatibilities
DTBP is a strong oxidizing agent and can react violently with combustible and reducing materials.[4] It is sensitive to heat, shock, friction, and acidic conditions.[3] Contact with acids, metals, or reducing agents should be avoided.[3]
Experimental Protocol for Stability Assessment (Isothermal Aging)
This protocol describes a method to assess the thermal stability of DTBP by monitoring its concentration over time at a constant elevated temperature.
Objective: To determine the degradation rate of Di-tert-butyl peroxide at a specific temperature.
Materials:
-
Di-tert-butyl peroxide (DTBP)
-
A stable, high-boiling point solvent (e.g., dodecane)
-
Small, sealable reaction vials or ampules
-
Constant temperature oven or heating block
-
Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or High-Performance Liquid Chromatography (HPLC) system.
-
Volumetric flasks and pipettes
-
Internal standard (e.g., a stable hydrocarbon)
Procedure:
-
Solution Preparation: Prepare a dilute solution of DTBP in the chosen solvent (e.g., 1% w/v). Add a known concentration of an internal standard.
-
Sample Aliquoting: Dispense equal volumes of the solution into several reaction vials.
-
Sealing: Securely seal the vials to prevent solvent evaporation.
-
Incubation: Place the vials in a constant temperature oven or heating block set to the desired test temperature (e.g., 120°C).
-
Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 16 hours), remove one vial from the oven and immediately quench the reaction by placing it in an ice bath. The t=0 sample represents the initial concentration.
-
Analysis: Analyze the concentration of DTBP in each sample using GC or HPLC. The use of an internal standard helps to correct for any variations in injection volume.
-
Data Analysis: Plot the natural logarithm of the DTBP concentration versus time. If the degradation follows first-order kinetics, the plot should be linear. The slope of the line is the negative of the rate constant (k). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
Safety Precautions:
-
All procedures involving heating of DTBP must be conducted behind a blast shield in a fume hood.
-
Use small quantities of the material to minimize the risk of a significant exothermic event.
-
Ensure the oven or heating block has reliable temperature control.
References
Potential Biological Targets of Dithiopropyl-thiamine (DTPP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dithiopropyl-thiamine (DTPP) is a synthetic S-propyl derivative of thiamine (Vitamin B1). Biochemical studies indicate that this compound functions as a precursor to thiamine pyrophosphate (TPP), the biologically active form of thiamine, through in vivo transformation.[1] Consequently, the primary biological targets of this compound are understood to be the enzymes that are dependent on TPP as a cofactor. These enzymes are central to carbohydrate and amino acid metabolism, playing critical roles in cellular energy production and biosynthetic processes. This technical guide provides an in-depth overview of these key enzymatic targets, their associated metabolic pathways, and the experimental protocols utilized to assess their activity, which can be adapted to study the effects of this compound.
Core Biological Targets: TPP-Dependent Enzymes
The biological activity of this compound is predicated on its conversion to TPP. Therefore, its targets are the enzymes that utilize TPP as a cofactor for their catalytic activity. The principal targets are:
-
Pyruvate Dehydrogenase Complex (PDC): A multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[2]
-
α-Ketoglutarate Dehydrogenase Complex (α-KGDH): A key regulatory enzyme in the citric acid cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[3]
-
Transketolase (TK): An enzyme in the pentose phosphate pathway that plays a crucial role in the synthesis of nucleotide precursors and NADPH.[3]
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): An enzyme complex involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).
Deficiencies in TPP can lead to reduced activity of these enzymes, resulting in various metabolic and neurological disorders.
Quantitative Data on Target Modulation
| Enzyme Target | Parameter | Typical Value (for TPP) | Method of Determination |
| Pyruvate Dehydrogenase (E1 subunit) | Km for TPP | ~0.1 - 1 µM | Enzyme kinetics assay |
| Transketolase | Km for TPP | ~1 - 10 µM | Enzyme kinetics assay |
| α-Ketoglutarate Dehydrogenase | Km for TPP | ~0.5 - 5 µM | Enzyme kinetics assay |
| Cellular TPP Levels | Concentration | 70 - 180 nmol/L (in whole blood) | HPLC with fluorescence detection[4] |
Signaling and Metabolic Pathways
The TPP-dependent enzymes targeted by this compound (via its conversion to TPP) are integral to central metabolic pathways. Understanding these pathways is crucial for elucidating the systemic effects of this compound.
Glycolysis and Citric Acid Cycle Link
The Pyruvate Dehydrogenase Complex (PDC) is a critical juncture in cellular metabolism, connecting the glycolytic pathway with the citric acid cycle.
Pentose Phosphate Pathway
Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), which is vital for producing NADPH and the precursors for nucleotide synthesis.
Experimental Protocols
Investigating the biological effects of this compound would involve assessing its impact on the activity of TPP-dependent enzymes. Below are representative protocols for these assays.
Measurement of Erythrocyte Transketolase Activity
This is a functional assay for thiamine status and can be used to assess the bioavailability of TPP from this compound.
-
Principle: The activity of transketolase in erythrocyte lysates is measured in the presence and absence of added TPP. A high stimulation of activity with exogenous TPP (the "TPP effect") indicates a deficiency in endogenous TPP.
-
Methodology:
-
Sample Preparation: Prepare a hemolysate from washed erythrocytes.
-
Reaction Mixture: Prepare two sets of reaction mixtures. One set contains the hemolysate and the substrates (e.g., ribose-5-phosphate and xylulose-5-phosphate). The second set is identical but also contains a saturating concentration of TPP.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).
-
Measurement: The rate of substrate conversion (e.g., formation of sedoheptulose-7-phosphate) is measured, often using a colorimetric method or HPLC.
-
Calculation: The erythrocyte transketolase activity coefficient (ETKAC) is calculated as: ETKAC = (Activity with added TPP) / (Activity without added TPP) An ETKAC value significantly greater than 1 indicates a latent TPP deficiency.
-
Pyruvate Dehydrogenase Complex Activity Assay
This assay measures the overall activity of the PDC in tissue homogenates or isolated mitochondria.
-
Principle: The rate of conversion of pyruvate to acetyl-CoA is determined by measuring the production of NADH, which absorbs light at 340 nm.
-
Methodology:
-
Sample Preparation: Isolate mitochondria or prepare a tissue homogenate from the tissue of interest.
-
Reaction Buffer: Prepare a buffer containing the substrates and cofactors: pyruvate, Coenzyme A, and NAD+.
-
Initiation of Reaction: Add the sample to the reaction buffer to start the reaction.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: The rate of NADH production is calculated from the change in absorbance using the Beer-Lambert law. Enzyme activity is typically expressed as nmol/min/mg of protein.
-
α-Ketoglutarate Dehydrogenase Activity Assay
Commercial kits are available for this assay, which is typically colorimetric.
-
Principle: α-KGDH converts α-ketoglutarate to an intermediate that reduces a probe to a colored product with strong absorbance at 450 nm.[5]
-
Methodology (based on a typical kit):
-
Sample Preparation: Homogenize tissue or cells in the provided assay buffer.
-
Reaction Mix: Prepare a reaction mix containing the α-KGDH substrate and the colorimetric probe.
-
Incubation: Add the sample to the reaction mix and incubate at room temperature, protected from light.
-
Measurement: Measure the absorbance at 450 nm at multiple time points.
-
Calculation: The activity of α-KGDH is determined from the rate of change in absorbance and is proportional to the concentration of the enzyme in the sample.
-
Experimental Workflow for this compound Evaluation
The following workflow outlines a logical sequence for evaluating the biological effects of this compound on its presumed targets.
Conclusion
Dithiopropyl-thiamine is a thiamine derivative whose biological effects are mediated through its conversion to thiamine pyrophosphate. Its primary targets are therefore the TPP-dependent enzymes that are fundamental to cellular metabolism. Researchers investigating this compound should focus on its ability to modulate intracellular TPP levels and subsequently the activity of enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of this compound's biological activity and its potential as a therapeutic agent for conditions related to impaired TPP-dependent metabolism.
References
- 1. The determination of thiamin pyrophosphate in blood and other tissues, and its correlation with erythrocyte transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 3. Thiamine Biochemistry [thiamine.dnr.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-Ketoglutarate Dehydrogenase Activity Colorimetric Assay Kit – Bioquote [bioquote.com]
An In-depth Technical Guide to the Safe Handling and Disposal of Diethylenetriaminepentaacetic Acid (DTPP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and disposal of Diethylenetriaminepentaacetic Acid (DTPP), also known as DTPA. The information is intended to support researchers, scientists, and professionals in drug development in the safe and responsible use of this chelating agent.
Chemical and Physical Properties
This compound is a polyaminocarboxylic acid that acts as a powerful chelating agent, forming stable complexes with a variety of metal ions.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C14H23N3O10 | [2][3][4] |
| Molecular Weight | 393.35 g/mol | [1][2][4] |
| Appearance | White to off-white solid/crystalline powder | [1][2] |
| Melting Point | 219-220 °C (426-428 °F) | [2][4] |
| Flash Point | 200 °C (392 °F) - closed cup | [2][4] |
| Solubility in Water | Soluble | [1][4] |
| pH | 2.5 at 10 g/L at 23°C (73°F) | [2] |
| Stability | Stable under normal conditions of use, storage, and transport.[4] | |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[2][3][4] | |
| Hazardous Decomposition Products | Oxides of carbon and nitrogen under fire conditions.[2] |
Toxicological Data
The toxicological profile of this compound is crucial for risk assessment and the implementation of appropriate safety measures.
| Metric | Value | Species | Route | Source |
| LD50 (Ingestion) | >2,000 mg/kg | Rat | Oral | [2] |
| LC50 (Inhalation) | 1 mg/L - 6h | Rat (Male) | Inhalation | [2] |
Teratogenicity: A study on pregnant Wistar rats indicated that high doses of Ca-DTPA (12, 24, and 36 times the human dose) resulted in fetal abnormalities, including exencephaly, microphthalmia, anophthalmia, and fusion of ribs. The survival rate of fetuses was also reduced at the highest dose. No toxic effects were observed in the dams. Zn-DTPA did not show these teratogenic effects on the fetuses.[5]
Hazard Identification and Safety Precautions
This compound presents several hazards that necessitate careful handling and the use of personal protective equipment (PPE).
GHS Hazard Statements:
-
Causes skin irritation.[6]
-
Causes serious eye irritation.[6]
-
May cause respiratory irritation.[6]
-
Suspected of causing cancer.[6]
-
Toxic to aquatic life with long-lasting effects.[6]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., Nitrile rubber, minimum layer thickness: 0.11 mm, breakthrough time: > 480 min).[3]
-
Skin and Body Protection: Wear a lab coat, and in situations with a risk of significant exposure, a chemical-resistant apron.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.
Experimental Protocols
Teratogenicity Study in Rats (Adapted from INIS-IAEA)
Objective: To assess the teratogenic potential of Ca-DTPA and Zn-DTPA in rats.[5]
Methodology:
-
Animal Model: Pregnant female Wistar rats.
-
Test Substances: Ca-DTPA and Zn-DTPA.
-
Dosage: The agents were administered at doses of 1, 6, 12, 24, and 36 times the human dose (1 Human Dose = 30μmol/kg body weight).[5]
-
Administration: Daily subcutaneous injections from day 9 to day 13 of gestation.[5]
-
Endpoints:
-
Observation of toxic effects in the dams.
-
Assessment of fetal survival rate.
-
Gross examination of fetuses for any physical abnormalities.[5]
-
Handling, Storage, and Disposal
Handling and Storage
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust.[2]
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
Spill and Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection.[3]
-
Containment: Prevent the spill from entering drains or waterways.[2][7]
-
Clean-up:
Disposal Guidelines
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[2][6]
-
Consult with environmental services or a licensed professional waste disposal company.
-
Do not dispose of down the drain or into the environment.[3]
-
Contaminated packaging should be treated as the chemical itself.
Visualizations
This compound Spill Response Workflow
Caption: Workflow for a safe and effective response to a this compound spill.
Environmental Fate and Degradation Pathway of this compound
Caption: Simplified pathway of this compound's fate in the aquatic environment.
References
- 1. shivchem.com [shivchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. artms.ca [artms.ca]
- 4. curiumpharma.com [curiumpharma.com]
- 5. Toxicological study on the safety of DTPA as a drug, (1) [inis.iaea.org]
- 6. nwsci.com [nwsci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. sdfine.com [sdfine.com]
An In-depth Technical Guide to Decyl(triphenyl)phosphonium (DTPP) in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Decyl(triphenyl)phosphonium (DTPP) is a lipophilic cation that has garnered significant attention in chemical biology and drug development due to its ability to specifically accumulate within mitochondria. This property makes it an invaluable molecular tool for delivering therapeutic agents and probes to this critical organelle, which is central to cellular metabolism, signaling, and apoptosis. This guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, applications, and detailed experimental protocols for its study.
Core Concepts: Mitochondrial Targeting with this compound
The primary utility of this compound lies in its capacity to target mitochondria. This targeting is a direct consequence of the large mitochondrial membrane potential (ΔΨm), which is typically -150 to -180 mV negative with respect to the cytoplasm. This strong negative potential across the inner mitochondrial membrane drives the accumulation of positively charged molecules like this compound into the mitochondrial matrix. The lipophilic nature of the triphenylphosphonium cation and the decyl alkyl chain facilitates its passage through the mitochondrial membranes.
This targeted accumulation allows for the selective delivery of various "cargo" molecules attached to the this compound moiety to the mitochondria. One of the most prominent examples of this strategy is MitoQ, a mitochondria-targeted antioxidant where coenzyme Q10 is attached to a triphenylphosphonium cation via an alkyl chain.[1][2]
Signaling Pathway of this compound-Mediated Mitochondrial Accumulation
The process of this compound accumulation is a physical one, driven by electrochemical gradients rather than a complex biological signaling cascade. The following diagram illustrates this process.
Caption: this compound accumulation is driven by plasma and mitochondrial membrane potentials.
Data Presentation: Quantitative Analysis of this compound and Derivatives
The following tables summarize key quantitative data related to this compound and its derivatives, providing insights into their efficacy and potential toxicity.
Table 1: Cytotoxicity of Triphenylphosphonium Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) |
| Tri-n-butyl-n-hexadecylphosphonium bromide | HeLa | MTT | < 5 | 24 and 48 |
| Triphenylmethylphosphonium iodide | K562 | MTT | 6-10 | 48 |
| Triphenylethylphosphonium iodide | K562 | MTT | 6-10 | 48 |
| Triphenylpropylphosphonium iodide | K562 | MTT | 6-10 | 48 |
| Triphenylbutylphosphonium iodide | K562 | MTT | 6-10 | 48 |
| Triphenylpentylphosphonium iodide | K562 | MTT | 6-10 | 48 |
Data sourced from a study on the cytotoxic properties of phosphonium salts.[3]
Table 2: Clinical Trial Outcomes of MitoQ (a this compound derivative)
| Condition | Dosage | Duration | Outcome |
| Septic Shock | 20 mg twice daily | 5 days | Significant improvement in oxidative stress biomarkers (GPx, CAT, SOD) and reduction in MDA.[4][5] |
| Age-related Vascular Dysfunction | 20 mg/day | 6 weeks | Improved endothelial function and reduction in oxidized LDL.[6] |
Experimental Protocols
Synthesis of Decyl(triphenyl)phosphonium Bromide
This protocol describes a common method for the synthesis of this compound bromide via a nucleophilic substitution reaction.
Materials:
-
Triphenylphosphine (PPh3)
-
1-Bromodecane
-
Toluene (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1-bromodecane (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, decyl(triphenyl)phosphonium bromide, will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the final decyl(triphenyl)phosphonium bromide.
Measurement of Mitochondrial Membrane Potential using TMRM
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant fluorescent dye that accumulates in active mitochondria with an intact membrane potential. A decrease in mitochondrial membrane potential results in a decrease in TMRM fluorescence.
Materials:
-
Cells of interest cultured on glass-bottom dishes suitable for microscopy
-
Complete cell culture medium
-
TMRM stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope with appropriate filters (e.g., TRITC)
Procedure:
-
Prepare a fresh TMRM staining solution at a final concentration of 20-200 nM in complete cell culture medium. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the TMRM staining solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with warm PBS.
-
Add fresh, warm PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Healthy cells with polarized mitochondria will exhibit bright red/orange fluorescence.
-
To confirm that the signal is dependent on the mitochondrial membrane potential, add a mitochondrial uncoupler like FCCP (final concentration 5-10 µM) and acquire a time-lapse series of images. A rapid decrease in TMRM fluorescence indicates mitochondrial depolarization.
Measurement of Cellular Oxygen Consumption Rate (OCR)
The Seahorse XF Analyzer is a common instrument used to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
Materials:
-
Seahorse XFp Analyzer
-
Seahorse XFp cell culture miniplates
-
Seahorse XFp cartridge
-
Seahorse XF assay medium
-
Oligomycin, FCCP, and Rotenone/Antimycin A (components of the Seahorse XF Cell Mito Stress Test Kit)
-
Cells of interest
Procedure:
-
Seed cells in a Seahorse XFp cell culture miniplate at a predetermined optimal density and allow them to adhere overnight.
-
The day before the assay, hydrate the Seahorse XFp cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load the hydrated sensor cartridge with the compounds to be injected (e.g., this compound, oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports.
-
Place the cell plate and the cartridge into the Seahorse XFp Analyzer and start the assay.
-
The instrument will measure the basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Mandatory Visualizations
Experimental Workflow for Evaluating this compound Effects
Caption: Workflow for assessing the biological effects of this compound on cells.
Logical Relationship of this compound-based Drug Development
Caption: this compound as a building block for mitochondria-targeted agents.
References
- 1. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 3. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pilot double-blind, placebo-controlled, randomized clinical trial of MitoQ in the treatment of septic shock: evaluating its effects on clinical outcomes and oxidative stress biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial-targeted antioxidant supplementation for improving age-related vascular dysfunction in humans: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Proteome-Wide Drug-Target Engagement: An In-Depth Technical Guide to Thermal Proteome Profiling (TPP)
For Researchers, Scientists, and Drug Development Professionals
Thermal Proteome Profiling (TPP) has emerged as a powerful and indispensable tool in modern drug discovery and chemical biology. This unbiased, proteome-wide technique allows for the direct observation of drug-target engagement and off-target effects within the complex milieu of living cells or cell lysates. By measuring changes in protein thermal stability upon ligand binding, TPP provides invaluable insights into a compound's mechanism of action, potency, and selectivity. This in-depth guide will delve into the core principles of TPP, provide detailed experimental protocols for its most common variants, and illustrate how to present and interpret the rich quantitative data it generates.
Core Principles of Thermal Proteome Profiling
The foundational principle of TPP is rooted in the well-established biophysical phenomenon that the binding of a ligand, such as a small molecule drug, to its protein target alters the protein's thermal stability.[1][2][3] In the vast majority of cases, ligand binding stabilizes the protein, making it more resistant to heat-induced denaturation.[2][4] TPP leverages this principle by systematically heating cell lysates or intact cells treated with a compound of interest across a range of temperatures.[4][5]
The general workflow of a TPP experiment can be summarized in the following key steps:
-
Sample Preparation and Treatment: Cells or cell lysates are prepared and incubated with the compound of interest or a vehicle control.[4][5]
-
Heat Treatment: The samples are aliquoted and heated to a range of different temperatures.[4][5]
-
Separation of Soluble and Aggregated Proteins: Upon heating, unstable proteins denature and aggregate. These aggregates are separated from the soluble protein fraction, typically by centrifugation.[4]
-
Protein Digestion and Labeling: The soluble proteins are then digested into peptides, which are subsequently labeled with isobaric mass tags (such as TMT or iTRAQ) for multiplexed quantitative mass spectrometry.[4][6]
-
Mass Spectrometry Analysis: The labeled peptide samples are combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Data Analysis: The resulting mass spectrometry data is processed to identify and quantify the relative abundance of each protein at each temperature point. This data is then used to construct "melting curves" for thousands of proteins simultaneously. A shift in the melting curve of a protein in the presence of a compound compared to the control is indicative of a direct or indirect interaction.[7][8][9][10]
This powerful approach is an extension of the Cellular Thermal Shift Assay (CETSA), which typically monitors the thermal stability of a single or a few proteins using antibody-based methods like Western blotting.[11] TPP, by coupling CETSA with quantitative proteomics, elevates this concept to a proteome-wide scale.[1][11]
Key Experimental Variants of TPP
There are two primary experimental formats for TPP, each offering unique insights into drug-protein interactions:
-
TPP-Temperature Range (TPP-TR): In this format, cells are treated with a single concentration of a compound and a vehicle control. Both sets of samples are then heated across a gradient of temperatures.[4][5] The resulting data allows for the determination of the melting temperature (Tm) for each protein, which is the temperature at which 50% of the protein is denatured. A change in the melting temperature (ΔTm) between the compound-treated and control samples indicates a change in the protein's thermal stability.[3]
-
TPP-Compound Concentration Range (TPP-CCR): Here, cells are treated with a range of concentrations of a compound and heated at a single, fixed temperature.[4][5] This approach generates dose-response curves for each protein, from which the potency of the compound for its targets can be determined by calculating the concentration at which half-maximal stabilization is observed (EC50).[4]
A more advanced method, known as 2D-TPP , combines both temperature and concentration ranges, providing a comprehensive matrix of protein stability that can further enhance target identification and characterization.[4]
Visualizing the Core Principles and Workflows
To better illustrate the concepts and processes involved in TPP, the following diagrams have been generated using the Graphviz DOT language.
Caption: Ligand binding stabilizes proteins against heat-induced denaturation.
Caption: The experimental workflow of a typical TPP experiment.
Detailed Experimental Protocols
The following sections provide a more detailed, step-by-step methodology for performing TPP-TR and TPP-CCR experiments. These protocols are generalized and may require optimization based on the specific cell type, compound, and available instrumentation.
Protocol 1: TPP-Temperature Range (TPP-TR)
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS) and divide into two equal portions.
-
Treat one portion with the compound of interest at a final concentration (e.g., 10 µM) and the other with vehicle (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Heating Gradient:
-
Aliquot the compound-treated and vehicle-treated cell suspensions into PCR tubes.
-
Heat the aliquots in a thermal cycler with a temperature gradient for 3 minutes. A typical temperature range is 37°C to 67°C with 10-12 temperature points.
-
After heating, cool the samples to room temperature for 3 minutes.
-
-
Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification, Reduction, Alkylation, and Digestion:
-
Determine the protein concentration of each soluble fraction using a standard protein assay (e.g., BCA).
-
Take an equal amount of protein from each sample.
-
Reduce disulfide bonds with DTT (dithiothreitol).
-
Alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight with trypsin.
-
-
Isobaric Labeling:
-
Label the peptide digests from each temperature point with a different isobaric tag (e.g., TMT10plex).
-
Quench the labeling reaction.
-
-
Sample Pooling and Cleanup:
-
Combine the labeled peptide samples.
-
Clean up the pooled sample using C18 solid-phase extraction to remove salts and detergents.
-
-
LC-MS/MS Analysis:
-
Analyze the cleaned peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software pipeline (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
Normalize the protein abundance data.
-
For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate melting curves for both the vehicle and compound-treated conditions.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm).
-
Calculate the shift in melting temperature (ΔTm = Tm_compound - Tm_vehicle).
-
Protocol 2: TPP-Compound Concentration Range (TPP-CCR)
-
Cell Culture and Treatment:
-
Prepare cell lysates as described in the TPP-TR protocol.
-
Aliquot the cell lysate.
-
Treat each aliquot with a different concentration of the compound (e.g., a 10-point serial dilution) or vehicle. Incubate for a defined period.
-
-
Heating:
-
Heat all samples to a single, optimized temperature (e.g., a temperature close to the Tm of the expected target) for 3 minutes.
-
-
Lysis and Protein Extraction:
-
Proceed with cell lysis and separation of soluble and aggregated proteins as in the TPP-TR protocol.
-
-
Protein Quantification, Digestion, and Labeling:
-
Follow the same procedures for protein quantification, digestion, and isobaric labeling as in the TPP-TR protocol, labeling the peptides from each compound concentration with a different tag.
-
-
Sample Pooling, Cleanup, and LC-MS/MS Analysis:
-
Combine, clean up, and analyze the labeled peptide samples as in the TPP-TR protocol.
-
-
Data Analysis:
-
Process and normalize the mass spectrometry data.
-
For each protein, plot the relative abundance of the soluble fraction as a function of the compound concentration to generate dose-response curves.
-
Fit the data to a dose-response model to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal stabilizing effect.
-
Data Presentation and Interpretation
A key aspect of TPP is the clear and concise presentation of the large datasets it generates. Quantitative data should be summarized in structured tables to facilitate easy comparison and interpretation.
Quantitative Data Summary
The following table provides a hypothetical example of TPP-TR data for a selection of proteins in a human cell line treated with the HDAC inhibitor Panobinostat. This illustrates how melting temperatures (Tm) and their shifts (ΔTm) can be presented.
| Protein ID (UniProt) | Gene Name | Vehicle Tm (°C) | Panobinostat Tm (°C) | ΔTm (°C) | p-value |
| Q13547 | HDAC1 | 52.1 | 58.5 | +6.4 | <0.001 |
| Q92769 | HDAC2 | 51.8 | 57.9 | +6.1 | <0.001 |
| P53999 | HDAC3 | 53.5 | 53.7 | +0.2 | >0.05 |
| P04035 | HSPA8 | 61.2 | 61.1 | -0.1 | >0.05 |
| P62258 | ACTB | 58.9 | 59.0 | +0.1 | >0.05 |
| P08238 | HSP90AA1 | 63.4 | 63.5 | +0.1 | >0.05 |
| Q9Y243 | HDAC6 | 49.5 | 50.1 | +0.6 | >0.05 |
| P55072 | FADS2 | 48.2 | 52.3 | +4.1 | <0.01 |
Note: The data in this table is illustrative and serves as an example of how to present TPP-TR results.
Interpretation of the Data:
-
HDAC1 and HDAC2: These known targets of Panobinostat show a significant positive ΔTm, indicating strong stabilization upon drug binding.
-
HDAC3 and HDAC6: These isoforms show minimal to no thermal shift, suggesting lower affinity or a different binding mode of Panobinostat to these proteins under the experimental conditions.
-
HSPA8, ACTB, HSP90AA1: These are examples of abundant, non-target proteins that exhibit no significant change in their thermal stability, serving as negative controls.
-
FADS2: This protein shows a significant thermal shift, suggesting it may be a previously unknown off-target of Panobinostat.
Conclusion
Thermal Proteome Profiling is a transformative technology that provides a global view of protein-ligand interactions in a physiologically relevant context. By combining the principles of thermal denaturation with quantitative mass spectrometry, TPP enables the unbiased identification of drug targets and off-targets, the assessment of compound selectivity, and the elucidation of downstream cellular responses. The detailed protocols and data presentation strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement and interpret TPP experiments, ultimately accelerating the discovery and development of new therapeutics.
References
- 1. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TPP source: R/analyzeTPPTR.R [rdrr.io]
- 3. Experimental and data analysis advances in thermal proteome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. bioconductor.org [bioconductor.org]
- 8. analyzeTPPTR function - RDocumentation [rdocumentation.org]
- 9. analyzeTPPTR: Analyze TPP-TR experiment in TPP: Analyze thermal proteome profiling (TPP) experiments [rdrr.io]
- 10. Obtaining Functional Proteomics Insights From Thermal Proteome Profiling Through Optimized Melt Shift Calculation and Statistical Analysis With InflectSSP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
The Target Product Profile: A Strategic Blueprint for Accelerating Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the high-stakes arena of pharmaceutical research and development, the journey from a promising molecule to a market-approved therapy is fraught with challenges, escalating costs, and a high rate of attrition. A key to navigating this complex landscape is the adoption of a strategic framework that aligns scientific rigor with commercial viability from the earliest stages of discovery. The Target Product Profile (TPP) has emerged as an indispensable tool to achieve this alignment, providing a dynamic and comprehensive blueprint that guides a drug candidate's journey from laboratory to clinic and beyond.
A TPP is a living document that outlines the desired characteristics of a future drug, beginning with the end in mind: the product label.[1] By defining the optimal and minimally acceptable attributes for a therapeutic candidate, the TPP serves as a North Star for multidisciplinary teams, ensuring that all research, development, and commercial activities are cohesive and goal-oriented. This proactive approach has been shown to enhance research and development (R&D) efficiency, streamline regulatory processes, and ultimately increase the probability of commercial success.[2][3]
This technical guide delves into the core advantages of integrating a TPP into the drug discovery process. It provides a comprehensive overview of how a TPP informs critical decision-making, shapes experimental design, and fosters a collaborative environment. Through detailed tables, experimental protocols, and workflow visualizations, this guide equips researchers, scientists, and drug development professionals with the knowledge to effectively leverage the TPP to de-risk projects, optimize resource allocation, and accelerate the delivery of novel medicines to patients in need.
The Quantitative Edge: How TPPs Drive Efficiency and Success
While the qualitative benefits of a TPP in fostering alignment and communication are widely acknowledged, its quantitative impact on the efficiency and success of drug discovery is a critical consideration for any R&D organization. Although comprehensive, direct comparative data between projects with and without a TPP is not always publicly available due to the proprietary nature of pharmaceutical development, industry analyses and regulatory observations point towards significant advantages.
One of the primary drivers of inefficiency in drug development is the disconnect between R&D and commercial teams. A 2022 survey of 150 biopharmaceutical executives revealed that 53% cited this gap as a major contributor to poor R&D productivity.[2] The TPP directly addresses this issue by creating a shared vision and a common set of goals, thereby reducing costly rework and strategic misalignments.
Furthermore, regulatory agencies like the U.S. Food and Drug Administration (FDA) have recognized the value of the TPP in facilitating more efficient reviews. A 2017 study found that New Drug Applications (NDAs) that included a TPP had significantly shorter review times compared to those that did not.[4] This suggests that a well-defined TPP can lead to a more focused and complete submission package, reducing the number of questions and clarifications required from regulators.
The following tables summarize the potential quantitative impact of TPP adoption on key drug discovery and development metrics. These figures are based on industry reports and expert analysis and should be considered indicative of the potential benefits.
| Metric | Impact of TPP Adoption | Source of Evidence |
| R&D Productivity | Potential for significant improvement by reducing strategic misalignments and rework. | Industry surveys indicate a major cause of poor productivity is the R&D-commercial disconnect, which TPPs help to bridge.[2] |
| Clinical Trial Success Rates | Increased likelihood of success by ensuring trials are designed to meet predefined efficacy and safety targets. | TPPs help in setting clear, clinically meaningful endpoints, reducing the risk of trial failure due to poorly defined objectives. |
| Regulatory Review Times | Shorter review cycles for submissions that include a TPP. | A 2017 study showed a correlation between TPP inclusion in NDAs and faster FDA review times.[4] |
| "Go/No-Go" Decision Making | More timely and data-driven decisions, reducing investment in non-viable candidates. | The TPP provides a clear framework of success criteria against which to evaluate emerging data. |
| Time to Market | Potential for accelerated timelines due to increased efficiency in development and regulatory phases. | By streamlining processes and reducing delays, TPPs can contribute to a faster path to market approval.[1] |
| Commercial Success | Higher probability of market uptake and meeting commercial goals. | TPPs ensure that the final product attributes are aligned with patient needs and market demands from the outset.[3] |
Table 1: Potential Quantitative Impact of TPP Adoption in Drug Discovery
| TPP Attribute | Corresponding Development Metric | Potential Impact of a Well-Defined TPP |
| Indication and Patient Population | Clinical trial enrollment rate and relevance. | Faster enrollment and higher likelihood of demonstrating a clinically meaningful effect in the target population. |
| Efficacy Endpoints (Minimal and Optimal) | Phase II/III success rates. | Clearer go/no-go criteria and a higher probability of meeting primary endpoints. |
| Safety and Tolerability Profile | Attrition rate due to safety concerns. | Early identification of potential safety liabilities and development of mitigation strategies. |
| Dosage and Administration | Patient adherence and market competitiveness. | Development of a patient-friendly regimen that can be a key differentiator. |
| Mechanism of Action | Strength of the scientific rationale and regulatory buy-in. | A clear and well-supported MOA can facilitate more productive discussions with regulatory agencies. |
| CMC (Chemistry, Manufacturing, and Controls) | Time to IND/NDA submission and cost of goods. | A Quality Target Product Profile (QTPP) derived from the TPP streamlines CMC development, reducing delays and manufacturing costs.[5] |
Table 2: Linking TPP Attributes to Key Development Metrics
From Theory to Practice: TPP-Guided Experimental Protocols
The strategic guidance provided by a TPP translates directly into the design and execution of key experiments throughout the drug discovery pipeline. By defining the desired product characteristics upfront, the TPP ensures that each experimental stage is focused on generating the data necessary to make informed go/no-go decisions.
Target Validation and Prioritization
The TPP provides the initial framework for selecting and validating a biological target. The desired indication, patient population, and competitive landscape outlined in the TPP will dictate the criteria for a suitable target.
Methodology for TPP-Guided Target Validation:
-
Define Target-Disease Linkage Criteria: Based on the TPP's specified indication, establish the level of evidence required to link a target to the disease pathophysiology. This may include genetic validation, preclinical model data, and human biomarker data.
-
Assess "Druggability" Against TPP Modality: The TPP will specify the intended therapeutic modality (e.g., small molecule, antibody, gene therapy). The target must be amenable to modulation by the chosen modality.
-
Evaluate the Competitive Landscape: The TPP's positioning statement will guide the assessment of whether modulating the target will offer a significant advantage over existing or emerging therapies.
-
Develop a Target Validation Assay Cascade: Design a series of in vitro and in vivo experiments to confirm the target's role in the disease and its potential for therapeutic intervention. The assays should be designed to provide data that directly addresses the efficacy and safety parameters defined in the TPP.
Lead Optimization
During lead optimization, the TPP serves as a multi-parameter optimization guide. The goal is to refine a lead compound's properties to meet the predefined criteria for potency, selectivity, pharmacokinetics, and safety.
Methodology for TPP-Guided Lead Optimization:
-
Establish a Screening Cascade Aligned with the TPP: Design a series of assays to evaluate compounds against the key attributes defined in the TPP. This will include primary and secondary pharmacology assays, ADME (Absorption, Distribution, Metabolism, and Excretion) assays, and early safety screens.
-
Define "Go/No-Go" Criteria for Each Parameter: For each attribute in the TPP (e.g., IC50 for the primary target, selectivity against key off-targets, oral bioavailability), establish clear numerical thresholds for advancing a compound.
-
Iterative Design-Make-Test-Analyze (DMTA) Cycles: Use the data from the screening cascade to inform the design of new analogs. Each cycle should be aimed at addressing specific deficiencies relative to the TPP.
-
In Vivo Proof-of-Concept Studies: Once a compound meets the in vitro TPP criteria, conduct in vivo studies in a relevant animal model to demonstrate efficacy and establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. The study design, including the endpoints and duration, should be guided by the TPP's clinical efficacy targets.
IND-Enabling Toxicology Studies
The TPP's safety and tolerability profile is a critical input for the design of IND-enabling toxicology studies. These studies are designed to identify potential toxicities and to establish a safe starting dose for first-in-human clinical trials.
Methodology for TPP-Guided IND-Enabling Toxicology Studies:
-
Identify Potential On-Target and Off-Target Toxicities: Based on the target's known biology and the lead compound's selectivity profile, predict potential safety concerns.
-
Select a Relevant Animal Species: Choose a species in which the pharmacology of the drug candidate is similar to humans.
-
Design Dose-Ranging and GLP-Compliant Toxicology Studies: The study design, including the dose levels, duration of treatment, and endpoints, should be sufficient to identify a No-Observed-Adverse-Effect Level (NOAEL) and to characterize the dose-limiting toxicities. The safety margins should be evaluated in the context of the intended clinical dose and duration of treatment as specified in the TPP.
-
Develop a Clinical Monitoring Plan: The findings from the toxicology studies will inform the safety monitoring plan for the Phase 1 clinical trial, directly linking preclinical findings to the TPP's safety requirements.
Visualizing the TPP-Driven Workflow
The integration of a TPP into the drug discovery process creates a structured and logical flow of activities. The following diagrams, generated using Graphviz (DOT language), illustrate key workflows that are guided by the TPP.
The diagram above illustrates how the TPP serves as the foundational document for the target validation process. It sets the criteria against which potential targets are evaluated, ensuring that only those with a high probability of meeting the desired product profile are advanced into the lead generation phase.
This diagram showcases the cyclical nature of lead optimization, with the TPP at its core. Each iteration of the Design-Make-Test-Analyze (DMTA) cycle is guided by the predefined criteria in the TPP, ensuring a focused and efficient path towards identifying a preclinical candidate.
This final diagram illustrates the crucial link between the TPP and clinical development. The TPP provides the strategic framework for the entire clinical program, defining the key questions that each phase of clinical testing must answer to support the desired product label.
Conclusion
In an increasingly complex and competitive drug discovery landscape, the Target Product Profile stands out as a powerful strategic tool for enhancing R&D productivity and increasing the likelihood of success. By establishing a clear, cross-functional vision of the desired final product, the TPP guides decision-making, focuses experimental efforts, and streamlines interactions with regulatory authorities. The adoption of a TPP is not merely a documentation exercise; it is a fundamental shift towards a more disciplined, proactive, and ultimately more successful approach to drug development. For researchers, scientists, and drug development professionals, embracing the TPP is a critical step in translating scientific innovation into tangible therapies that can make a meaningful difference in patients' lives.
References
Unlocking Protein-Ligand Interactions: An In-depth Technical Guide to Protein Thermal Shift Assays
For Researchers, Scientists, and Drug Development Professionals
The study of protein-ligand interactions is a cornerstone of modern drug discovery and molecular biology. Understanding how a small molecule binds to its protein target is critical for validating therapeutic hypotheses, optimizing lead compounds, and elucidating biological pathways. Among the biophysical techniques available, protein thermal shift assays have emerged as a powerful, versatile, and widely adopted methodology for detecting and characterizing these interactions. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of the two most prominent thermal shift techniques: Differential Scanning Fluorimetry (DSF) and the Cellular Thermal Shift Assay (CETSA).
Core Principles: Ligand-Induced Thermal Stabilization
At its heart, the protein thermal shift assay is based on a simple yet elegant principle: the binding of a ligand to a protein typically increases the protein's thermal stability.[1] When a protein is subjected to increasing temperature, it will eventually lose its three-dimensional structure and unfold, or "melt." The temperature at which half of the protein population is unfolded is known as the melting temperature (Tm).[2]
A ligand-bound protein is often more resistant to thermal denaturation than the unbound protein. This is because the energy required to break the non-covalent interactions holding the protein together, as well as the interactions between the protein and the ligand, is higher. This results in an increase in the protein's melting temperature. The magnitude of this "thermal shift" (ΔTm) is related to the affinity of the ligand for the protein.
Differential Scanning Fluorimetry (DSF): A High-Throughput Screening Powerhouse
Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA) or ThermoFluor, is a high-throughput, fluorescence-based method used to determine the melting temperature of a purified protein.[3] The assay is typically performed in a real-time polymerase chain reaction (qPCR) instrument, which allows for precise temperature control and simultaneous fluorescence detection in a multi-well plate format.
The core of the DSF experiment involves a fluorescent dye, most commonly SYPRO Orange, which has a high quantum yield in a nonpolar environment and is quenched in an aqueous solution.[3] In the folded state of a protein, the hydrophobic residues are buried within its core. As the protein unfolds with increasing temperature, these hydrophobic regions become exposed, allowing the SYPRO Orange dye to bind and fluoresce. The resulting sigmoidal curve of fluorescence intensity versus temperature allows for the determination of the protein's melting temperature.[2]
Experimental Workflow: Differential Scanning Fluorimetry (DSF)
The following diagram illustrates the typical workflow for a DSF experiment.
Detailed Experimental Protocol: Differential Scanning Fluorimetry (DSF)
This protocol provides a general guideline for performing a DSF experiment. Optimization of protein and dye concentrations, as well as the temperature ramp rate, may be necessary for specific proteins.
Materials:
-
Purified protein of interest (typically at a stock concentration of 1-5 mg/mL)
-
SYPRO Orange fluorescent dye (5000x stock in DMSO)
-
Ligand of interest (dissolved in a compatible solvent)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument
-
Optically clear 96- or 384-well PCR plates
Procedure:
-
Prepare the Master Mix:
-
In a microcentrifuge tube, prepare a master mix containing the assay buffer, purified protein, and SYPRO Orange dye. A typical final protein concentration is 2-10 µM, and a final SYPRO Orange concentration is 5x.
-
For a 20 µL final reaction volume, you might mix:
-
15 µL Assay Buffer
-
2 µL Protein Stock (to achieve final concentration)
-
0.02 µL SYPRO Orange (5000x stock)
-
Adjust volumes as needed.
-
-
-
Aliquot Master Mix and Add Ligand:
-
Aliquot the master mix into the wells of the PCR plate.
-
Add the ligand of interest at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) for the no-ligand condition.
-
-
Seal and Centrifuge the Plate:
-
Seal the PCR plate with an optically clear adhesive seal.
-
Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to ensure all components are mixed and at the bottom of the wells.
-
-
Perform the Thermal Melt Experiment:
-
Place the plate in the real-time PCR instrument.
-
Set up the instrument to perform a melt curve analysis.
-
A typical temperature ramp is from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.[4]
-
Set the instrument to collect fluorescence data at each temperature increment.
-
-
Data Analysis:
-
Export the fluorescence data as a function of temperature.
-
Plot the data to generate the melting curves.
-
The melting temperature (Tm) is the midpoint of the sigmoidal transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.[5]
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein without ligand from the Tm of the protein with ligand (ΔTm = Tm(with ligand) - Tm(without ligand)).
-
Cellular Thermal Shift Assay (CETSA): Probing Target Engagement in a Physiological Context
While DSF is a powerful tool for studying purified proteins, it does not provide information about how a compound interacts with its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) was developed to address this limitation by directly measuring target engagement in intact cells or cell lysates.[6]
The principle of CETSA is the same as DSF: ligand binding stabilizes the target protein against thermal denaturation. However, in CETSA, the readout is the amount of soluble protein remaining after heating, which is typically quantified by Western blotting or other protein detection methods.[7]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram outlines the general workflow for a CETSA experiment followed by Western blot analysis.
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot
This protocol provides a step-by-step guide for performing a CETSA experiment with Western blot detection.
Materials:
-
Cultured cells expressing the protein of interest
-
Compound of interest (dissolved in a cell-compatible solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and grow to the desired confluency (typically 80-90%).
-
Treat the cells with the compound of interest at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours) at 37°C.[7]
-
-
Cell Harvesting and Heating:
-
Harvest the cells by scraping or trypsinization.
-
Wash the cells with cold PBS and resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a set time (typically 3-8 minutes) in a thermal cycler, followed by cooling to room temperature for 3 minutes.[6][7]
-
-
Cell Lysis and Fractionation:
-
Add lysis buffer to each tube and lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, insoluble proteins.[8]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fractions using a BCA assay or similar method.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., at a 1:1000 to 1:3000 dilution) overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[8]
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot images.
-
Plot the normalized band intensity (representing the amount of soluble protein) as a function of temperature for both the compound-treated and vehicle-treated samples.
-
The shift in the melting curve indicates ligand-induced stabilization of the target protein.
-
Data Presentation: Quantitative Insights into Protein-Ligand Interactions
A key advantage of thermal shift assays is their ability to provide quantitative data on protein stability and ligand binding. The change in melting temperature (ΔTm) upon ligand binding can be correlated with the ligand's binding affinity (Kd). While a direct thermodynamic correlation is complex, a larger ΔTm generally indicates a higher affinity interaction.
Table 1: Examples of Thermal Shift Data for Various Protein-Ligand Interactions
| Protein | Ligand | Binding Affinity (Kd) | ΔTm (°C) |
| Hexokinase | Glucose | 1.12 ± 0.05 mM | ~4.0 |
| WcbI | Coenzyme A | - | 15.0 |
| MEK1 | Trametinib | - | - |
| MEK1 | Cobimetinib | - | - |
| MEK1 | Selumetinib | - | - |
| Various Kinases | Various Inhibitors | Sub-µM to mM | 2 - 15 |
Data compiled from multiple sources.[9][10] Note that direct comparison of ΔTm values across different protein systems should be done with caution as the magnitude of the shift can be influenced by factors other than binding affinity alone.
Mandatory Visualization: Signaling Pathway Context
The Cellular Thermal Shift Assay is particularly powerful for studying target engagement within the context of cellular signaling pathways. For example, CETSA can be used to confirm that a drug designed to inhibit a specific kinase in the Mitogen-Activated Protein Kinase (MAPK) pathway is indeed binding to its intended target in cells.
MAPK Signaling Pathway and MEK1/2 Inhibition
The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. A key component of this pathway is the dual-specificity kinase MEK1/2, which phosphorylates and activates ERK1/2. Dysregulation of the MAPK pathway is a hallmark of many cancers, making MEK1/2 an important drug target.
The following diagram illustrates a simplified MAPK signaling pathway, highlighting the inhibition of MEK1/2, which can be validated using CETSA.
Conclusion
Protein thermal shift assays, encompassing both DSF and CETSA, are indispensable tools in modern drug discovery and biological research. DSF offers a high-throughput method for screening and characterizing ligand binding to purified proteins, while CETSA provides invaluable insights into target engagement within a physiologically relevant cellular context. By understanding the core principles, mastering the experimental protocols, and correctly interpreting the quantitative data, researchers can leverage these powerful techniques to accelerate the development of new therapeutics and deepen our understanding of complex biological systems.
References
- 1. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
The Evolution of Proteome Stability Analysis: A Technical Guide for Researchers
A comprehensive overview of the history, development, and core methodologies in the field of proteome stability analysis, providing researchers, scientists, and drug development professionals with a detailed understanding of the foundational techniques that have revolutionized our ability to study protein-ligand interactions, protein turnover, and cellular signaling pathways.
Introduction
The stability of the proteome, the entire complement of proteins in a cell or organism, is a cornerstone of cellular function and health. The ability of proteins to maintain their three-dimensional structure is critical for their activity, localization, and interaction with other molecules. Consequently, methods to analyze proteome stability have become indispensable tools in biomedical research and drug discovery. This technical guide delves into the history and development of proteome stability analysis, providing detailed experimental protocols for key techniques and presenting quantitative data in a structured format. Furthermore, it visualizes complex experimental workflows and signaling pathways using the DOT language for clear and concise representation.
I. A Historical Perspective: From Single Proteins to Proteome-Wide Analysis
The journey to understanding proteome stability began with the study of individual proteins. Early techniques focused on characterizing the unfolding of purified proteins in response to thermal or chemical denaturation.
A. Early Biophysical Methods:
Differential Scanning Calorimetry (DSC) emerged as a gold-standard technique, directly measuring the heat absorbed by a protein as it unfolds. This provides a thermodynamic profile of protein stability, including the melting temperature (Tm), the temperature at which half of the protein is unfolded. While powerful for in-vitro studies, DSC is not amenable to high-throughput or in-cell analysis.
B. The Dawn of Proteome-Wide Analysis:
The advent of mass spectrometry (MS)-based proteomics in the late 20th century revolutionized the field. It enabled the identification and quantification of thousands of proteins from complex biological samples, paving the way for proteome-wide stability analysis. The term "proteome" itself was coined in 1994, reflecting this shift from single-protein to large-scale studies[1].
II. Core Methodologies in Proteome Stability Analysis
Several key techniques have been developed to assess proteome stability on a large scale. These methods can be broadly categorized based on the principle they employ to measure stability.
A. Cellular Thermal Shift Assay (CETSA): Measuring Ligand-Induced Stabilization
Developed in 2013, the Cellular Thermal Shift Assay (CETSA) was a groundbreaking technique that allowed for the measurement of protein-ligand binding in a cellular context[2]. The principle behind CETSA is that the binding of a ligand, such as a drug, to its target protein increases the thermal stability of that protein.
-
Cell Treatment: Treat cultured cells with the compound of interest or a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing folded, stable proteins) from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
The primary output of a CETSA experiment is the change in the melting temperature (ΔTm) of a protein upon ligand binding.
| Protein | Ligand | Tm (Vehicle) (°C) | Tm (Ligand) (°C) | ΔTm (°C) | Reference |
| MEK1 | Selumetinib | 54.4 | 58.6 | +4.2 | [3] |
| DHFR | Methotrexate | ~48 | ~58 | ~+10 | [4] |
| TS | Raltitrexed | ~55 | ~62 | ~+7 | [4] |
Table 1: Example of CETSA data showing the thermal stabilization of target proteins upon ligand binding.
Caption: CETSA experimental workflow.
B. Pulse-SILAC (pSILAC): Monitoring Protein Turnover
Pulse-Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) is a powerful technique for measuring protein synthesis and degradation rates, providing a dynamic view of proteome stability.
-
Metabolic Labeling (Pulse): Culture cells in a medium containing a "heavy" stable isotope-labeled amino acid (e.g., 13C6-lysine) for a defined period. This "pulse" labels newly synthesized proteins.
-
Chase (Optional): Transfer the cells to a medium containing the normal, "light" amino acid. This "chase" period allows for the monitoring of the degradation of the labeled proteins.
-
Sample Collection: Collect cell samples at various time points during the pulse and chase periods.
-
Protein Extraction and Digestion: Extract proteins from the cell lysates and digest them into peptides.
-
Mass Spectrometry Analysis: Analyze the peptide mixtures by mass spectrometry to determine the ratio of heavy to light peptides for each protein at each time point.
-
Data Analysis: Calculate the rates of protein synthesis and degradation (half-life) by modeling the changes in the heavy-to-light ratios over time.
The key quantitative output of a pSILAC experiment is the half-life of proteins.
| Protein | Half-life (hours) | Cellular Component | Reference |
| Histone H3.1 | >100 | Nucleus | [5] |
| GAPDH | ~80 | Cytoplasm | [5] |
| c-Myc | ~0.5 | Nucleus | [5] |
Table 2: Example of protein half-life data determined by pulse-SILAC.
Caption: pSILAC experimental workflow.
C. Stability of Proteins from Rates of Oxidation (SPROX): Probing Conformational Stability
SPROX is a chemical denaturation-based method that measures the thermodynamic stability of proteins in a complex mixture[6][7]. It relies on the principle that the rate of oxidation of methionine residues is dependent on their solvent accessibility, which in turn is related to the protein's folded state.
-
Denaturation: Aliquots of a protein mixture (e.g., cell lysate) are incubated with increasing concentrations of a chemical denaturant (e.g., guanidinium chloride).
-
Oxidation: The samples are then treated with a controlled amount of an oxidizing agent, typically hydrogen peroxide, for a fixed period. This selectively oxidizes solvent-exposed methionine residues.
-
Quenching and Digestion: The oxidation reaction is quenched, and the proteins are digested into peptides.
-
Mass Spectrometry Analysis: The relative abundance of oxidized and unoxidized methionine-containing peptides is quantified by mass spectrometry for each denaturant concentration.
-
Data Analysis: A denaturation curve is generated by plotting the fraction of unoxidized peptide as a function of denaturant concentration. From this curve, the free energy of folding (ΔGf) can be determined.
SPROX experiments provide quantitative data on the thermodynamic stability of proteins.
| Protein | ΔGf (kcal/mol) | Ligand | ΔΔGf (kcal/mol) | Reference |
| Cyclophilin A | 4.5 | Cyclosporin A | 2.1 | [8] |
| Carbonic Anhydrase II | 10.2 | 4-carboxybenzenesulfonamide | 4.8 | [8] |
Table 3: Example of SPROX data showing the free energy of folding (ΔGf) and the change upon ligand binding (ΔΔGf).
Caption: SPROX experimental workflow.
III. Applications in Elucidating Signaling Pathways: The EGFR Example
Proteome stability analysis techniques have been instrumental in dissecting complex cellular signaling pathways. For instance, CETSA can be employed to study the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer.
Upon binding of its ligand, Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating a downstream signaling cascade. CETSA can be used to:
-
Confirm Target Engagement of EGFR Inhibitors: By treating cells with an EGFR inhibitor and performing CETSA, a thermal stabilization of EGFR would confirm that the drug directly binds to its intended target in the cellular environment.
-
Identify Downstream Effects: Changes in the thermal stability of downstream signaling proteins, such as kinases and phosphatases, can reveal the broader impact of EGFR inhibition on the pathway. For example, inhibition of EGFR would prevent the phosphorylation and subsequent stability changes of its direct substrates.
Caption: Simplified EGFR signaling pathway.
IV. Conclusion and Future Perspectives
The field of proteome stability analysis has evolved dramatically, moving from the study of single, purified proteins to the comprehensive analysis of thousands of proteins within their native cellular environment. Techniques like CETSA, pulse-SILAC, and SPROX have provided unprecedented insights into protein-ligand interactions, protein dynamics, and the intricate workings of cellular signaling networks.
The continued development of these and newer technologies, coupled with advancements in mass spectrometry and data analysis, promises an even deeper understanding of the proteome's role in health and disease. These powerful tools will undoubtedly continue to be at the forefront of biomedical research and will be instrumental in the development of the next generation of therapeutics.
References
- 1. youtube.com [youtube.com]
- 2. Publications — CETSA [cetsa.org]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. JUMPt: Comprehensive Protein Turnover Modeling of In Vivo Pulse SILAC Data by Ordinary Differential Equations. – ADSP [adsp.niagads.org]
- 6. Thermodynamic Analysis of Protein-Ligand Binding Interactions in Complex Biological Mixtures using the Stability of Proteins from Rates of Oxidation (SPROX) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Proteins From Rates of Oxidation Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Scholars@Duke publication: Thermodynamic analysis of protein stability and ligand binding using a chemical modification- and mass spectrometry-based strategy. [scholars.duke.edu]
Unraveling the Core: A Technical Guide to Protein Melting and Aggregation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biopharmaceutical development and molecular biology research, a profound understanding of protein stability is paramount. The propensity of proteins to melt (denature) and aggregate is a critical quality attribute that dictates therapeutic efficacy, safety, and shelf-life. This in-depth technical guide delves into the fundamental concepts of protein melting and aggregation, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this complex field. We will explore the thermodynamic principles governing these processes, detail key experimental methodologies for their characterization, and visualize the intricate cellular pathways that respond to protein misfolding.
The Biophysical Foundation of Protein Stability and Unfolding
A protein's function is intrinsically linked to its unique three-dimensional structure, which is maintained by a delicate balance of non-covalent interactions. Protein melting, or thermal denaturation, is the process by which a protein unfolds from its native, functional conformation into a non-functional, denatured state as temperature increases. This transition is cooperative and can be characterized by a melting temperature (Tm), the point at which 50% of the protein is unfolded.
The stability of a protein is thermodynamically defined by the Gibbs free energy of unfolding (ΔG). A more stable protein will have a higher ΔG and, consequently, a higher Tm. Several factors influence protein stability, including:
-
Intrinsic Factors: Amino acid sequence, which dictates the strength of intramolecular interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.
-
Extrinsic Factors: The solution environment, including pH, ionic strength, and the presence of co-solutes or ligands, can significantly impact stability.
Understanding these principles is the first step in predicting and controlling protein stability during drug development and manufacturing.
The Peril of Misfolding: Mechanisms of Protein Aggregation
Protein aggregation is a process where misfolded or partially unfolded proteins self-associate to form larger, often insoluble, complexes. This phenomenon is a major concern in the biopharmaceutical industry as aggregates can lead to loss of efficacy and induce immunogenic responses. In a biological context, protein aggregation is associated with a range of debilitating neurodegenerative diseases.
The pathway to aggregation is complex and can be initiated by various stresses, including elevated temperature, mechanical stress, and changes in pH. The process typically involves the formation of a nucleus, followed by the growth of larger aggregates. Exposed hydrophobic regions on unfolded or partially folded proteins are key drivers of this self-association.
Cellular Guardians: Signaling Pathways in Protein Homeostasis
Cells have evolved sophisticated quality control mechanisms to combat the accumulation of misfolded and aggregated proteins. Two key signaling pathways are the Unfolded Protein Response (UPR) and the Heat Shock Response (HSR).
The UPR is activated by an accumulation of unfolded proteins in the endoplasmic reticulum (ER) and initiates a signaling cascade to restore protein folding homeostasis.[1][2][3][4][5] This is primarily mediated by three ER-resident transmembrane proteins: IRE1, PERK, and ATF6.[1][2] The HSR is a cellular stress response that upregulates the expression of heat shock proteins (HSPs), which act as molecular chaperones to refold denatured proteins and prevent their aggregation.[6][7][8][9]
Quantitative Analysis of Protein Stability: A Data-Driven Overview
The melting temperature (Tm) is a critical parameter for comparing the thermal stability of different proteins and formulations. Below is a summary of experimentally determined Tm values for a selection of common proteins, sourced from the ProThermDB and FireProtDB databases. These values can vary depending on the specific experimental conditions.
| Protein | Organism | PDB ID | Melting Temperature (Tm) (°C) | Experimental Conditions (pH) | Reference |
| Lysozyme C | Gallus gallus | 1LYZ | 75.5 | 2.5 | ProThermDB |
| Ribonuclease A | Bos taurus | 1RN A | 61.8 | 3.0 | ProThermDB |
| Chymotrypsinogen A | Bos taurus | 2CGA | 59.3 | 3.0 | ProThermDB |
| Myoglobin | Equus caballus | 1MBD | 72.0 | 7.0 | ProThermDB |
| Bovine Serum Albumin | Bos taurus | 3V03 | 62.0 | 7.4 | FireProtDB |
| Human Serum Albumin | Homo sapiens | 1AO6 | 60.5 | 7.4 | FireProtDB |
Key Experimental Protocols for Characterizing Protein Melting and Aggregation
A robust characterization of protein melting and aggregation relies on a suite of biophysical techniques. Here, we provide detailed methodologies for three cornerstone assays.
Differential Scanning Calorimetry (DSC)
Principle: DSC directly measures the heat capacity of a protein solution as a function of temperature. As the protein unfolds, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. The temperature at the peak maximum corresponds to the Tm.
Detailed Methodology:
-
Sample Preparation:
-
Prepare the protein of interest at a concentration of 0.5-2.0 mg/mL in the desired buffer.
-
Prepare a reference solution containing the exact same buffer without the protein.
-
Thoroughly degas both the sample and reference solutions to prevent bubble formation during the scan.
-
-
Instrument Setup and Data Acquisition:
-
Load the protein sample into the sample cell and the buffer into the reference cell of the calorimeter.
-
Equilibrate the system at a starting temperature well below the expected Tm (e.g., 20°C).
-
Program a temperature scan from the starting temperature to a temperature well above the unfolding transition (e.g., 100°C) at a constant scan rate (e.g., 60-90 °C/hour).
-
Record the differential power required to maintain zero temperature difference between the sample and reference cells as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline scan from the protein scan to obtain the thermogram for protein unfolding.
-
The melting temperature (Tm) is determined as the temperature at the apex of the endothermic peak.
-
The calorimetric enthalpy (ΔHcal) of unfolding is calculated by integrating the area under the peak.
-
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by chiral molecules. The secondary structure of proteins (α-helices and β-sheets) gives a characteristic CD spectrum. Thermal denaturation leads to a loss of this secondary structure, which can be monitored as a change in the CD signal at a specific wavelength.
Detailed Methodology:
-
Sample Preparation:
-
Prepare the protein sample at a concentration of 0.1-0.2 mg/mL in a buffer that does not have high absorbance in the far-UV region (e.g., phosphate buffer).
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
-
Instrument Setup and Data Acquisition:
-
Obtain a baseline spectrum of the buffer in the cuvette at the starting temperature.
-
Record the CD spectrum of the protein sample at the starting temperature (e.g., 20°C) in the far-UV range (e.g., 190-260 nm).
-
Set up a thermal ramp, increasing the temperature at a controlled rate (e.g., 1°C/min).
-
Monitor the change in the CD signal at a wavelength sensitive to secondary structure changes (e.g., 222 nm for α-helical proteins).
-
-
Data Analysis:
-
Plot the CD signal at the chosen wavelength as a function of temperature.
-
The resulting sigmoidal curve represents the unfolding transition.
-
The melting temperature (Tm) is the temperature at the midpoint of this transition.
-
Thioflavin T (ThT) Fluorescence Assay
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure characteristic of amyloid fibrils. This assay is widely used to monitor the kinetics of protein aggregation in real-time.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water) and filter it.
-
In a 96-well black plate with a clear bottom, mix the protein solution at the desired concentration with the ThT solution (final ThT concentration typically 10-20 µM).
-
Include appropriate controls (e.g., buffer with ThT, protein without ThT).
-
-
Instrument Setup and Data Acquisition:
-
Use a fluorescence plate reader equipped with filters for ThT (excitation ~440 nm, emission ~480 nm).
-
Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular time intervals over the course of the experiment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The resulting sigmoidal curve shows a lag phase (nucleation), an exponential growth phase (elongation), and a plateau (saturation).
-
Kinetic parameters such as the lag time and the apparent rate of aggregation can be determined from the curve.
-
By mastering these fundamental concepts and experimental techniques, researchers and drug development professionals can better predict, control, and characterize protein melting and aggregation, ultimately leading to the development of safer and more effective biotherapeutics.
References
- 1. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Heat shock response - Wikipedia [en.wikipedia.org]
- 7. Heat Shock Response and Heat Shock Proteins: Current Understanding and Future Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Heat Shock Response and Small Molecule Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unbiased Drug Target Identification: A Technical Guide to Thermal Proteome Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermal Proteome Profiling (TPP) is a powerful method for the unbiased identification of drug targets and off-targets directly in a cellular context.[1][2] This technique leverages the principle that protein thermal stability is altered upon ligand binding.[1][2] When a drug binds to its target protein, the protein's structure is often stabilized, leading to an increase in its melting temperature. By monitoring these thermal shifts across the entire proteome using quantitative mass spectrometry, TPP provides a global and unbiased view of a compound's interactions within the complex cellular environment.[1][3] This approach does not require any modification of the compound, thus preserving its native bioactivity.[1][2]
TPP can be performed in different formats, primarily as a temperature range experiment (TPP-TR) or a compound concentration range experiment (TPP-CCR).[2][4] A combination of both, known as 2D-TPP, offers a more comprehensive analysis of drug-protein interactions.[2][4] This guide provides an in-depth overview of the core principles, experimental protocols, and data analysis workflows for TPP.
Core Principles
The fundamental principle of TPP is based on the ligand-induced stabilization of proteins against thermal denaturation.[1][2] Upon heating, proteins unfold and aggregate, leading to their precipitation from the soluble fraction. The temperature at which half of the protein is denatured is known as its melting temperature (Tm). When a ligand, such as a small molecule drug, binds to a protein, it typically increases the energy required to unfold the protein, resulting in a higher Tm. This change in thermal stability is detected by quantifying the amount of soluble protein at different temperatures in the presence and absence of the drug.
Experimental Workflows
A typical TPP experiment involves several key steps, from sample preparation to data analysis. The two primary experimental designs are TPP-TR and TPP-CCR.
General Experimental Workflow
The overall workflow for TPP can be visualized as a multi-step process:
Detailed Experimental Protocols
TPP-TR (Temperature Range) Protocol
This protocol is designed to determine the melting curves of proteins across a range of temperatures.
1. Cell Culture and Treatment:
-
Culture cells (e.g., K562 human myelogenous leukemia cells) to a density of approximately 1-2 x 10^6 cells/mL.
-
Harvest cells by centrifugation and wash with PBS.
-
Resuspend cells in PBS containing the drug of interest at the desired concentration or vehicle control (e.g., DMSO).
-
Incubate for a specified time (e.g., 15 minutes at 37°C).
2. Heat Treatment:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 67°C) in a thermocycler, followed by 3 minutes at room temperature.[5]
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., five cycles of freezing in liquid nitrogen and thawing at 25°C).[5]
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
4. Protein Digestion and TMT Labeling:
-
Quantify the protein concentration in the supernatant.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin and Lys-C overnight at 37°C.
-
Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's protocol. Each temperature point is labeled with a different TMT tag.
5. Mass Spectrometry Analysis:
-
Combine the TMT-labeled peptide samples.
-
Analyze the pooled sample by LC-MS/MS using a high-resolution mass spectrometer (e.g., an Orbitrap Fusion or Q Exactive).
-
Typical MS Parameters (Orbitrap):
-
MS1 (Full Scan): Resolution of 60,000-120,000, AGC target of 4e5, max injection time of 50 ms.
-
MS2 (Tandem MS): Resolution of 30,000-60,000, AGC target of 1e5, max injection time of 100-120 ms, HCD collision energy of 32-38%.
-
TPP-CCR (Compound Concentration Range) Protocol
This protocol assesses the thermal stability of proteins at a single temperature across a range of compound concentrations.
1. Cell Culture and Treatment:
-
Similar to TPP-TR, culture and harvest cells.
-
Treat cells with a serial dilution of the compound of interest, including a vehicle control.
2. Heat Treatment:
-
Heat all samples at a single, fixed temperature (e.g., 55°C) for 3 minutes, followed by 3 minutes at room temperature.[6]
3. Cell Lysis, Protein Extraction, Digestion, and TMT Labeling:
-
Follow the same procedures as in the TPP-TR protocol. Each concentration point is labeled with a different TMT tag.
4. Mass Spectrometry Analysis:
-
The LC-MS/MS analysis is performed as described for TPP-TR.
Data Presentation: Quantitative Analysis of Drug-Target Interactions
The primary output of a TPP experiment is the quantitative measurement of thermal shifts for thousands of proteins. This data can be summarized in tables to facilitate the identification of high-confidence drug targets.
| Drug | Target Protein | Vehicle Tm (°C) | Drug-Treated Tm (°C) | ΔTm (°C) | p-value | Reference |
| Losmapimod | MAPK14 | 44.6 ± 0.1 | 50.0 ± 0.3 | +5.4 | <0.001 | [3][7][8] |
| Staurosporine | AAK1 | 49.5 | 56.2 | +6.7 | <0.001 | [9] |
| Staurosporine | CDK1 | 50.1 | 55.8 | +5.7 | <0.001 | [9] |
| Staurosporine | GSK3A | 52.3 | 57.1 | +4.8 | <0.001 | [9] |
| Staurosporine | GSK3B | 51.8 | 56.9 | +5.1 | <0.001 | [9] |
| Panobinostat | HDAC1 | 53.2 | 58.1 | +4.9 | <0.001 | [10] |
| Panobinostat | HDAC2 | 52.9 | 57.5 | +4.6 | <0.001 | [10] |
| Panobinostat | HDAC6 | 50.7 | 54.3 | +3.6 | <0.001 | [10] |
Table 1: Examples of quantitative thermal shifts for known drug-target interactions.
Mandatory Visualization: Signaling Pathway Analysis
TPP is not only capable of identifying direct drug targets but can also reveal downstream effects on signaling pathways.[11] Changes in protein-protein interactions or post-translational modifications within a pathway can lead to alterations in the thermal stability of pathway components.
Elucidation of the BCR-ABL Signaling Pathway with Dasatinib
Dasatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, a key driver in chronic myeloid leukemia. TPP experiments have been used to map the effects of dasatinib on the BCR-ABL signaling network.
In this pathway, TPP experiments would show a significant positive thermal shift for BCR-ABL upon dasatinib binding, confirming direct target engagement. Downstream proteins that are direct or indirect substrates of BCR-ABL, such as CRKL, would exhibit a change in their thermal stability upon dasatinib treatment due to the inhibition of phosphorylation.[11] This allows for the mapping of drug action throughout the signaling cascade.
Conclusion
Thermal Proteome Profiling has emerged as a transformative technology in drug discovery, providing an unbiased and proteome-wide approach to identify drug targets and elucidate mechanisms of action.[4] Its ability to be performed in a native cellular context without compound modification offers a significant advantage over traditional methods. The continuous development of TPP methodologies, including advancements in mass spectrometry and data analysis, will further enhance its power and applicability in both basic research and clinical drug development.
References
- 1. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-STAGE Tip Method for TMT-Based Proteomic Analysis of a Minimal Amount of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Validate User [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. faculty.washington.edu [faculty.washington.edu]
Methodological & Application
Application Notes and Protocols for DTPP Compound in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DTPP, or 5-(4-N,N-diacetoxylphenyl)-10,15,20-tetraphenylporphyrin, is a photosensitizing agent utilized in photodynamic therapy (PDT), an emerging and promising modality for cancer treatment.[1] PDT involves the administration of a photosensitizer, such as this compound, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce localized cytotoxicity in tumor cells.[2][3] This document provides detailed application notes and protocols for the in vitro use of this compound in cell culture, focusing on its mechanism of action, experimental procedures, and data analysis.
Mechanism of Action: In the presence of light, this compound becomes excited and transfers energy to molecular oxygen, leading to the formation of ROS.[2] These highly reactive species can cause damage to cellular components, including membranes, organelles, and DNA.[2] Studies have shown that this compound primarily localizes in the mitochondria and, to a lesser extent, in the lysosomes of cancer cells.[1] Consequently, this compound-mediated PDT predominantly triggers cell death through the mitochondrial apoptosis pathway and can induce cell cycle arrest.[1][4]
Key Applications
-
In vitro cytotoxicity assays: To determine the dose-dependent cytotoxic effects of this compound-PDT on various cancer cell lines.
-
Apoptosis studies: To investigate the induction of programmed cell death by this compound-PDT and elucidate the underlying molecular mechanisms.
-
Cell cycle analysis: To examine the impact of this compound-PDT on cell cycle progression and identify specific checkpoints affected.
-
Subcellular localization studies: To visualize the uptake and intracellular distribution of this compound within cells.
Data Presentation
Table 1: Cytotoxicity of this compound-PDT in LA795 Murine Lung Adenocarcinoma Cells
| This compound Concentration (µg/mL) | Irradiation Dose (J/cm²) | Cell Viability (%) |
| 5 | 2.4 | 66.2 ± 5.1 |
| 10 | 2.4 | 33.8 ± 4.5 |
| 20 | 2.4 | 15.7 ± 3.2 |
| 10 | 0 | 98.1 ± 2.3 |
| 0 | 2.4 | 99.2 ± 1.9 |
Data is represented as mean ± standard deviation and is based on findings from studies on this compound-mediated photodynamic therapy.[4]
Table 2: Effect of this compound-PDT on Cell Cycle Distribution in LA795 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.3 ± 3.8 | 30.1 ± 2.9 | 14.6 ± 2.1 |
| This compound (10 µg/mL) alone | 54.9 ± 4.1 | 31.5 ± 3.3 | 13.6 ± 1.9 |
| Light (2.4 J/cm²) alone | 56.1 ± 3.5 | 29.8 ± 2.5 | 14.1 ± 2.0 |
| This compound-PDT | 35.2 ± 4.5 | 52.8 ± 5.2 | 12.0 ± 2.4 |
Data is represented as mean ± standard deviation and indicates a significant increase in the S phase population following this compound-PDT, as reported in the literature.[1][2]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To quantify the cytotoxic effect of this compound-mediated PDT on a cancer cell line.
Materials:
-
This compound compound
-
Cancer cell line of interest (e.g., LA795)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microplates
-
Light source with appropriate wavelength for this compound activation
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
This compound Incubation: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for 24 hours to allow for cellular uptake. Include control wells with medium only and wells with this compound but no light exposure.
-
Irradiation: After incubation, wash the cells with PBS. Add fresh, this compound-free medium to all wells. Expose the designated wells to a light source at a specific energy density. Keep the control plates in the dark.
-
MTT Assay: Following irradiation, incubate the plates for a further 24-48 hours. Then, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control group.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound-PDT on the cell cycle distribution.
Materials:
-
This compound compound
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with this compound-PDT as described in Protocol 1.
-
Cell Harvesting: After the desired post-treatment incubation period, harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cell pellet with cold PBS and resuspend in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Subcellular Localization of this compound by Confocal Microscopy
Objective: To visualize the intracellular localization of this compound.
Materials:
-
This compound compound
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
MitoTracker Green FM and LysoTracker Green DND-26 (or other organelle-specific fluorescent probes)
-
Formaldehyde or other suitable fixative
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips.
-
This compound Incubation: Incubate the cells with this compound in the culture medium for 24 hours.
-
Organelle Staining (Optional): For co-localization studies, incubate the cells with organelle-specific probes like MitoTracker or LysoTracker according to the manufacturer's instructions.
-
Fixation: Wash the cells with PBS and fix with 4% formaldehyde for 15 minutes at room temperature.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the cells using a confocal microscope. Use appropriate laser lines and filters to excite this compound (which has its own fluorescence), the organelle probes, and DAPI, and capture the respective emission signals.
-
Image Analysis: Merge the images from different channels to determine the subcellular localization of this compound.
Signaling Pathways
This compound-Mediated Apoptosis Signaling Pathway
This compound-mediated PDT induces apoptosis primarily through the intrinsic mitochondrial pathway. The generation of ROS in the mitochondria leads to a cascade of events culminating in programmed cell death.
References
- 1. A novel photosensitizer this compound-mediated photodynamic therapy induces oxidative stress and apoptosis through mitochondrial pathways in LA795 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Death Pathways in Photodynamic Therapy of Cancer [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for DTPP-Related Fluorescent Probes in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in fluorescence microscopy have been significantly driven by the development of novel organic dyes. Among these, Diketopyrrolopyrrole (DPP) and Boron-Dipyrromethene (BODIPY) derivatives have emerged as powerful tools for cellular imaging and analysis. These probes offer exceptional photophysical properties, including high fluorescence quantum yields, excellent photostability, and tunable emission spectra, making them ideal for a wide range of applications in biological research and drug development. This document provides detailed application notes and protocols for the use of DPP and BODIPY-based fluorescent probes in fluorescence microscopy.
I. Photophysical Properties of Selected DPP and BODIPY Dyes
The selection of an appropriate fluorescent probe is critical for successful imaging experiments. The following tables summarize the key photophysical properties of representative DPP and BODIPY dyes to facilitate probe selection.
Table 1: Photophysical Properties of Selected Diketopyrrolopyrrole (DPP) Derivatives
| Probe | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Target/Application | Reference |
| DPP-C2 | 450 | 550 | - | - | Lysosomal Zn²⁺ | [1] |
| LysoDPP-C4 | 450 | 550 | - | - | Lysosomal Zn²⁺ | [1] |
| DPP-S | - | 652 -> 545 | - | - | Mitochondrial Superoxide | [2] |
Table 2: Photophysical Properties of Selected Boron-Dipyrromethene (BODIPY) Dyes
| Probe | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Target/Application | Reference |
| BODIPY 493/503 | 493 | 503 | ~1.0 | ~80,000 | Lipid Droplets | [1][3] |
| BODIPY-C12 | ~500 | ~510 | - | - | Fatty Acids | [4] |
| C11-BODIPY 581/591 | 581 | 591 | - | - | Lipid Peroxidation | [5] |
| t-BODIPY | - | - | - | - | Cu²⁺ Ions | [6] |
| BOD-AP | - | - | - | - | Au³⁺ Ions | [7] |
| BODIPY-based sensor | - | - | - | - | Fe³⁺ Ions | [8] |
| LiBDP | - | 512 | - | - | Cd²⁺ Ions | [9] |
II. Experimental Protocols
A. Staining of Lipid Droplets with BODIPY 493/503
Objective: To visualize and quantify neutral lipid droplets in live or fixed cells.
Materials:
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Coverslips or imaging plates
-
Paraformaldehyde (PFA) solution, 4% in PBS (for fixed cells)
-
Antifade mounting medium with DAPI (optional, for fixed cells)
Protocol for Live Cell Staining:
-
Cell Seeding: Seed cells on coverslips or in imaging plates and culture until they reach the desired confluency (typically 70-80%).
-
Preparation of Staining Solution: Prepare a working solution of BODIPY 493/503 at a final concentration of 1-2 µM in serum-free cell culture medium or PBS.[1][]
-
Cell Washing: Gently wash the cells twice with warm PBS or HBSS to remove residual culture medium.[]
-
Staining: Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][11]
-
Washing: Gently wash the cells three times with warm PBS or HBSS to remove excess dye.[11]
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (Excitation/Emission: ~493/503 nm).[1]
Protocol for Fixed Cell Staining:
-
Cell Seeding and Culture: Follow step 1 from the live-cell protocol.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 15-20 minutes at room temperature.[11]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a working solution of BODIPY 493/503 (1-2 µM) in PBS and incubate the fixed cells for 20-60 minutes at room temperature, protected from light.[11]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium, optionally containing DAPI for nuclear counterstaining.
-
Imaging: Image the cells using a fluorescence microscope.
B. Assessment of Cell Viability
Objective: To differentiate between live and dead cells in a population using fluorescent dyes. This protocol describes a common method using propidium iodide (PI) for dead cells and a membrane-permeable dye for all cells.
Materials:
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
SYTOX Green or other membrane-permeable nucleic acid stain
-
Binding Buffer (e.g., Annexin V binding buffer) or PBS
-
Cell suspension
Protocol:
-
Cell Preparation: Harvest and wash cells, then resuspend them in binding buffer or PBS to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Add the membrane-permeable dye (e.g., SYTOX Green) to the cell suspension at the manufacturer's recommended concentration and incubate for 15-30 minutes at room temperature, protected from light.
-
Add PI to the cell suspension at a final concentration of 1-5 µg/mL.
-
-
Incubation: Incubate for 5-15 minutes at room temperature in the dark.
-
Imaging: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip. Image immediately using a fluorescence microscope with appropriate filters for the chosen dyes (e.g., green channel for SYTOX Green and red channel for PI).
-
Live cells: Will be stained by the membrane-permeable dye only (e.g., green fluorescence).
-
Dead cells: Will be stained by both dyes, but the PI signal will be dominant (red fluorescence) due to FRET or quenching of the green dye.
-
C. Detection of Intracellular Reactive Oxygen Species (ROS) with DCFH-DA
Objective: To measure the overall levels of reactive oxygen species within cells.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium (e.g., DMEM)
-
PBS
-
Cells cultured in plates
-
Positive control (e.g., H₂O₂)
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and culture to the desired confluency.
-
Treatment (Optional): Treat cells with the compound of interest to induce or inhibit ROS production. Include positive and negative controls.
-
Preparation of DCFH-DA Working Solution: Dilute the DCFH-DA stock solution to a final concentration of 10-25 µM in pre-warmed serum-free medium immediately before use.[6]
-
Staining:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[6]
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Imaging: Add PBS or imaging buffer to the wells and immediately acquire images using a fluorescence microscope with a filter set appropriate for fluorescein (Excitation/Emission: ~485/530 nm). The fluorescence intensity is proportional to the amount of ROS.
III. Signaling Pathways and Experimental Workflows
A. Mechanism of "Turn-On" Fluorescent Probes for Ion Detection
Many fluorescent probes for specific ions operate on a "turn-on" mechanism, where the fluorescence is initially quenched and is restored upon binding to the target ion. A common mechanism for this is Photoinduced Electron Transfer (PET).
Caption: PET 'Turn-On' Mechanism for Ion Sensing.
In the absence of the target ion, excitation of the fluorophore is followed by a rapid, non-radiative decay back to the ground state due to electron transfer from the receptor (quencher). Upon binding of the target ion to the receptor, the electron transfer process is inhibited, allowing the fluorophore to return to the ground state via the emission of a photon (fluorescence).[8][9]
B. General Experimental Workflow for Fluorescence Microscopy
The following diagram outlines a typical workflow for a fluorescence microscopy experiment involving cell staining.
Caption: A typical workflow for a fluorescence microscopy experiment.
This generalized workflow illustrates the key steps from sample preparation to data analysis.[4][6][11] The specific steps and reagents will vary depending on the sample type, the target molecule, and whether live or fixed-cell imaging is being performed. For direct staining of organelles with cell-permeable dyes like BODIPY 493/503 in live cells, steps 2, 3, 4, and 5 are omitted.
IV. Conclusion
DPP and BODIPY-based fluorescent probes are versatile and powerful reagents for a multitude of applications in fluorescence microscopy. Their bright and stable fluorescence, coupled with the ability to chemically modify their structure to target specific organelles or sense particular analytes, makes them invaluable tools for researchers in cell biology and drug discovery. The protocols and data provided in these application notes serve as a guide to aid in the successful implementation of these probes in your research. As with any experimental technique, optimization of staining conditions for your specific cell type and imaging system is recommended for achieving the best results.
References
- 1. BODIPY - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Staining Overview | Visikol [visikol.com]
- 4. agilent.com [agilent.com]
- 5. Live cell fluorescence microscopy-an end-to-end workflow for high-throughput image and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. starwarcat.wordpress.com [starwarcat.wordpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for DTPP in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to DTPP as a Tool for Studying Protein-Protein Interactions
Dithiobis(succinimidyl propionate) (this compound), also known as Lomant's Reagent or DSP, is a versatile and widely used chemical cross-linking agent for the investigation of protein-protein interactions (PPIs). As a homobifunctional N-hydroxysuccinimide (NHS) ester, this compound covalently links proteins by reacting with primary amines (e.g., the side chains of lysine residues and N-termini) that are in close proximity. This property makes this compound an invaluable tool for capturing both stable and transient protein interactions within their native cellular environment.[1]
A key feature of this compound is its spacer arm, which contains a disulfide bond. This disulfide bond is readily cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol, making the cross-linking reversible.[2] This cleavable nature is highly advantageous for downstream analysis, particularly in mass spectrometry-based proteomics, as it allows for the identification of interacting proteins and the specific sites of interaction.[2][3] this compound is also cell-membrane permeable, enabling in vivo cross-linking to stabilize protein complexes within living cells before lysis and analysis.[2]
These application notes provide detailed protocols for utilizing this compound to study protein-protein interactions, from in-solution and in-cell cross-linking to the subsequent analysis of cross-linked complexes.
Key Features and Applications of this compound
| Feature | Description |
| Reactivity | Reacts with primary amines (-NH2) |
| Spacer Arm Length | 12.0 Å |
| Cleavability | Cleavable with reducing agents (e.g., DTT, β-mercaptoethanol) |
| Cell Permeability | Membrane permeable, allowing for intracellular cross-linking |
| Solubility | Insoluble in water; must be dissolved in an organic solvent like DMSO or DMF |
Applications:
-
Identification of Novel Protein-Protein Interactions: Stabilizing weak or transient interactions allows for their co-immunoprecipitation and subsequent identification by mass spectrometry.[2]
-
Mapping Protein Complex Topography: Determining the spatial arrangement of subunits within a protein complex by identifying which residues are in close proximity.
-
Studying Dynamic Changes in Protein Interactions: Capturing snapshots of protein interaction networks in response to cellular signals or stimuli.[4]
-
Validating Protein Interactions: Providing direct evidence of in vivo interactions to complement data from other techniques like yeast two-hybrid or co-immunoprecipitation.
Experimental Protocols
Protocol 1: In-Solution Cross-Linking of Purified Proteins
This protocol is suitable for studying the interaction between purified proteins in a controlled environment.
Materials:
-
This compound/DSP (e.g., from ProteoChem, Cat. No. c1106)
-
Dry DMSO or DMF
-
Reaction Buffer: A non-amine-containing buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purified protein samples
Procedure:
-
Prepare this compound/DSP Stock Solution: Immediately before use, dissolve this compound/DSP in dry DMSO or DMF to a final concentration of 25 mM. This compound is moisture-sensitive, so ensure the solvent is anhydrous.
-
Prepare Protein Sample: Prepare your protein of interest and its potential binding partner(s) in the Reaction Buffer.
-
Cross-Linking Reaction: Add the this compound/DSP stock solution to the protein mixture. The final concentration of this compound/DSP should be optimized, but a starting point is a 20- to 50-fold molar excess over the protein. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Stop the cross-linking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. This will consume any unreacted this compound/DSP.
-
Analysis: The cross-linked protein complexes can now be analyzed by SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, the disulfide bond in this compound can be cleaved with a reducing agent to facilitate peptide identification.
Protocol 2: Intracellular Cross-Linking in Cultured Cells
This protocol allows for the stabilization of protein-protein interactions within their native cellular context.
Materials:
-
This compound/DSP
-
Dry DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Lysis Buffer (RIPA or a similar buffer compatible with your downstream application)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Cultured cells
Procedure:
-
Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.
-
Prepare Cross-Linking Solution: Immediately before use, prepare a 20 mM stock solution of this compound/DSP in dry DMSO. Dilute this stock solution in pre-warmed PBS to a final working concentration of 0.1-2 mM. The optimal concentration should be determined empirically.[2]
-
Cell Washing: Wash the cells twice with pre-warmed PBS to remove any amine-containing components from the culture medium.
-
Cross-Linking: Add the this compound/DSP cross-linking solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.[2]
-
Quench Reaction: Terminate the cross-linking reaction by removing the this compound/DSP solution and adding ice-cold PBS containing 20-50 mM Tris-HCl, pH 7.5. Incubate for 15 minutes on ice.
-
Cell Lysis: Wash the cells once with ice-cold PBS and then lyse the cells using your preferred lysis buffer. The cell lysate containing the cross-linked protein complexes is now ready for downstream applications such as immunoprecipitation and mass spectrometry.
Data Presentation: Quantitative Analysis of the Akt Interactome using DSP Cross-Linking
A study by Huang and Kim (2013) utilized a two-step cross-linking strategy involving DSP to identify interacting partners of the serine/threonine kinase Akt, a key regulator of cellular signaling. The following table summarizes the proteins identified as Akt interactors from human embryonic kidney (HEK293) cells, demonstrating the utility of DSP in capturing protein complexes for quantitative proteomic analysis.
| Identified Protein | Gene Symbol | Protein Function | Sequence Coverage (%) | Number of Peptides |
| 14-3-3 protein beta/alpha | YWHAB | Adapter protein involved in signal transduction | 24 | 6 |
| 14-3-3 protein gamma | YWHAG | Adapter protein involved in signal transduction | 22 | 5 |
| 14-3-3 protein epsilon | YWHAE | Adapter protein involved in signal transduction | 15 | 4 |
| 14-3-3 protein zeta/delta | YWHAZ | Adapter protein involved in signal transduction | 12 | 3 |
| Heat shock protein HSP 90-alpha | HSP90AA1 | Molecular chaperone | 12 | 11 |
| Heat shock protein HSP 90-beta | HSP90AB1 | Molecular chaperone | 11 | 9 |
| Carboxyl-terminal Hsp70-interacting protein | STUB1 | E3 ubiquitin-protein ligase | 11 | 4 |
| T-complex protein 1 subunit alpha | TCP1 | Subunit of the CCT chaperonin complex | 8 | 5 |
| T-complex protein 1 subunit beta | CCT2 | Subunit of the CCT chaperonin complex | 7 | 4 |
| T-complex protein 1 subunit delta | CCT4 | Subunit of the CCT chaperonin complex | 6 | 3 |
Data adapted from Huang B.X., Kim H-Y. (2013) Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry. PLoS ONE 8(4): e61430.
Mandatory Visualizations
Experimental Workflow for this compound/DSP-based Protein-Protein Interaction Analysis
Caption: Workflow for identifying protein-protein interactions using this compound/DSP.
Logical Relationship of Akt and its Interacting Partners Identified by DSP Cross-Linking
Caption: Interactions of Akt with chaperones and adapter proteins.
References
- 1. youtube.com [youtube.com]
- 2. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Linking Electrochemical Mass Spectrometry for Probing Protein Three-Dimensional Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical crosslinkers enhance detection of receptor interactomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thermal Proteome Profiling (TPP) Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermal Proteome Profiling (TPP) is a powerful method used to identify protein-ligand interactions and investigate changes in protein thermal stability on a proteome-wide scale.[1] This technique combines the principles of the cellular thermal shift assay (CETSA) with quantitative mass spectrometry.[1] By subjecting cells or cell lysates to a temperature gradient and quantifying the remaining soluble proteins, TPP can reveal which proteins are stabilized or destabilized upon ligand binding. This information is invaluable for drug target deconvolution, identifying off-target effects, and understanding cellular signaling pathways.
These application notes provide a detailed protocol for performing a TPP experiment, from sample preparation to data analysis. The workflow is designed to be robust and reproducible, enabling researchers to confidently identify thermally shifted proteins.
Experimental Workflow
The overall experimental workflow for TPP can be divided into several key stages, as illustrated in the diagram below. The process begins with cell culture and treatment, followed by heat treatment across a defined temperature range. Subsequently, the soluble protein fraction is isolated, prepared for mass spectrometry analysis through digestion and labeling, and finally analyzed by LC-MS/MS.[1]
Detailed Protocols
Cell Culture and Treatment
This protocol is optimized for cultured mammalian cells.
-
Cell Seeding: Seed cells in sufficient quantity to obtain at least 1-2 mg of protein per condition. The exact number of cells will vary depending on the cell line.
-
Drug Treatment: Treat cells with the compound of interest or vehicle control for the desired time. For example, in a study involving the HDAC inhibitor panobinostat, cells can be treated for 90 minutes at 37°C.[2]
Heat Treatment and Cell Lysis
This step is critical for inducing protein denaturation based on thermal stability.
-
Harvesting and Washing: After treatment, harvest the cells and wash them twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspension: Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquoting and Heating: Aliquot the cell suspension into PCR tubes for each temperature point. A typical TPP experiment uses a range of temperatures (e.g., 42°C to 64°C).[3] Heat the aliquots for 3 minutes at the respective temperatures in a thermal cycler, followed by 3 minutes at room temperature.[2]
-
Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[2] To ensure complete lysis and reduce viscosity from nucleic acids, sonication can be performed.[4]
-
Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins and cell debris.[2] Collect the supernatant containing the soluble protein fraction.
Protein Quantification and Preparation for Digestion
Accurate protein quantification is essential for equal loading and reliable quantitative analysis.
-
Protein Quantification: Determine the protein concentration of the soluble fraction using a standard protein assay, such as the BCA assay.
-
Normalization: Normalize the protein concentration of all samples to the same concentration (e.g., 1 µg/µL) using an appropriate lysis buffer.
| Parameter | Value | Reference |
| Cell Lysis Centrifugation Speed | 100,000 x g | [2] |
| Cell Lysis Centrifugation Time | 20 minutes | [2] |
| Cell Lysis Centrifugation Temperature | 4°C | [2] |
| Typical Protein Amount per Sample | 10-100 µg | [5] |
Protein Digestion
This protocol utilizes a standard in-solution trypsin digestion.
-
Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylation: Alkylate the reduced cysteines by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[3]
| Parameter | Reagent | Concentration/Ratio | Incubation Time | Incubation Temperature |
| Reduction | DTT | 10 mM | 1 hour | 37°C |
| Alkylation | IAA | 20 mM | 30 minutes | Room Temperature |
| Digestion | Trypsin | 1:50 (w/w) | Overnight | 37°C |
TMT Labeling
Tandem Mass Tag (TMT) labeling allows for multiplexing of samples for simultaneous MS analysis.[6]
-
Peptide Cleanup: Desalt the digested peptides using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with TMT labeling and MS analysis.
-
TMT Labeling: Resuspend the cleaned peptides in a labeling buffer (e.g., 100 mM TEAB, pH 8.5). Add the TMT reagent (dissolved in anhydrous acetonitrile) to each sample. The TMT reagent to peptide ratio is a critical parameter and should be optimized; a 1:1 (w/w) ratio is a good starting point for peptide amounts of 100 µg or more.[7] Incubate for 1 hour at room temperature.[5]
-
Quenching: Quench the labeling reaction by adding hydroxylamine to a final concentration of 0.5% (v/v) and incubating for 15 minutes.[5]
-
Pooling and Cleanup: Combine the labeled samples, and then perform a final cleanup and desalting step using a C18 SPE cartridge.
| Parameter | Value | Reference |
| TMT Reagent to Peptide Ratio | 1:1 (w/w) for ≥100 µg peptide | [7] |
| Labeling Incubation Time | 1 hour | [5] |
| Labeling Incubation Temperature | Room Temperature | [5] |
| Quenching Reagent | 5% Hydroxylamine | [5] |
| Quenching Incubation Time | 15 minutes | [5] |
Signaling Pathway Analysis: EGFR Signaling
TPP is frequently used to study the engagement of drugs with targets within specific signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival, is a common subject of such investigations.[8] The following diagram illustrates a simplified EGFR signaling cascade.
Data Analysis and Interpretation
Following LC-MS/MS analysis, the raw data is processed to identify and quantify peptides and proteins. Specialized software is used to extract the TMT reporter ion intensities, which reflect the relative abundance of each protein across the different temperature points and treatment conditions.
The data analysis workflow typically involves:
-
Normalization: Normalizing the protein abundance data to account for variations in sample loading.
-
Melting Curve Fitting: Fitting sigmoidal melting curves to the protein abundance data for each protein in both the treated and vehicle control conditions.
-
Statistical Analysis: Determining the statistical significance of any observed shifts in the melting temperature (Tm) between the treated and control samples.
Proteins that exhibit a statistically significant and reproducible thermal shift upon drug treatment are considered potential targets or off-targets of the compound. These candidates can then be further validated using orthogonal biochemical and cellular assays.
References
- 1. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A computational method for detection of ligand-binding proteins from dose range thermal proteome profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 6. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 7. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Unintended Liaisons: A Guide to Thermal Proteome Profiling for Off-Target Drug Effect Identification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of drug discovery, ensuring a compound's specificity for its intended target is paramount. Off-target effects, where a drug interacts with unintended proteins, can lead to unforeseen side effects, toxicity, or even therapeutic benefits. Thermal Proteome Profiling (TPP) has emerged as a powerful and unbiased method to systematically identify both on-target and off-target interactions of a drug within a complex biological system.[1][2] This technology leverages the principle that protein thermal stability is altered upon ligand binding. By combining cellular thermal shift assays (CETSA) with quantitative mass spectrometry, TPP provides a proteome-wide snapshot of drug engagement in a physiologically relevant context.[1][3]
These application notes provide a detailed overview of the principles of TPP, experimental protocols for its application in off-target identification, and guidelines for data analysis and interpretation.
Principle of Thermal Proteome Profiling (TPP)
The fundamental principle of TPP is that the binding of a small molecule, such as a drug, to a protein can either increase or decrease the protein's resistance to heat-induced denaturation. When cells or cell lysates are heated to various temperatures, proteins begin to unfold and aggregate. In the presence of a stabilizing ligand, a higher temperature is required to denature the target protein. Conversely, a destabilizing interaction will lower the denaturation temperature.
By quantifying the soluble protein fraction at different temperatures using mass spectrometry, a "melting curve" can be generated for each protein. A shift in this melting curve in the presence of a drug compared to a vehicle control indicates a direct or indirect interaction between the drug and the protein. TPP can be performed in two main formats:
-
Temperature Range (TPP-TR): Cells are treated with a fixed concentration of the drug and a vehicle control, and then aliquots are heated to a range of different temperatures. This allows for the determination of the melting temperature (Tm) of thousands of proteins simultaneously. A significant shift in Tm (ΔTm) for a protein in the drug-treated sample suggests an interaction.
-
Compound Concentration Range (TPP-CCR): Cells are treated with a range of drug concentrations and heated to a single, fixed temperature. This method is used to determine the potency of the drug-protein interaction and to calculate the half-maximal effective concentration (EC50).[4]
Applications of TPP in Identifying Off-Target Effects
TPP is a versatile tool for identifying off-target effects throughout the drug discovery and development pipeline:
-
Lead Optimization: Early identification of off-targets allows for the medicinal chemistry efforts to be directed towards improving selectivity and reducing potential liabilities.
-
Understanding Drug Mechanism of Action: Uncovering off-targets can provide novel insights into a drug's mechanism of action and explain unexpected pharmacological effects.
-
Predicting Adverse Drug Reactions: Identifying interactions with proteins known to be involved in toxicity pathways can help predict potential adverse drug reactions.
-
Drug Repurposing: Discovering novel off-targets can open up new therapeutic avenues for existing drugs.
Quantitative Data on Off-Target Identification using TPP
The following table summarizes examples of off-target effects of various drugs identified using TPP. The data includes the drug, the identified off-target protein, the cell line used in the study, and the quantitative measure of the interaction.
| Drug | On-Target(s) | Identified Off-Target | Cell Line | Quantitative Data (ΔTm or pEC50) | Reference |
| Panobinostat | Histone Deacetylases (HDACs) | Phenylalanine hydroxylase (PAH) | K562 | pEC50 = 7.2 | (PMID: 27595341) |
| Fedratinib | JAK2, FLT3 | Dihydrofolate reductase (DHFR) | HEL | ΔTm = 5.2 °C (at 10 µM) | (PMID: 25752219) |
| Dasatinib | BCR-ABL, SRC family kinases | NQO2 | K562 | ΔTm = 4.1 °C (at 10 µM) | (PMID: 24954714) |
| Crizotinib | ALK, MET | FER | H2228 | ΔTm = 3.5 °C (at 1 µM) | (PMID: 25752219) |
Experimental Protocols
This section provides a detailed methodology for performing TPP-TR and TPP-CCR experiments to identify off-target drug effects.
Experimental Workflow Diagram
Caption: A schematic overview of the Thermal Proteome Profiling (TPP) experimental workflow.
Protocol 1: TPP-Temperature Range (TPP-TR)
Objective: To identify proteins that exhibit a change in thermal stability across a temperature gradient in the presence of a drug.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
Drug of interest dissolved in a suitable solvent (e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Isobaric labeling reagents (e.g., TMT10plex™)
-
Solvents for mass spectrometry (e.g., acetonitrile, formic acid)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the drug of interest at a predetermined concentration or with a vehicle control for a specified duration.
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping or trypsinization.
-
Wash cells with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Clarify the lysate by centrifugation.
-
-
Heating:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 10 different temperatures from 37°C to 67°C) for 3 minutes using a thermal cycler.
-
Cool the samples to room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Transfer the heated lysates to ultracentrifuge tubes.
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Digestion and Labeling:
-
Quantify the protein concentration in each supernatant.
-
Take an equal amount of protein from each sample.
-
Reduce, alkylate, and digest the proteins with trypsin overnight.
-
Label the resulting peptides with isobaric tags (e.g., TMT) according to the manufacturer's instructions. Each temperature point is labeled with a different tag.
-
-
Mass Spectrometry Analysis:
-
Combine the labeled peptide samples.
-
Analyze the pooled sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protocol 2: TPP-Compound Concentration Range (TPP-CCR)
Objective: To determine the dose-dependent thermal stabilization of proteins upon drug treatment.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells as described for TPP-TR.
-
Treat cells with a serial dilution of the drug of interest or with a vehicle control.
-
-
Cell Harvesting and Heating:
-
Harvest and wash the cells as described for TPP-TR.
-
Resuspend the cells in PBS.
-
Heat all samples to a single, fixed temperature (e.g., the temperature that showed the most significant thermal shift in the TPP-TR experiment or a temperature that denatures a significant portion of the proteome) for 3 minutes.
-
-
Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate soluble and aggregated proteins by ultracentrifugation as described for TPP-TR.
-
-
Protein Digestion, Labeling, and Mass Spectrometry:
-
Proceed with protein digestion, isobaric labeling (each concentration with a different tag), and LC-MS/MS analysis as described for TPP-TR.
-
Data Analysis and Interpretation
The analysis of TPP data involves several computational and statistical steps to identify proteins with significant changes in thermal stability.
Data Analysis Workflow Diagram
Caption: A flowchart illustrating the key steps in the computational analysis of TPP data.
Step-by-Step Data Analysis Protocol
-
Peptide and Protein Identification and Quantification:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the reporter ion intensities for each isobaric tag.
-
-
Data Normalization:
-
Normalize the protein abundance data to account for variations in sample loading and instrument performance. A common method is to normalize to the total protein abundance at the lowest temperature or the vehicle control.
-
-
Curve Fitting (TPP-TR):
-
For each protein, plot the normalized abundance as a function of temperature for both the drug-treated and vehicle-treated samples.
-
Fit a sigmoidal melting curve to the data using a non-linear regression model (e.g., the Boltzmann equation).
-
From the fitted curves, determine the melting temperature (Tm) for each condition.
-
-
Curve Fitting (TPP-CCR):
-
For each protein, plot the normalized abundance at the fixed temperature as a function of drug concentration.
-
Fit a dose-response curve to the data using a suitable model (e.g., a four-parameter log-logistic function).
-
From the fitted curves, determine the EC50 or pEC50 value.
-
-
Hit Identification and Statistical Analysis:
-
TPP-TR: Calculate the thermal shift (ΔTm) for each protein (ΔTm = Tm(drug) - Tm(vehicle)). Perform statistical tests (e.g., a t-test or a permutation-based test) to identify proteins with a statistically significant ΔTm.
-
TPP-CCR: Identify proteins that show a good fit to the dose-response model (e.g., R² > 0.8) and have a pEC50 within a relevant range.
-
Case Study: Panobinostat Off-Target Identification
The histone deacetylase (HDAC) inhibitor panobinostat was found to have an off-target effect on phenylalanine hydroxylase (PAH) using TPP. This interaction leads to an increase in cellular phenylalanine levels and a decrease in tyrosine levels, providing a potential explanation for some of the drug's side effects.
Signaling Pathway Diagram
Caption: The inhibitory effect of panobinostat on its off-target, phenylalanine hydroxylase (PAH), disrupts the normal conversion of phenylalanine to tyrosine.
Conclusion
Thermal Proteome Profiling is a powerful, unbiased, and proteome-wide approach for the identification of drug off-targets. By providing a comprehensive view of a drug's interactions within the cellular environment, TPP can significantly enhance our understanding of a compound's mechanism of action, predict potential liabilities, and guide the development of safer and more effective therapeutics. The detailed protocols and data analysis guidelines presented here provide a framework for researchers to successfully implement TPP in their drug discovery programs.
References
Application Notes and Protocols: Enhancing Proteomic Insights by Combining Thermal Proteome Profiling with Complementary Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermal Proteome Profiling (TPP) is a powerful method for identifying protein-ligand interactions and characterizing protein states on a proteome-wide scale by monitoring changes in protein thermal stability.[1][2] However, the complexity of the proteome, with its vast array of post-translational modifications (PTMs) and intricate protein-protein interaction networks, often necessitates a multi-pronged analytical approach. By combining TPP with other proteomic techniques, researchers can gain deeper, more nuanced insights into cellular signaling, drug mechanisms of action, and the functional consequences of protein modifications.
These application notes provide detailed protocols for integrating TPP with two powerful complementary techniques: Phosphoproteomics and Affinity Purification-Mass Spectrometry (AP-MS) . The provided workflows, data presentation guidelines, and visualizations are designed to empower researchers to unravel complex biological processes and accelerate drug discovery efforts.
Section 1: Combining TPP with Phosphoproteomics (TPP-Phospho)
The interplay between protein phosphorylation and thermal stability is a critical aspect of cellular signaling. Combining TPP with phosphoproteomics allows for the direct investigation of how phosphorylation events impact protein conformation, stability, and drug binding. This integrated approach can reveal novel regulatory mechanisms and identify kinase inhibitors that selectively target specific protein phosphorylation states.
Application Highlight: Uncovering Phosphorylation-Dependent Drug Engagement
A key application of TPP-Phospho is to identify compounds that preferentially bind to either the phosphorylated or non-phosphorylated form of a protein. This is crucial for developing targeted therapies for diseases driven by aberrant kinase activity. By comparing the thermal shifts of phosphopeptides and their unmodified counterparts, researchers can dissect the phosphorylation-dependent binding of a drug.
Quantitative Data Summary
The following table illustrates the type of quantitative data that can be obtained from a TPP-Phospho experiment designed to assess the effect of a kinase inhibitor on the thermal stability of a target protein and its phosphorylated form.
| Protein | Peptide Sequence | Modification | Vehicle Tm (°C) | Inhibitor Tm (°C) | ΔTm (°C) | p-value |
| Kinase X | AGFpSVTEKLMN | Phospho-Serine | 52.1 | 58.5 | +6.4 | <0.001 |
| Kinase X | AGFS VTEKLMN | Unmodified | 52.3 | 52.5 | +0.2 | >0.05 |
| Substrate Y | RTYpTGHIKL | Phospho-Threonine | 48.9 | 48.7 | -0.2 | >0.05 |
| Substrate Y | RTY TGHIKL | Unmodified | 49.1 | 49.0 | -0.1 | >0.05 |
This table presents simulated data for illustrative purposes.
Experimental Protocol: TPP Combined with Phosphopeptide Enrichment
This protocol outlines a workflow for identifying changes in the thermal stability of phosphoproteins upon treatment with a compound of interest.
1. Cell Culture and Treatment: a. Culture cells to 80-90% confluency. b. Treat cells with the compound of interest or vehicle control for the desired time. c. Harvest cells by scraping and wash twice with ice-cold PBS.
2. TPP Experimental Workflow: a. Resuspend cell pellets in PBS supplemented with protease and phosphatase inhibitors. b. Lyse cells by freeze-thaw cycles or sonication. c. Clarify the lysate by ultracentrifugation at 100,000 x g for 20 minutes at 4°C. d. Aliquot the supernatant into PCR tubes for each temperature point. e. Heat the aliquots to a range of temperatures (e.g., 37°C to 67°C) for 3 minutes using a thermal cycler. f. Cool the samples to room temperature for 3 minutes. g. Separate soluble and aggregated proteins by ultracentrifugation at 100,000 x g for 20 minutes at 4°C. h. Collect the supernatant containing the soluble protein fraction.
3. Protein Digestion and Isobaric Labeling: a. Determine the protein concentration of the soluble fraction for each temperature point. b. Reduce the proteins with DTT and alkylate with iodoacetamide. c. Perform in-solution or in-filter protein digestion with trypsin overnight at 37°C. d. Label the resulting peptides with tandem mass tags (TMT) or other isobaric labels according to the manufacturer's protocol.[3] e. Combine the labeled peptide samples.
4. Phosphopeptide Enrichment: a. Desalt the combined peptide sample using a C18 solid-phase extraction (SPE) cartridge. b. Enrich for phosphopeptides using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads.[4] c. Wash the beads to remove non-phosphorylated peptides. d. Elute the phosphopeptides.
5. LC-MS/MS Analysis and Data Processing: a. Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Identify and quantify the phosphopeptides using a suitable proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer). c. Fit melting curves for each identified phosphopeptide to determine the melting temperature (Tm). d. Calculate the change in melting temperature (ΔTm) between the vehicle and compound-treated samples for each phosphopeptide. e. Perform statistical analysis to identify significant thermal shifts.
Signaling Pathway and Workflow Visualization
Caption: Workflow for TPP combined with phosphoproteomics.
Section 2: Integrating TPP with Affinity Purification-Mass Spectrometry (AP-MS)
Understanding how drugs affect protein-protein interactions (PPIs) is crucial for elucidating their mechanisms of action and potential off-target effects. Combining AP-MS with TPP allows for the investigation of how ligand binding to a target protein influences the stability of its interaction partners within a complex. This approach can reveal drug-induced remodeling of protein complexes and identify downstream effectors of drug action.
Application Highlight: Mapping Drug-Induced Changes in Protein Complex Stability
A primary application of this combined workflow is to determine how a drug that binds to one subunit of a protein complex affects the thermal stability of the other subunits. This can provide insights into the allosteric regulation of the complex and identify proteins whose association with the target is sensitive to drug binding.
Quantitative Data Summary
The following table shows example data from an AP-MS-TPP experiment where a "bait" protein was purified, and the thermal stability of its interacting "prey" proteins was assessed in the presence of a drug.
| Protein Role | Protein ID | Vehicle Tm (°C) | Drug Tm (°C) | ΔTm (°C) | p-value |
| Bait | Protein A | 55.2 | 61.8 | +6.6 | <0.001 |
| Prey | Protein B | 54.9 | 61.5 | +6.6 | <0.001 |
| Prey | Protein C | 58.1 | 58.3 | +0.2 | >0.05 |
| Prey | Protein D | 51.7 | 47.2 | -4.5 | <0.01 |
This table presents simulated data for illustrative purposes.
Experimental Protocol: Affinity Purification Followed by TPP
This protocol describes the purification of a protein complex followed by TPP to assess the stability of its components.
1. Cell Line Generation and Culture: a. Generate a stable cell line expressing the "bait" protein with an affinity tag (e.g., FLAG, HA, Strep-tag).[5] b. Culture the cells to a high density.
2. Affinity Purification: a. Lyse the cells under non-denaturing conditions to preserve protein complexes. b. Incubate the cell lysate with affinity beads (e.g., anti-FLAG agarose) to capture the bait protein and its interactors.[6] c. Wash the beads extensively to remove non-specific binders. d. Elute the protein complexes from the beads using a competitive peptide or by changing buffer conditions.
3. TPP on Purified Complexes: a. Treat the eluted protein complexes with the drug of interest or vehicle control. b. Aliquot the treated complexes into PCR tubes for each temperature point. c. Perform the heat treatment and separation of soluble and aggregated proteins as described in the TPP-Phospho protocol (Section 1, step 2e-g).
4. Sample Preparation for MS: a. Collect the soluble protein fractions. b. Perform protein digestion and isobaric labeling as described in the TPP-Phospho protocol (Section 1, step 3).
5. LC-MS/MS Analysis and Data Processing: a. Analyze the labeled peptides by LC-MS/MS. b. Identify and quantify the proteins in the complex. c. Determine the Tm and ΔTm for each protein in the complex as described in the TPP-Phospho protocol (Section 1, step 5c-e).
Logical Relationship and Workflow Visualization
Caption: Workflow for AP-MS combined with TPP.
Conclusion
The integration of Thermal Proteome Profiling with other proteomic techniques like phosphoproteomics and affinity purification-mass spectrometry provides a powerful and versatile platform for in-depth functional proteomics studies. These combined approaches enable researchers to move beyond simple ligand-binding identification and explore the complex interplay of post-translational modifications and protein-protein interactions in regulating cellular processes and mediating drug responses. The protocols and guidelines presented here offer a starting point for researchers to design and implement these advanced proteomic workflows in their own laboratories, ultimately contributing to a deeper understanding of biology and the development of more effective therapeutics.
References
- 1. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic SILAC to Determine Protein Turnover in Neurons and Glia | Springer Nature Experiments [experiments.springernature.com]
- 5. Tandem Affinity Purification and Mass Spectrometry (TAP-MS) for the Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thermal Proteome Profiling (TPP-TR) Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermal Proteome Profiling (TPP) is a powerful technique used to identify protein-ligand interactions on a proteome-wide scale within a native cellular context. The method is based on the principle that the thermal stability of a protein is altered upon ligand binding. The Temperature Range (TPP-TR) experimental format, a key variant of TPP, involves treating cells or cell lysates with a compound of interest and then subjecting aliquots to a gradient of temperatures. Subsequent analysis by quantitative mass spectrometry allows for the determination of melting profiles for thousands of proteins simultaneously. A shift in the melting temperature (Tm) of a protein in the presence of a ligand is indicative of a direct or indirect interaction. These application notes provide a detailed protocol for conducting TPP-TR experiments, from sample preparation to data analysis, to enable researchers to robustly identify drug targets and off-targets, and to elucidate mechanisms of action.[1][2][3]
Principle of the Method
The core principle of TPP-TR lies in the ligand-induced stabilization or destabilization of a target protein. When a protein binds to a small molecule, its conformational stability is often increased, leading to a higher melting temperature. Conversely, some interactions can lead to destabilization. By comparing the melting curves of proteins in treated versus untreated samples across a range of temperatures, one can identify proteins that are significantly affected by the compound. This is achieved by separating the soluble, non-denatured proteins from the aggregated, denatured proteins at each temperature point, followed by proteomic analysis to quantify the amount of soluble protein remaining.[3][4]
Experimental Workflow
The overall workflow for a TPP-TR experiment is depicted below. It begins with cell culture and treatment, followed by cell lysis and the application of a temperature gradient. The soluble protein fraction is then isolated and prepared for analysis by mass spectrometry. Finally, the data is processed to generate melting curves and identify proteins with significant thermal shifts.
Detailed Experimental Protocol
This protocol is designed for a TPP-TR experiment using cultured mammalian cells and tandem mass tag (TMT) labeling for relative quantification.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Cell Culture Medium (e.g., DMEM) | Gibco | Varies by cell line |
| Fetal Bovine Serum (FBS) | Gibco | Varies by cell line |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Lysis Buffer (e.g., NP-40 Lysis Buffer) | See recipe below | - |
| Protease and Phosphatase Inhibitor Cocktails | Roche | 04693159001, 04906837001 |
| TMTpro™ 16plex Label Reagent Set | Thermo Fisher Scientific | A44520 |
| Trypsin/Lys-C Mix, Mass Spec Grade | Promega | V5073 |
| Acetonitrile (ACN), LC-MS Grade | Fisher Scientific | A955-4 |
| Trifluoroacetic Acid (TFA) | Pierce | 85183 |
| Formic Acid (FA), LC-MS Grade | Pierce | 85178 |
| C18 Desalting Columns | Sep-Pak | WAT054955 |
Lysis Buffer Recipe (NP-40 Lysis Buffer):
| Component | Final Concentration |
| Tris-HCl, pH 7.4 | 50 mM |
| NaCl | 150 mM |
| NP-40 | 1.0% |
Store at 4°C and add protease and phosphatase inhibitors fresh before use.
Procedure
1. Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency in the appropriate medium. For a typical TPP-TR experiment with 10 temperature points and biological duplicates, at least 5 x 15 cm dishes per condition (treatment and vehicle) are recommended.
-
Treat the cells with the compound of interest or vehicle control for the desired time. The concentration of the compound should be determined from prior dose-response experiments.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer with freshly added inhibitors to the cells (e.g., 1 mL per 15 cm dish).
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration of all samples to a final concentration of 1-2 mg/mL with lysis buffer.
3. Temperature Gradient Application:
-
Aliquot the normalized lysate into PCR tubes, one for each temperature point (e.g., 100 µL per tube).
-
Use a thermal cycler with a temperature gradient function to heat the aliquots for 3 minutes at the desired temperatures. A common temperature range is 37°C to 67°C, with 10 temperature points.[2]
-
After heating, cool the samples to room temperature for 3 minutes.
Table 1: Example Temperature Gradient Setup
| Aliquot | Temperature (°C) |
| 1 | 37 |
| 2 | 41 |
| 3 | 44 |
| 4 | 47 |
| 5 | 50 |
| 6 | 53 |
| 7 | 56 |
| 8 | 59 |
| 9 | 63 |
| 10 | 67 |
4. Soluble Protein Extraction:
-
Transfer the heated lysates to ultracentrifuge tubes.
-
Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
5. Sample Preparation for Mass Spectrometry (TMT Labeling):
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Protein Precipitation:
-
Perform a chloroform/methanol precipitation to clean up the protein.
-
Resuspend the protein pellet in a suitable buffer (e.g., 8 M urea in 100 mM TEAB).
-
-
Digestion:
-
Dilute the urea to < 2 M with 100 mM TEAB.
-
Add Trypsin/Lys-C mix at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
TMT Labeling:
-
Resuspend the dried peptides in 100 mM TEAB.
-
Add the TMTpro reagent to each peptide sample and incubate for 1 hour at room temperature.
-
Quench the reaction with 5% hydroxylamine.
-
-
Sample Pooling and Desalting:
-
Combine the labeled peptide samples.
-
Desalt the pooled sample using a C18 column.
-
Dry the sample in a vacuum centrifuge.
-
6. LC-MS/MS Analysis:
-
Resuspend the desalted peptides in a buffer suitable for LC-MS/MS (e.g., 0.1% formic acid).
-
Analyze the samples on a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.
-
Set up the instrument method to perform data-dependent acquisition (DDA) with HCD fragmentation for TMT reporter ion quantification.
Data Analysis
The data analysis workflow for TPP-TR experiments involves several steps to identify proteins with significant changes in their melting behavior.
Table 2: Data Analysis Summary
| Step | Description | Software/Tools |
| 1. Peptide Identification and Quantification | Identify peptides and quantify TMT reporter ions from the raw mass spectrometry data. | Proteome Discoverer, MaxQuant |
| 2. Data Normalization | Normalize the protein abundance data to account for variations in sample loading and instrument performance. | R (e.g., using the TPP package)[5] |
| 3. Melting Curve Fitting | Fit a sigmoidal curve to the normalized protein abundance data for each protein to determine the melting temperature (Tm). | R (e.g., using the TPP package) |
| 4. Statistical Analysis | Compare the melting curves between the treated and vehicle control groups to identify proteins with a statistically significant shift in Tm. | R (e.g., using the TPP package) |
Signaling Pathway Visualization
TPP-TR experiments are instrumental in understanding how drugs impact cellular signaling pathways. For instance, identifying the targets of a kinase inhibitor can help to elucidate its effect on a pathway like the MAPK signaling cascade.
Conclusion
The TPP-TR protocol described here provides a robust framework for identifying the cellular targets of small molecules. By carefully controlling experimental variables and employing a rigorous data analysis pipeline, researchers can gain valuable insights into drug mechanisms of action, identify off-target effects, and accelerate the drug discovery process.[4][6] The versatility of this technique allows for its application in various biological systems and for the study of a wide range of protein-ligand interactions.
References
- 1. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. huber.embl.de [huber.embl.de]
- 3. researchgate.net [researchgate.net]
- 4. Tandem mass tag-based thermal proteome profiling for the discovery of drug-protein interactions in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.org [mdanderson.org]
- 6. aragen.com [aragen.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DTPP Compound Insolubility
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diaryl-dithienyl-pyrrolopyrrole (DTPP) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common insolubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound compound won't dissolve in standard aqueous buffers like PBS. What should I do?
A1: this compound compounds are generally hydrophobic and exhibit poor solubility in aqueous solutions.[1] It is common practice to first dissolve the compound in an organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.[1]
Q2: What is the recommended organic solvent for creating a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating stock solutions of hydrophobic compounds for biological assays.[2] It can dissolve a wide range of both polar and nonpolar compounds.[3] For certain applications, other organic solvents like ethanol or DMF may also be suitable.[2][4]
Q3: I've dissolved my this compound compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.[2] Here are a few troubleshooting steps:
-
Vortexing and Gentle Warming: Immediately after adding the DMSO stock to your aqueous medium, vortex the solution thoroughly. Gentle warming to 37°C in a water bath can also help redissolve precipitates.[2]
-
Sonication: Brief sonication can be effective in breaking up and redissolving precipitated compound.[2]
-
Lower the Final Concentration: If precipitation persists, you may need to lower the final concentration of your this compound compound in the assay.
-
Increase the DMSO Concentration (with caution): While increasing the final DMSO concentration can improve solubility, it's crucial to stay below the toxicity threshold for your specific cell line.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The maximum tolerated concentration of DMSO is cell-line specific.[5][6] However, a general guideline is to keep the final DMSO concentration in your cell culture medium at or below 0.1% to 0.5% (v/v) to avoid cytotoxic effects.[5][6] It is highly recommended to run a vehicle control (medium with the same final concentration of DMSO) to assess its impact on your specific assay.
Q5: My this compound compound is difficult to weigh accurately as it is a waxy or sticky solid. What is the best practice for handling it?
A5: For compounds that are difficult to weigh, it is recommended to dissolve the entire contents of the vial in a known volume of an appropriate solvent (e.g., DMSO) to create a stock solution of a known concentration.[1] This avoids inaccuracies associated with weighing small amounts of challenging solids.
Troubleshooting Guides
Guide 1: Preparing a this compound Compound Stock Solution
This guide provides a step-by-step protocol for preparing a stock solution of a this compound compound.
dot
Caption: Workflow for preparing a this compound compound stock solution.
Experimental Protocol:
-
Weighing the Compound:
-
If the compound is a powder, accurately weigh the desired amount.
-
If the compound is waxy or you are working with very small quantities, it is best to dissolve the entire contents of the vial.
-
-
Solvent Addition:
-
Add a precise volume of high-purity DMSO to the vial containing the this compound compound to achieve the desired stock concentration (e.g., 10 mM).
-
-
Dissolution:
-
Vortex the solution vigorously for several minutes.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.
-
Gentle warming in a 37°C water bath can also be used in conjunction with vortexing or sonication.[2]
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. For long-term storage, -80°C is recommended.
-
Guide 2: Troubleshooting this compound Insolubility in a Cell-Based Assay
This guide provides a logical workflow for troubleshooting when your this compound compound precipitates during your experiment.
dot
Caption: Decision tree for addressing this compound compound precipitation.
Data on this compound Derivatives and Solubility
Quantitative solubility data for specific this compound derivatives is often proprietary or found within specific research publications. However, the following table summarizes general solubility information and key considerations.
| Compound Type | General Solubility in Aqueous Media | Recommended Primary Solvent for Stock | Key Considerations for Improving Solubility |
| Unsubstituted DPP Core | Very Low | DMSO, DMF | N-alkylation is crucial for solubility. |
| N-alkylated this compound | Low to Moderate | DMSO | Longer, branched alkyl chains generally improve solubility. |
| Asymmetric this compound | Generally higher than symmetric counterparts | DMSO, Chloroform | Reduced molecular symmetry can disrupt crystal packing and improve solubility. |
| This compound with Polar Groups | Variable | DMSO, Ethanol | The introduction of polar functional groups can sometimes improve aqueous solubility but may require specific solvent systems. |
Biological Activity and Signaling Pathways
Diketopyrrolopyrrole (DPP) derivatives have gained significant attention in cancer research, primarily for their applications in phototherapy (photodynamic and photothermal therapy) and bio-imaging.[5][7][8] Their mechanism of action in a therapeutic context is often attributed to the generation of reactive oxygen species (ROS) upon light activation, which induces cell death.[5]
While direct inhibition of specific signaling pathways is not the most commonly cited mechanism for this compound compounds, the cellular stress induced by ROS can indirectly affect numerous signaling cascades involved in cell survival, proliferation, and apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications [ouci.dntb.gov.ua]
- 3. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Recent Advances of Diketopyrrolopyrrole Derivatives in Cancer Therapy and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amphiphilic Diketopyrrolopyrrole Derivatives for Efficient Near-Infrared Fluorescence Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diketopyrrolopyrrole: An emerging phototherapy agent in fighting cancer - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
Technical Support Center: Optimizing Experiments with DTPP
Welcome to the technical support center for Decyl(triphenyl)phosphonium (DTPP) applications. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Decyl(triphenyl)phosphonium (this compound) and what is its primary application in research?
Decyl(triphenyl)phosphonium (this compound) is a lipophilic cation belonging to the triphenylphosphonium (TPP+) family of compounds. Its primary application in research is to target molecules to mitochondria within living cells. The positive charge of the phosphonium group and the lipid-soluble nature of the decyl and phenyl groups facilitate its accumulation within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.[1][2][3]
Q2: What are the common causes of high background signal when using this compound-conjugated molecules?
High background signal in experiments using this compound-conjugated molecules can arise from several factors:
-
Non-specific binding: this compound conjugates can bind to cellular components other than mitochondria, such as the plasma membrane or other organelles, due to their lipophilic nature.
-
Excessive concentration: Using a higher than necessary concentration of the this compound conjugate can lead to increased non-specific binding and cytoplasmic signal.
-
Suboptimal incubation time: Both insufficient and excessive incubation times can contribute to a poor signal-to-noise ratio.
-
Inadequate washing: Failure to sufficiently wash away unbound this compound conjugate after incubation is a common source of background fluorescence.
-
Cell health: Unhealthy or dying cells may have compromised membrane integrity and altered mitochondrial membrane potential, leading to diffuse and non-specific staining.[4][5]
-
Off-target effects: At higher concentrations, TPP+ compounds can have off-target effects, including the uncoupling of mitochondrial oxidative phosphorylation, which can alter cell physiology and contribute to background signal.[1][2]
Troubleshooting Guides
Issue 1: High Background Signal and Low Signal-to-Noise Ratio
High background fluorescence can obscure the specific mitochondrial signal, making data interpretation difficult. The following steps can help to reduce non-specific binding and improve the signal-to-noise ratio.
Troubleshooting Workflow for High Background Signal
Caption: Troubleshooting workflow for high background signal.
| Troubleshooting Step | Recommendation | Rationale |
| Optimize this compound Conjugate Concentration | Perform a concentration titration experiment to determine the lowest effective concentration that provides a specific mitochondrial signal with minimal background. Start with a range from 10 nM to 5 µM. | Excessive concentrations lead to increased non-specific binding to other cellular structures.[4] |
| Adjust Incubation Time | Test a range of incubation times (e.g., 15, 30, 60, and 120 minutes) to find the optimal window for mitochondrial accumulation without excessive background. | Both insufficient and prolonged incubation can result in a poor signal-to-noise ratio. |
| Improve Washing Steps | Increase the number and duration of washing steps after incubation. Use a pre-warmed, appropriate buffer (e.g., PBS or HBSS). | Inadequate washing fails to remove unbound this compound conjugate, which is a major source of background. |
| Assess Cell Health | Monitor cell viability and morphology. Ensure cells are in a logarithmic growth phase and are not overly confluent. Consider using a viability dye to exclude dead cells from the analysis. | Unhealthy or dying cells can exhibit altered membrane potential and permeability, leading to diffuse and non-specific staining.[5] |
| Consider a Blocking Agent | For imaging applications, pre-incubating cells with a low concentration of a protein-based blocker like Bovine Serum Albumin (BSA) (e.g., 1% w/v) in the buffer may help. | BSA can help to block non-specific binding sites on the cell surface and coverslip.[6] |
| Validate Signal Specificity | Use appropriate controls to confirm that the signal is specific to mitochondria. This includes unstained cells (autofluorescence control) and cells treated with a mitochondrial membrane potential disruptor (e.g., FCCP or CCCP) as a negative control.[7] | A decrease in signal after treatment with a mitochondrial uncoupler confirms that the this compound conjugate accumulation is dependent on the mitochondrial membrane potential. |
Issue 2: this compound-induced Cytotoxicity and Off-Target Effects
TPP+ compounds, including this compound, can exhibit cytotoxicity at higher concentrations and may have off-target effects such as uncoupling oxidative phosphorylation.[1][2]
Signaling Pathway for this compound-Induced Mitochondrial Dysfunction
Caption: Potential pathway of this compound-induced cytotoxicity.
| Troubleshooting Step | Recommendation | Rationale |
| Perform a Cytotoxicity Assay | Conduct a dose-response experiment to determine the concentration range of your this compound conjugate that is non-toxic to your cells over the desired experimental timeframe. Use assays such as MTT, MTS, or a live/dead cell stain. | This will establish a safe working concentration for your experiments and help to avoid artifacts due to cell death.[8][9] |
| Use Minimal Effective Concentration | Based on your optimization and cytotoxicity data, use the lowest concentration of the this compound conjugate that gives a robust and specific signal. | Minimizing the concentration reduces the likelihood of off-target effects and cytotoxicity.[1][2] |
| Include a "this compound alone" Control | If your this compound is conjugated to a cargo molecule (e.g., a fluorophore or a drug), include a control group treated with unconjugated this compound at the same concentration. | This will help to distinguish the effects of the this compound moiety itself from the effects of the cargo molecule. |
| Monitor Mitochondrial Function | If you suspect off-target effects on mitochondrial respiration, consider performing functional assays such as measuring the oxygen consumption rate (OCR). | This will provide direct evidence of any impact your this compound conjugate has on mitochondrial function. |
Experimental Protocols
General Protocol for Staining Cells with a this compound-Conjugated Fluorescent Probe
This protocol provides a starting point for staining live cells for fluorescence microscopy. Optimization will be required for different cell types and this compound conjugates.
Experimental Workflow for this compound Staining
Caption: General workflow for this compound fluorescence staining.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound-conjugated fluorescent probe
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of the this compound conjugate in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final working concentration (start with a range of 100 nM to 1 µM).
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate at 37°C in a CO2 incubator for 15-60 minutes. The optimal time will need to be determined empirically.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed PBS or HBSS to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for your fluorophore.[10]
-
Quantitative Data Summary (Example)
The following table provides an example of how to present data from a this compound conjugate concentration optimization experiment.
| This compound Conjugate Concentration | Mean Mitochondrial Fluorescence Intensity (Arbitrary Units) | Mean Background Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Mitochondrial/Background) |
| 10 nM | 150 | 50 | 3.0 |
| 50 nM | 450 | 75 | 6.0 |
| 100 nM | 800 | 100 | 8.0 |
| 500 nM | 1200 | 300 | 4.0 |
| 1 µM | 1500 | 500 | 3.0 |
| 5 µM | 1600 | 800 | 2.0 |
In this example, 100 nM would be the optimal concentration as it provides the highest signal-to-noise ratio.
References
- 1. A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Induced Pluripotent Stem Cell (iPSC) Therapy Market Size, Report by 2034 [precedenceresearch.com]
- 6. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. market.us [market.us]
- 10. Probing the Use of Triphenyl Phosphonium Cation for Mitochondrial Nucleoside Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Di-tert-butyl Peroxide (DTBP) Reactions
Welcome to the technical support center for Di-tert-butyl peroxide (DTBP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction time and temperature, along with troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for using DTBP as a radical initiator?
A1: DTBP requires temperatures above 100°C to undergo efficient homolysis and generate radicals.[1] The ideal temperature will depend on the specific reaction, but a common range is 110-140°C. Operating at temperatures below 100°C will result in a very slow rate of initiation and consequently a low product yield.
Q2: How does reaction time affect the outcome of a DTBP-initiated reaction?
A2: Reaction time is critical and is inversely related to the reaction temperature. At higher temperatures, the rate of DTBP decomposition is faster, leading to a shorter required reaction time. It is important to match the reaction time to the half-life of DTBP at the chosen temperature to ensure efficient initiation without premature depletion of the initiator.
Q3: What are the primary decomposition products of DTBP?
A3: The thermal decomposition of DTBP proceeds via the generation of methyl radicals.[1] The primary products are acetone and ethane.[1]
Q4: Can DTBP be used in combination with other catalysts?
A4: Yes, DTBP is often used in conjunction with transition metal catalysts, such as copper or iron salts. These catalysts can promote the decomposition of DTBP at lower temperatures and enhance the efficiency of certain cross-coupling and amidation reactions.
Q5: What are some common side reactions to be aware of when using DTBP?
A5: The primary side reactions involve the radicals generated from DTBP. These can include hydrogen abstraction from the solvent or substrate, leading to undesired byproducts. In polymerization reactions, side reactions can include chain transfer to the solvent or monomer, which can limit the molecular weight of the polymer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction temperature is too low: DTBP has a relatively high decomposition temperature. | 1. Increase the reaction temperature to at least 110°C. Monitor the reaction progress at different temperatures (e.g., 110°C, 120°C, 130°C) to find the optimum. |
| 2. Insufficient reaction time: The reaction time may not be long enough for complete conversion. | 2. Increase the reaction time. Consider the half-life of DTBP at your reaction temperature to estimate the required time. | |
| 3. Low initiator efficiency: Impurities in the reaction mixture or inefficient radical trapping by the substrate. | 3. Ensure all reagents and solvents are pure and dry. Increase the concentration of the radical acceptor (substrate). Consider using a co-initiator if applicable. | |
| Reaction is Too Fast or Uncontrolled (Runaway Reaction) | 1. Reaction temperature is too high: This leads to a very rapid decomposition of DTBP and a burst of radicals. | 1. Lower the reaction temperature. Consider a step-wise temperature increase to better control the initiation rate. |
| 2. High concentration of DTBP: Too much initiator can lead to an uncontrolled exothermic reaction. | 2. Reduce the concentration of DTBP. Add the initiator solution portion-wise over time rather than all at once. | |
| Inconsistent Product Quality or Molecular Weight (in Polymerization) | 1. Fluctuations in reaction temperature: Inconsistent temperature control affects the rate of initiation and propagation. | 1. Use a reliable temperature-controlled reactor with good agitation to ensure uniform temperature distribution. |
| 2. Presence of oxygen: Oxygen can inhibit free-radical polymerization. | 2. De-gas the reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon) before and during the reaction. | |
| 3. Chain transfer reactions: Transfer of the radical to the solvent, monomer, or polymer can limit chain growth. | 3. Choose a solvent with a low chain transfer constant. Adjust the monomer-to-initiator ratio. | |
| Formation of Unwanted Byproducts | 1. Side reactions of initiator radicals: Radicals from DTBP may react with the solvent or substrate in unintended ways. | 1. Select a more inert solvent. Modify the substrate to be more reactive towards the desired pathway. |
| 2. Reaction temperature is too high: Higher temperatures can promote side reactions. | 2. Optimize the temperature to be high enough for efficient initiation but low enough to minimize side reactions. |
Data Presentation
Table 1: Effect of Temperature on DTBP Half-Life
The half-life of a radical initiator is a crucial parameter for determining the appropriate reaction temperature and duration.
| Temperature (°C) | Half-Life (t½) |
| 115 | ~10 hours |
| 135 | ~1 hour |
| 155 | ~6 minutes |
Note: Half-life values are approximate and can be influenced by the solvent and other reaction components.
Table 2: Example of Temperature Optimization for a Generic Radical Reaction
This table illustrates the typical effect of temperature on reaction yield and time for a hypothetical reaction using DTBP as the initiator.
| Temperature (°C) | Reaction Time (hours) | Product Yield (%) | Observations |
| 100 | 12 | 37 | Slow reaction, incomplete conversion. |
| 120 | 6 | 67 | Good yield, manageable reaction rate. |
| 140 | 3 | 65 | Faster reaction, but potential for increased side products. |
Experimental Protocols
Protocol 1: General Procedure for a DTBP-Initiated Radical Reaction
This protocol provides a general framework for conducting a radical reaction using DTBP. Specific quantities and conditions should be optimized for each unique reaction.
Materials:
-
Substrate
-
Di-tert-butyl peroxide (DTBP)
-
Anhydrous solvent (e.g., toluene, chlorobenzene)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
Set up the reaction vessel under an inert atmosphere.
-
Add the substrate and anhydrous solvent to the reaction vessel.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 120°C).
-
In a separate flask, prepare a solution of DTBP in the anhydrous solvent.
-
Once the reaction mixture has reached the target temperature, add the DTBP solution dropwise over a period of 15-30 minutes.
-
Maintain the reaction at the set temperature for the desired amount of time (e.g., 6 hours).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the appropriate workup and purification procedure for your specific product.
Visualizations
Caption: Thermal decomposition pathway of Di-tert-butyl Peroxide (DTBP).
Caption: General experimental workflow for a DTBP-initiated reaction.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: DTPP-Based Crosslinking Experiments
Welcome to the technical support center for DTPP-based experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of dithiobis(succinimidyl propionate) (this compound) in protein-protein interaction studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in crosslinking experiments?
A1: this compound, or dithiobis(succinimidyl propionate), is a chemical crosslinker used to covalently link proteins that are in close proximity. It is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts primarily with the primary amines of lysine residues and the N-termini of proteins. A key feature of this compound is its spacer arm, which contains a disulfide bond. This disulfide bond is cleavable by reducing agents, which is a significant advantage in mass spectrometry (MS)-based analyses, as it allows for the separation of crosslinked peptides, simplifying data analysis and increasing confidence in protein-protein interaction identification.
Q2: What are the most common artifacts observed in this compound-based experiments?
A2: Common artifacts in this compound-based experiments include:
-
Incomplete Disulfide Bond Cleavage: If the disulfide bond in the this compound crosslinker is not fully reduced, it can lead to the misidentification of crosslinked peptides in mass spectrometry analysis. This can manifest as unexpected mass shifts and complex spectra that are difficult to interpret.
-
Non-specific Crosslinking: High concentrations of this compound or long incubation times can result in random, non-specific crosslinking between proteins that are not true interaction partners. This increases the background signal and can lead to false-positive results.
-
Hydrolysis of the NHS Ester: The NHS ester reactive groups of this compound are susceptible to hydrolysis in aqueous solutions. Hydrolyzed this compound can no longer react with primary amines, reducing the efficiency of the crosslinking reaction.
-
Side Reactions: While this compound primarily targets primary amines, side reactions with other nucleophilic amino acid residues, such as cysteine, can occur, though this is less common. These side reactions can lead to unexpected modifications and complicate data analysis.
Q3: How can I avoid these common artifacts?
A3: To minimize artifacts, consider the following:
-
Optimize Crosslinker Concentration: Perform a concentration titration to determine the lowest effective concentration of this compound that yields sufficient crosslinking of your target proteins without causing excessive non-specific interactions.
-
Optimize Incubation Time: Shorter incubation times are generally preferred to minimize random collisions and non-specific crosslinking. A time-course experiment can help identify the optimal reaction time.
-
Ensure Complete Reduction: Use a sufficient concentration of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to fully cleave the disulfide bonds in the this compound crosslinker prior to mass spectrometry analysis.
-
Quench the Reaction: Stop the crosslinking reaction by adding a quenching reagent, such as Tris or glycine, which contains primary amines that will react with and consume any unreacted this compound.
-
Work Quickly and at the Right pH: Prepare this compound solutions immediately before use to minimize hydrolysis. The crosslinking reaction is most efficient at a pH range of 7.0-8.5.
Troubleshooting Guides
Issue 1: Low or No Crosslinking Detected
| Possible Cause | Troubleshooting Step |
| This compound Hydrolysis | Prepare fresh this compound solution immediately before use. Ensure the reaction buffer pH is between 7.0 and 8.5. |
| Insufficient this compound Concentration | Perform a concentration titration to find the optimal this compound concentration. Start with a molar excess of this compound to protein and adjust as needed. |
| Short Incubation Time | Increase the incubation time incrementally. Perform a time-course experiment to determine the optimal duration. |
| Protein Concentration Too Low | Concentrate your protein sample before the crosslinking reaction. |
| Interfering Buffer Components | Avoid buffers containing primary amines (e.g., Tris, glycine) during the crosslinking reaction itself, as they will compete with the protein for reaction with this compound. |
Issue 2: High Background or Non-Specific Crosslinking
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | Decrease the this compound concentration. Perform a titration to find the lowest effective concentration. |
| Incubation Time Too Long | Reduce the incubation time. Shorter times minimize random crosslinking events. |
| Inefficient Quenching | Ensure an adequate molar excess of the quenching reagent (e.g., Tris or glycine) is added to stop the reaction completely. |
| Sample Complexity | For complex samples like cell lysates, consider an enrichment step for your protein of interest before crosslinking to reduce the pool of potential non-specific interactors. |
Issue 3: Incomplete Cleavage of Disulfide Bonds in Mass Spectrometry
| Possible Cause | Troubleshooting Step |
| Insufficient Reducing Agent | Increase the concentration of DTT or TCEP. A final concentration of 10-20 mM DTT is commonly used. |
| Suboptimal Reduction Conditions | Ensure the reduction is carried out at an appropriate pH (typically 7.5-8.5 for DTT) and temperature (e.g., 37-56°C) for a sufficient duration (e.g., 30-60 minutes). |
| Oxidation of Reducing Agent | Prepare fresh solutions of DTT or TCEP immediately before use. |
| Inaccessible Disulfide Bond | Denature the protein sample with urea or guanidine-HCl before reduction to ensure the disulfide bond is accessible to the reducing agent. |
Experimental Protocols
General Protocol for In-Vitro this compound Crosslinking
-
Protein Preparation: Prepare your purified protein(s) of interest in a buffer free of primary amines (e.g., PBS or HEPES) at a suitable concentration.
-
This compound Preparation: Immediately before use, dissolve this compound in a dry, amine-free organic solvent like DMSO to create a stock solution.
-
Crosslinking Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 25-50 fold molar excess of this compound to protein. Incubate the reaction for 30 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for MS:
-
Reduction: Add DTT to a final concentration of 10-20 mM and incubate at 56°C for 30 minutes to cleave the disulfide bonds.
-
Alkylation: Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 40-50 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Proceed with your standard protein digestion protocol (e.g., using trypsin).
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by mass spectrometry.
Table 1: Recommended Starting Concentrations for this compound Crosslinking
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.25 - 2 mM | Titration is crucial for optimal results. |
| Protein Concentration | 0.1 - 2 mg/mL | Higher concentrations can improve crosslinking efficiency. |
| Incubation Time | 15 - 60 minutes | Shorter times are often better to reduce non-specific crosslinks. |
| Quenching Reagent (Tris or Glycine) | 20 - 50 mM | Ensure a significant molar excess over this compound. |
| Reducing Agent (DTT) | 10 - 20 mM | For complete cleavage of the disulfide bond. |
Signaling Pathway and Workflow Diagrams
This compound Crosslinking Experimental Workflow
The following diagram illustrates the general workflow for a this compound crosslinking experiment coupled with mass spectrometry.
Caption: General workflow for this compound crosslinking experiments.
Logical Relationship of Artifacts and Solutions
This diagram illustrates the relationship between common artifacts in this compound experiments and the corresponding troubleshooting solutions.
Technical Support Center: DTPP (Di-tert-butyl Polysulfide) Stability in Different Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Di-tert-butyl Polysulfide (DTPP) in various buffer systems. Due to the limited information available on this compound in biological buffers, this guide combines data from industrial sources with general principles of organic polysulfide chemistry to anticipate and address challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound, or Di-tert-butyl Polysulfide, is a chemical compound primarily used as a sulfiding agent in industrial applications. It is a light yellow to dark brown liquid with a high flash point (approximately 100°C), and it is considered stable under normal storage conditions in a cool, dry, and well-ventilated area.[1][2] Key properties are summarized in the table below.
Q2: Is this compound soluble in aqueous buffers like PBS or Tris?
A2: No, Di-tert-butyl Polysulfide is reported to be insoluble in water.[3][4] This presents a significant challenge for its use in most biological and pharmaceutical research, which typically employs aqueous buffer systems. Researchers will likely need to use a co-solvent to achieve a working concentration in buffers like Phosphate-Buffered Saline (PBS) or Tris-HCl.
Q3: What happens to this compound at elevated temperatures?
A3: this compound begins to undergo thermal decomposition at temperatures between 125°C and 155°C.[1][2] At temperatures below 260°C (500°F) in an environment with insufficient hydrogen, it can decompose to form elemental sulfur, which may lead to the formation of solid polymeric products.[3]
Q4: What are the primary safety and handling considerations for this compound?
A4: this compound is classified as a marine pollutant and poses environmental hazards.[3] It is recommended to handle this compound in a well-ventilated area and avoid contact with skin.[5] For injection purposes, the use of Teflon or Viton gaskets is advisable.[3]
Troubleshooting Guide
Issue: this compound precipitates out of my buffer solution.
-
Cause: this compound is insoluble in water. Direct addition to an aqueous buffer, even with vigorous mixing, will likely result in precipitation.
-
Solution:
-
Use a Co-solvent: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Stepwise Dilution: Add the this compound stock solution to the buffer dropwise while vortexing to facilitate dispersion and avoid localized high concentrations that can lead to immediate precipitation.
-
Optimize Co-solvent Concentration: Keep the final concentration of the organic solvent in your buffer as low as possible, as high concentrations can affect biological assays. It is recommended to stay below 1% (v/v) if possible.
-
Solubility Testing: Before your main experiment, perform a small-scale solubility test to determine the maximum concentration of this compound that can be achieved in your specific buffer and co-solvent mixture without precipitation.
-
Issue: My this compound solution appears cloudy or forms a suspension.
-
Cause: This indicates that the this compound is not fully dissolved and is present as fine particles. This can be due to exceeding its solubility limit or incomplete dispersion.
-
Solution:
-
Sonication: Use a sonicator to break up agglomerates and improve the dispersion of this compound in the buffer.
-
Filtration: For some applications, it may be possible to filter the solution to remove larger, undissolved particles. However, this will reduce the effective concentration of this compound.
-
Re-evaluate Concentration: You may need to work with a lower concentration of this compound that is within its solubility limit in your chosen solvent system.
-
Issue: I am observing inconsistent results in my experiments.
-
Cause: Inconsistent results can arise from the instability of the this compound solution over time. Polysulfides can be susceptible to degradation, which may be influenced by factors such as pH, temperature, and light exposure.
-
Solution:
-
Fresh Preparations: Prepare this compound solutions fresh for each experiment to minimize the impact of degradation.
-
Controlled Environment: Store stock and working solutions protected from light and at a consistent, cool temperature.
-
pH Monitoring: Be aware that the stability of polysulfides can be pH-dependent.[6] Long-chained polysulfides tend to be more stable at higher pH and may break down into shorter-chained species at lower pH values.[6] Monitor the pH of your buffered solutions.
-
Analytical Verification: If possible, use an analytical technique like HPLC or UV-Vis spectrophotometry to confirm the concentration and integrity of your this compound solution before use.
-
Data on this compound Properties
| Property | Value | Reference |
| Appearance | Light yellow to dark brown liquid | [3] |
| Water Solubility | Insoluble | [3][4] |
| Organic Solvent Solubility | Soluble in hexane and white spirits | [3][4] |
| Flash Point | ≥100°C | [1][2] |
| Initial Thermal Decomposition | 125-155°C | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution in Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent.
Materials:
-
Di-tert-butyl Polysulfide (this compound)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Aqueous buffer (e.g., 10 mM PBS, pH 7.4 or 50 mM Tris-HCl, pH 8.0)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a Concentrated Stock Solution:
-
In a well-ventilated chemical fume hood, carefully weigh out a precise amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure it is fully dissolved. This stock should be stored in a tightly sealed container, protected from light, at -20°C.
-
-
Prepare the Working Solution:
-
Warm the this compound stock solution and the aqueous buffer to room temperature.
-
In a sterile microcentrifuge tube, add the required volume of the aqueous buffer.
-
While vigorously vortexing the buffer, add the this compound stock solution dropwise to achieve the desired final concentration. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 1% v/v).
-
Continue vortexing for an additional 30 seconds to ensure thorough mixing.
-
-
Check for Precipitation:
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
If the solution is not clear, place it in a sonicator bath for 5-10 minutes.
-
If precipitation persists, the concentration is likely too high for the chosen buffer and co-solvent conditions. The preparation will need to be repeated with a lower target concentration of this compound.
-
-
Usage:
-
Use the freshly prepared this compound working solution immediately for your experiments to minimize potential degradation.
-
Protocol 2: General Method for Assessing this compound Stability by HPLC
Objective: To monitor the degradation of this compound in a specific buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Freshly prepared this compound working solution in the buffer of interest
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water)
-
Incubator or water bath set to the desired temperature
-
Autosampler vials
Procedure:
-
Initial Analysis (T=0):
-
Immediately after preparing the this compound working solution, transfer an aliquot to an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Develop a suitable gradient method to achieve a sharp peak for this compound with a reasonable retention time.
-
Record the peak area of the this compound peak at time zero.
-
-
Incubation:
-
Place the remaining this compound working solution in an incubator or water bath at the desired experimental temperature (e.g., 25°C or 37°C). Protect the solution from light.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and transfer it to an HPLC vial.
-
Analyze the sample using the same HPLC method as the initial analysis.
-
Record the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial peak area at T=0.
-
Plot the percentage of this compound remaining versus time to determine the stability profile and estimate the half-life of the compound under the tested conditions.
-
Monitor the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability in a buffered solution.
Caption: A generalized potential degradation pathway for this compound.
References
Technical Support Center: Di-tert-butyl Polysulfide (DTPP) Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Di-tert-butyl Polysulfide (DTPP) during storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition such as heat, sparks, or open flames.[1][2] The container should be tightly closed when not in use.[2][3]
Q2: Is this compound stable under normal laboratory conditions?
A2: Yes, this compound is considered chemically stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[1][3][4]
Q3: What is the shelf life of this compound?
Q4: Is this compound sensitive to light?
A4: The provided documentation does not explicitly state light sensitivity. However, as a general best practice for chemical storage, it is recommended to store this compound in an opaque or amber container to minimize potential light-induced degradation.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation may include a change in color or the formation of solid precipitates (elemental sulfur).[5][6][7] A change in odor could also indicate decomposition, as this compound can break down into mercaptans which have strong, distinct smells.[5]
Q6: What happens when this compound degrades?
A6: Thermal decomposition of this compound can yield hydrogen sulfide (H₂S), isobutane, and isobutene.[7] At temperatures below 500°F, especially with insufficient hydrogen, it can also decompose to form elemental sulfur.[5][6][7] In the presence of olefins, this elemental sulfur can form solid polymeric products.[5][6] Degradation can also be initiated by oxidation.[8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (e.g., darkening) | Oxidation or contamination. | - Ensure the container is tightly sealed and purged with an inert gas like nitrogen or argon if possible.- Analyze a sample using UV-Vis spectroscopy to check for changes in absorbance.- Consider transferring to a fresh, clean, and dry container. |
| Formation of solid precipitate | Decomposition to elemental sulfur, possibly due to exposure to localized heat or incompatible materials.[5][6][7] | - Do not use the material if a significant amount of precipitate is present.- Review storage conditions to ensure the material is not exposed to heat sources.- If the material is essential, attempt to dissolve a small amount in a compatible solvent and analyze the solution for purity. |
| Unusual or strong odor | Decomposition into lower molecular weight sulfur compounds like tertiary-butyl mercaptan.[5] | - Handle the material in a well-ventilated fume hood.- Check the storage temperature to ensure it has not been exposed to excessive heat.- Use analytical methods like GC-MS to identify the volatile impurities. |
| Inconsistent experimental results | Degradation of this compound leading to lower purity and the presence of reactive byproducts. | - Re-analyze the purity of the this compound stock using HPLC or GC-MS.- If degradation is confirmed, use a fresh, unopened container of this compound for your experiments.- Review your experimental setup for any potential incompatibilities or conditions that could be causing degradation in-situ. |
Best Practices for Storage and Handling
-
Storage Environment: Store in a cool, dry, well-ventilated area.
-
Temperature: Avoid high temperatures. This compound starts to decompose at 144°C.[4]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[1][2]
-
Containers: Keep containers tightly closed.[2][3] Use opaque or amber containers to protect from light.
-
Inert Atmosphere: For long-term storage or high-purity applications, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Material Compatibility: Store in appropriate, non-reactive containers. While compatible with carbon and stainless steel, ensure any gaskets are made of a compatible material like Teflon or Viton.[6]
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of any potential decomposition products.
Technical Data
Quantitative Stability Data Summary
| Parameter | Value | Source |
| Thermal Decomposition Temperature | 144 °C | [4] |
| Flash Point | 103 °C (ASTM D 93) | [1] |
| Autoignition Temperature | 225 °C at 1,005.20 - 1,009.40 hPa | [1] |
Experimental Protocols for Stability Assessment
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To quantify the purity of this compound and detect non-volatile degradation products.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV detector at a wavelength determined by the UV absorbance spectrum of this compound.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Analysis: Inject the sample and a standard of known purity. Compare the peak area of the this compound in the sample to the standard to determine purity. Degradation products may appear as additional peaks in the chromatogram.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products
-
Objective: To identify and quantify volatile degradation products such as mercaptans.
-
Methodology:
-
Column: A non-polar or medium-polarity column suitable for sulfur compounds (e.g., DB-1 or DB-5).
-
Carrier Gas: Helium.
-
Injection: Use a split injection mode.
-
Temperature Program: A temperature ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to separate volatile compounds.
-
Detector: Mass spectrometer to identify compounds based on their mass spectra.
-
Sample Preparation: Dilute a sample of this compound in a volatile solvent (e.g., hexane).
-
Analysis: Inject the sample and analyze the resulting chromatogram and mass spectra to identify any degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound storage issues.
Caption: Decision tree for selecting optimal this compound storage conditions.
References
- 1. msdsdigital.com [msdsdigital.com]
- 2. Di-Tert-Butyl Polysulfide/TBPS CAS 68937-96-2 [horayindustry.com]
- 3. chempoint.com [chempoint.com]
- 4. cpchem.com [cpchem.com]
- 5. Di-tert-butyl Polysulfide (TBPS 454) [cpchem.com]
- 6. Di-tert-butyl Polysulfide (DTBPS) - Junyuan Petroleum Group [junyuanpetroleumgroup.com]
- 7. TBPS 454 & Sulfrzol 54: Polysulfide vs DMDS - Reactor Resources Sulfiding Services [reactor-resources.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The antioxidant activity of polysulfides: it's radical! - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00276F [pubs.rsc.org]
Technical Support Center: Thermal Proteome Profiling (TPP)
This guide provides troubleshooting for common challenges encountered during Thermal Proteome Profiling (TPP) experiments, addressing issues from experimental design to data analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Experimental Design & Optimization
Q1: How do I select the optimal temperature range for my TPP experiment?
A1: The temperature range is critical for capturing the melting behavior of the proteome. A range that is too narrow may not capture the complete melting profiles of highly stable proteins, while a range that is too wide may lead to unnecessary sample processing and data complexity.[1]
-
Troubleshooting:
-
Problem: Incomplete melting curves for thermostable proteins.
-
Solution: Extend the upper limit of your temperature range. Consider a pilot experiment with a wider range on a smaller sample set to identify the optimal range for your specific cell type or condition.
-
Problem: Poor resolution of melting points for less stable proteins.
-
Solution: Increase the number of temperature points at the lower end of your range to better define the melting transitions of these proteins. A non-linear gradient with more points around the expected melting temperatures can be beneficial.
-
Q2: What are the key considerations for cell lysis and protein extraction in TPP?
A2: The goal of cell lysis in TPP is to release proteins in their native state. Harsh lysis conditions can lead to protein denaturation, aggregation, and loss of low-abundance proteins, affecting the accuracy of thermal stability measurements.[2]
-
Troubleshooting:
-
Problem: Low protein yield or loss of low-abundance proteins.
-
Solution: Optimize your lysis buffer. Avoid harsh detergents and high salt concentrations. Nondenaturing buffers are generally preferred.[2] Consider mechanical lysis methods like sonication or dounce homogenization on ice to supplement chemical lysis.
-
Problem: Protein aggregation and precipitation.
-
Solution: Ensure complete solubilization of proteins. The inclusion of a mild non-ionic detergent and protease inhibitors is recommended. Centrifuge lysates at high speed to pellet any insoluble material before the heating step.
-
Sample Preparation & Mass Spectrometry
Q3: My TPP data shows high variability between biological replicates. What are the common causes and solutions?
A3: High variability between replicates can obscure true biological effects. This can stem from inconsistencies in sample handling, temperature application, and mass spectrometry analysis.
-
Troubleshooting:
-
Problem: Inconsistent protein quantification across replicates.
-
Solution: Standardize all sample preparation steps, from cell culture and harvesting to protein extraction and labeling. Ensure precise and consistent heating of all samples. Use of a thermal cycler with a gradient feature can help ensure temperature accuracy.[3] For mass spectrometry, use a robust quantification method like tandem mass tags (TMT) to enable multiplexing and reduce run-to-run variability.[4]
-
Problem: Missing values in the dataset, particularly at higher temperatures.
-
Solution: Missing values can occur when reporter ion abundances fall below the instrument's detection limit.[1][5] Optimize the amount of starting material to ensure sufficient peptide signal. During data analysis, imputation methods can be used to handle missing values, but this should be done with caution.
-
| Cause of Variability | Recommended Solution |
| Inconsistent cell culture conditions | Standardize cell density, passage number, and growth media. |
| Variable cell lysis efficiency | Optimize and standardize the lysis protocol. |
| Inaccurate temperature control | Use a calibrated thermal cycler with a gradient feature.[3] |
| Pipetting errors during sample prep | Use calibrated pipettes and perform careful, consistent pipetting. |
| Inconsistent TMT labeling | Ensure complete and consistent labeling by following the manufacturer's protocol. |
| Mass spectrometry instrument variability | Perform regular instrument calibration and quality control checks.[6] |
Q4: How can I improve the identification and quantification of low-abundance proteins?
A4: The detection of low-abundance proteins is a common challenge in proteomics.[2] In TPP, this is compounded by the use of nondenaturing extraction buffers which may be less efficient for some proteins.[2]
-
Troubleshooting:
-
Problem: Poor detection of known low-abundance targets.
-
Solution: Consider enrichment strategies for your protein class of interest if applicable. Fractionation of the proteome before TPP can also reduce sample complexity and increase the chances of detecting low-abundance proteins. For mass spectrometry, using a high-resolution instrument and optimizing data acquisition parameters can improve sensitivity.[7]
-
Data Analysis & Interpretation
Q5: I am having trouble with fitting melting curves to my TPP data. What are some common issues and how can I address them?
A5: Accurate curve fitting is essential for determining melting temperatures (Tm) and identifying significant thermal shifts. Issues can arise from noisy data, incomplete curves, and the choice of fitting model.[1]
-
Troubleshooting:
-
Problem: Poor fit (low R-squared values) for many proteins.
-
Solution: Ensure your data is properly normalized. Non-parametric analysis methods can be an alternative to traditional curve fitting and may be more robust for noisy data.[1]
-
Problem: The sigmoidal model does not fit my data well.
-
Solution: Not all proteins exhibit a classic sigmoidal melting behavior. Some may show more complex melting patterns. Consider using alternative models or software packages that offer more flexibility in curve fitting.[5]
-
Problem: Difficulty in interpreting complex melt curves with multiple transitions.[8][9]
-
Solution: Multiple transitions may indicate the melting of different domains of a protein or the dissociation of a protein complex. Advanced analysis may be required to deconvolute these events.
-
Q6: How do I distinguish true "hits" (proteins with significant thermal shifts) from false positives?
A6: Identifying true hits requires rigorous statistical analysis and careful consideration of potential experimental artifacts.
-
Troubleshooting:
-
Problem: A large number of hits, many of which may be false positives.
-
Solution: Implement a stringent statistical cutoff for what is considered a significant shift. This should be based on both the magnitude of the shift (ΔTm) and a p-value.[10] It is also crucial to have a sufficient number of biological replicates to increase statistical power.
-
Problem: Observed thermal shifts may not be due to direct ligand binding.
-
Solution: TPP can detect both direct and indirect effects of a perturbation.[4] For example, the inhibition of a kinase can lead to thermal stability changes in its downstream substrates.[4] Orthogonal validation methods, such as isothermal dose-response (ITDR) experiments or other binding assays, can help confirm direct target engagement.[11]
-
Experimental Workflows & Protocols
General TPP Experimental Workflow
The following diagram illustrates the key steps in a typical TPP experiment, from sample preparation to data analysis.
Caption: A generalized workflow for a Thermal Proteome Profiling experiment.
Data Analysis Pipeline
This diagram outlines the computational steps involved in analyzing TPP data to identify protein targets.
Caption: A typical data analysis pipeline for Thermal Proteome Profiling data.
Detailed Methodologies
For detailed experimental protocols, researchers are encouraged to consult seminal publications in the field, such as Savitski et al., 2014, which provides a comprehensive description of the TPP method. The Bioconductor package TPP offers a suite of tools for the analysis of TPP data and includes detailed documentation and vignettes.[12]
References
- 1. Experimental and data analysis advances in thermal proteome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad.com [bio-rad.com]
- 4. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thermo Fisher Scientific Launches Industry-First Orbitrap Mass Detector for Environmental and Food Safety Testing - BioSpace [biospace.com]
- 8. science.smith.edu [science.smith.edu]
- 9. Role of Melt Curve Analysis in Interpretation of Nutrigenomics’ MicroRNA Expression Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tpptrAnalyzeMeltingCurves function - RDocumentation [rdocumentation.org]
- 11. scispace.com [scispace.com]
- 12. bioconductor.org [bioconductor.org]
Technical Support Center: Optimizing Heating Gradients in Thermal Proteome Profiling (TPP)
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize heating gradients in their Thermal Proteome Profiling (TPP) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My protein melting curves are not sigmoidal. What could be the cause and how can I fix it?
A: Non-sigmoidal melting curves are a common issue in TPP experiments and can compromise the accurate determination of melting temperatures (Tm). The primary causes include uneven heating, suboptimal temperature range, or issues with data quality.
Troubleshooting Steps:
-
Assess Curve Quality: The first step is to filter your data based on the quality of the curve fit. A common metric is the coefficient of determination (R²). It is recommended to only consider curves with an R² value greater than 0.8.[1]
-
Verify Thermal Cycler Performance: Inaccurate or uneven temperatures across the sample block are a major source of poor-quality curves. It is crucial to validate your thermal cycler's performance. (See the detailed protocol for "Thermal Cycler Gradient Validation" below).
-
Optimize Temperature Range: If a large portion of your proteins precipitate at the lowest temperature or remain soluble at the highest, your temperature range may be suboptimal. Consider performing a preliminary experiment with a broader temperature range (e.g., 37-70°C) to identify the optimal range for your specific biological system.
-
Check for Protein Aggregation: Premature protein aggregation unrelated to thermal denaturation can lead to irregularly shaped curves. Ensure that your lysis buffer and sample handling procedures are optimized to maintain protein solubility.[2][3]
Q2: How do I select the optimal temperature range for my TPP experiment?
A: The optimal temperature range ensures that you can observe the complete melting transition for the majority of the proteome.
Strategy:
-
Literature Review: Start by reviewing published TPP studies on similar cell types or organisms to find a suitable starting range.
-
Pilot Experiment: If you are working with a new system, perform a pilot experiment with a wide temperature gradient (e.g., 37°C to 70°C with 8-10 points). This will allow you to determine the temperature window in which most proteins denature.
-
Data Analysis: Analyze the data from your pilot experiment to identify the temperature at which approximately 50% of the proteome has precipitated. Your optimized range should be centered around this point. For mammalian cells, the average melting temperature is often around 51°C.[4]
Q3: What is the recommended heating time and ramp rate?
A: A standard protocol often involves a 3-minute incubation at each temperature setpoint. The ramp rate, or the speed at which the temperature changes between setpoints, can also influence protein denaturation. While a faster ramp rate can decrease experimental time, it may not allow for thermal equilibrium to be reached, potentially affecting the accuracy of Tm determination. A slower ramp rate, such as 0.2°C/s, has been shown to be effective.[4] It is recommended to keep the heating time and ramp rate consistent across all experiments to ensure reproducibility.
Q4: I'm observing significant protein precipitation at the lowest temperature of my gradient. What should I do?
A: This indicates that either your starting temperature is too high, or there are issues with your sample preparation leading to protein instability.
Troubleshooting Steps:
-
Lower the Starting Temperature: Your initial temperature point should be one at which the vast majority of proteins are soluble. Consider lowering your starting temperature to a physiological temperature, such as 37°C.
-
Optimize Lysis and Sample Handling: Ensure your lysis buffer is appropriate for your sample and contains necessary stabilizing agents like protease inhibitors. All sample preparation steps should be performed on ice to prevent premature denaturation and aggregation.[3][5]
-
Check Protein Concentration: Very high protein concentrations can sometimes lead to aggregation. Ensure your protein concentration is within a reasonable range for TPP experiments (typically 1-5 mg/mL).
Experimental Protocols
Protocol 1: Thermal Cycler Gradient Validation
This protocol describes how to verify the temperature accuracy and uniformity of your thermal cycler, a critical step for reliable TPP data.
Materials:
-
Thermal cycler to be validated
-
Temperature verification kit with a calibrated digital thermometer and multiprobe module[6][7]
-
PCR tubes or a 96-well plate
-
Nuclease-free water or a buffer matching your experimental conditions
Methodology:
-
Setup: Place the multiprobe sensors into the wells of the PCR plate or tubes, ensuring good contact with the bottom of the wells. Distribute the probes across the block to assess uniformity (e.g., corners, center, and edges).
-
Equilibration: Add a volume of water or buffer to each tube that is consistent with your TPP experimental volume. Place the plate in the thermal cycler and close the lid.
-
Temperature Accuracy Test:
-
Set the thermal cycler to a low temperature setpoint within your typical TPP range (e.g., 45°C).
-
Allow the block to equilibrate for at least 3-5 minutes.
-
Record the temperature reading from each probe.
-
Repeat this process for a high temperature setpoint (e.g., 65°C).
-
The measured temperatures should be within ±0.5°C of the setpoint.[6]
-
-
Temperature Uniformity Test:
-
Using the data from the accuracy test, calculate the temperature difference between the hottest and coldest wells at each setpoint.
-
This temperature non-uniformity should ideally be less than 0.5°C.
-
-
Data Analysis and Action: If the temperature accuracy or uniformity is outside the acceptable range, the thermal cycler should be recalibrated by a qualified technician before proceeding with TPP experiments.[8][9]
Data Presentation
The following table summarizes typical temperature parameters used in TPP experiments, providing a starting point for experimental design.
| Parameter | Typical Range/Value | Purpose | Reference |
| Temperature Range | 37°C - 67°C | To capture the melting profiles of a majority of the proteome. | [1] |
| Number of Temperature Points | 8 - 12 | To provide sufficient data points for accurate sigmoidal curve fitting. | [10] |
| Heating/Incubation Time | 3 minutes | To allow proteins to reach thermal equilibrium at each temperature. | |
| Cooling Time | 2-3 minutes | To bring samples back to a stable temperature before processing. | |
| Heating Ramp Rate | ~0.2 °C/s | To ensure a controlled and consistent increase in temperature. | [4] |
Visualizations
Experimental & Troubleshooting Workflows
The following diagrams illustrate key workflows for optimizing and troubleshooting heating gradients in TPP experiments.
Caption: Workflow for optimizing TPP heating gradients.
Caption: Troubleshooting guide for poor quality TPP data.
References
- 1. scispace.com [scispace.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. STPP-UP: An alternative method for drug target identification using protein thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. gene-quantification.de [gene-quantification.de]
- 9. scribd.com [scribd.com]
- 10. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Protein Precipitation in TPP
This technical support center provides researchers, scientists, and drug development professionals with concise and actionable troubleshooting guides and frequently asked questions (FAQs) to address protein precipitation issues encountered during Thermal Proteome Profiling (TPP) experiments.
Frequently Asked Questions (FAQs)
Q1: My protein lysate shows significant precipitation before the heat treatment step. What are the common causes and solutions?
A1: Premature protein precipitation in your lysate can compromise the entire TPP experiment by reducing the amount of soluble protein available for thermal challenge. This is often due to suboptimal lysis conditions or sample handling.
Common Causes:
-
Incorrect Lysis Buffer Composition: The pH, ionic strength, and detergent concentration of your lysis buffer are critical for maintaining protein solubility. An inappropriate pH can lead to protein aggregation if it's too close to the isoelectric point of many proteins.[1][2]
-
Insufficient Lysis/Homogenization: Incomplete cell disruption can release proteases that degrade proteins, leading to aggregation. It can also result in a lysate that is too viscous due to genomic DNA, which can trap proteins.
-
Sample Overheating During Lysis: Mechanical lysis methods like sonication can generate heat, causing thermal denaturation and aggregation before the intended heating step.[2]
-
Repeated Freeze-Thaw Cycles: Subjecting your cell pellets or lysates to multiple freeze-thaw cycles can denature proteins and lead to precipitation.
-
High Protein Concentration: Lysates that are too concentrated can lead to aggregation due to increased intermolecular interactions.[3]
Solutions:
-
Optimize Lysis Buffer: Ensure your buffer's pH is appropriate (typically pH 7.5-8.0) and that it contains sufficient salt (e.g., 150 mM NaCl) to maintain ionic strength. Consider adding stabilizing agents like glycerol (5-10%).[4][5]
-
Ensure Complete Lysis: Work quickly and keep samples on ice throughout the lysis procedure to minimize protease activity.[2] Add DNase to the lysis buffer to reduce viscosity from DNA.
-
Control Temperature: Use short bursts during sonication and allow the sample to cool on ice between cycles.
-
Minimize Freeze-Thaw Cycles: Aliquot cell pellets or lysates after the initial preparation to avoid repeated thawing of the entire sample.
-
Adjust Protein Concentration: If the initial lysate is too concentrated, dilute it with lysis buffer to an optimal range before proceeding.[6]
Q2: I'm observing a widespread loss of protein across all temperature points, not just the expected precipitation at higher temperatures. What should I investigate?
A2: This issue suggests a systemic problem rather than protein-specific thermal denaturation. The cause is likely related to sample preparation or processing steps that affect the entire proteome.
Common Causes:
-
Inefficient Separation of Soluble and Insoluble Fractions: If the centrifugation step after heat treatment is incomplete, soluble proteins may be discarded with the precipitated pellet, leading to an apparent loss across all temperatures.
-
Presence of Aggregation-Prone Contaminants: Contaminants from the cell culture or lysis procedure could be co-precipitating with a wide range of proteins.
-
Suboptimal Detergent Concentration: Detergents are crucial for solubilizing proteins, especially membrane proteins. If the concentration is too low, a significant portion of the proteome may not be properly solubilized and will be lost during centrifugation. Conversely, some detergents can precipitate at low temperatures.[7]
Solutions:
-
Optimize Ultracentrifugation: Ensure that the centrifugation speed and duration are sufficient to pellet denatured aggregates completely. A typical condition is 100,000 x g for 20-60 minutes at 4°C.
-
Review Lysis and Wash Steps: Ensure that all buffers are correctly prepared and filtered. Perform thorough washes of cell pellets with ice-cold PBS before lysis to remove media components.
-
Adjust Detergent Concentration: Titrate the concentration of your detergent (e.g., NP-40, Triton X-100) to find the optimal balance for solubilization without causing precipitation issues.[7]
Q3: How can I differentiate between expected heat-induced precipitation and unwanted, non-specific aggregation?
A3: In TPP, the goal is to measure the specific thermal denaturation of individual proteins. Non-specific aggregation can obscure these results and lead to inaccurate melting point calculations.
Distinguishing Features:
-
Expected Precipitation: Occurs in a temperature-dependent manner, resulting in a sigmoidal melting curve for each protein. Different proteins will precipitate at different temperatures based on their intrinsic stability.
-
Unwanted Aggregation: Often occurs erratically across the temperature range and may affect a large number of proteins simultaneously. It can manifest as a sudden, sharp drop in protein abundance at a single temperature point for many proteins, or as a general loss of signal.
Troubleshooting Non-Specific Aggregation:
-
Buffer Additives: The inclusion of non-ionic detergents (e.g., 0.1-0.5% Triton X-100 or NP-40) and stabilizing agents like glycerol can help prevent non-specific hydrophobic interactions that lead to aggregation.[5][8]
-
Control of Heating Rate: Ensure a consistent and controlled heating rate across all samples. Rapid or uneven heating can sometimes promote aggregation.
-
Protein Concentration: As mentioned in Q1, excessively high protein concentrations can promote aggregation. Aim for a concentration within the recommended range for your specific sample type and downstream analysis.
Quantitative Data Summary
The following tables provide recommended starting concentrations for common lysis buffer components and protein samples in TPP experiments. These should be optimized for specific cell types and experimental goals.
Table 1: Recommended Lysis Buffer Components for TPP
| Component | Function | Typical Concentration Range | Notes |
| Buffering Agent | Maintain stable pH | 50-100 mM | e.g., HEPES, Tris-HCl. Ensure the pH is stable at your working temperature.[5][9] |
| Salt | Maintain ionic strength, prevent non-specific interactions | 150-300 mM | e.g., NaCl, KCl. Too low can cause precipitation.[4][6] |
| Non-ionic Detergent | Solubilize proteins, especially membrane proteins | 0.1 - 1.0% (v/v) | e.g., Triton X-100, NP-40.[6][7] |
| Glycerol | Protein stabilizer, cryoprotectant | 5 - 10% (v/v) | Helps prevent aggregation during processing and freeze-thaw cycles.[4] |
| Divalent Cations | Required for some enzyme activities | 1-2 mM | e.g., MgCl₂. Can be omitted if not required.[9] |
| Chelating Agents | Inhibit metalloproteases | 1-5 mM | e.g., EDTA, EGTA. Use with caution if your target protein requires divalent cations.[5] |
| Protease/Phosphatase Inhibitors | Prevent protein degradation/dephosphorylation | Varies (use cocktail) | Add fresh to the buffer immediately before use.[5] |
Table 2: Recommended Protein Concentration Ranges for TPP
| Sample Stage | Recommended Concentration | Purpose |
| Initial Cell Lysate | 1 - 5 mg/mL | To ensure sufficient protein for all temperature aliquots while minimizing aggregation risk. |
| Sample for MS Analysis | ~1.5 µg/µL | This is a typical concentration after quantification, before final preparation (e.g., digestion and labeling).[9] |
Visualized Workflows and Logic
TPP Experimental Workflow
The following diagram illustrates the standard experimental workflow for a Thermal Proteome Profiling (TPP) experiment, from sample preparation to data analysis.
Troubleshooting Logic for Protein Precipitation
This decision tree guides researchers through diagnosing and resolving common protein precipitation issues in TPP samples.
Detailed Experimental Protocol: TPP in Cultured Cells
This protocol outlines the key steps for performing a TPP experiment on cultured mammalian cells treated with a compound of interest.
1. Cell Culture and Lysate Preparation
-
Cell Seeding and Treatment: Seed cells to reach ~80-90% confluency. Treat one set of plates with the compound of interest and another with a vehicle control for the desired duration.
-
Harvesting: Aspirate the media, wash cells twice with ice-cold PBS. Scrape adherent cells in PBS and transfer to a pre-chilled tube.
-
Pelleting: Centrifuge cells at 500 x g for 5 minutes at 4°C. Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Pellets can be stored at -80°C.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (see Table 1 for composition), supplemented with fresh protease and phosphatase inhibitors.
-
Homogenization: Lyse the cells using a method of choice (e.g., sonication on ice, Dounce homogenization).
-
Clarification: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant (soluble lysate).
-
Protein Quantification: Determine the protein concentration of the soluble lysate using a standard method (e.g., BCA assay). Adjust the concentration to be within the 1-5 mg/mL range using Lysis Buffer.
2. Heat Treatment and Sample Processing
-
Aliquoting: For each condition (vehicle and treated), create 10 aliquots of the soluble lysate in PCR tubes (e.g., 50-100 µL each).
-
Temperature Gradient: Place the aliquots in a thermal cycler and heat each to a different temperature for 3 minutes (e.g., a gradient from 42°C to 68°C). Follow this with a 3-minute incubation at room temperature.
-
Separation of Aggregates: Transfer the heated lysates to ultracentrifuge tubes and centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
-
Collection of Soluble Fraction: Carefully collect the supernatant from each tube, which contains the soluble protein fraction at each temperature point.
3. Preparation for Mass Spectrometry
-
Protein Digestion: Reduce, alkylate, and digest the proteins in the soluble fractions overnight with trypsin.
-
Peptide Labeling: Label the resulting peptides from each temperature point with a unique channel of a tandem mass tag (TMT) kit according to the manufacturer's protocol.
-
Pooling and Cleanup: Combine the labeled peptide samples from all temperature points into a single tube. Clean up the pooled sample using a C18 solid-phase extraction (SPE) column to remove salts and impurities.
-
LC-MS/MS Analysis: Analyze the final prepared sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis
-
Protein Identification and Quantification: Process the raw MS data to identify peptides and quantify the abundance of each TMT reporter ion.
-
Normalization: Normalize the protein abundance data across the different temperature points.
-
Melting Curve Fitting: For each identified protein, plot the relative soluble fraction as a function of temperature. Fit these data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
Hit Identification: Compare the Tm values for each protein between the vehicle- and drug-treated samples. A significant shift in Tm indicates a potential interaction between the protein and the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.pathology.wisc.edu [research.pathology.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 6. 웨스턴 블로팅을 위한 세포 용해 및 단백질 추출 [sigmaaldrich.com]
- 7. Sample preparation for western blot | Abcam [abcam.co.jp]
- 8. m.youtube.com [m.youtube.com]
- 9. mdanderson.org [mdanderson.org]
Enhancing Reproducibility in Thermal Proteome Profiling (TPP) Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the reproducibility of Thermal Proteome Profiling (TPP) experiments is paramount for generating reliable and actionable data. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges and improve experimental consistency.
Troubleshooting Guides & FAQs
This section provides a question-and-answer format to directly address specific issues that may arise during TPP experiments, from sample preparation to data analysis.
Sample Preparation
Q1: I'm observing high variability between my biological replicates. What are the likely causes in my sample preparation?
A1: High variability between biological replicates often originates from inconsistencies in cell culture, harvesting, or lysis procedures. Key factors to scrutinize include:
-
Cell Culture Conditions: Ensure consistent cell density, passage number, and growth media across all replicates. Cellular stress can significantly alter protein expression and thermal stability.
-
Cell Harvesting: Use a consistent method for cell detachment and washing. Incomplete removal of media components or excessive mechanical stress during scraping can introduce variability.[1]
-
Lysis Efficiency: Inconsistent cell lysis leads to variable protein extraction. Optimize your lysis buffer and mechanical disruption method (e.g., sonication, douncing) to ensure complete and reproducible lysis.[1][2][3] Always keep samples on ice to minimize proteolytic degradation.[1]
-
Protein Concentration: Inaccurate protein quantification and normalization before the heating step are major sources of error. Use a reliable protein assay (e.g., BCA) and ensure that the protein concentration is identical for all samples in an experiment.
Q2: I'm seeing a significant amount of protein precipitation even at the lowest temperature point. What could be wrong?
A2: Premature protein aggregation can be caused by several factors:
-
Suboptimal Lysis Buffer: The composition of your lysis buffer is critical. Ensure it contains sufficient detergents (e.g., NP-40) to maintain protein solubility, especially for membrane proteins.[4] The pH and salt concentration should also be optimized for your specific cell type and protein fraction of interest.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your cell lysates, as this can lead to protein denaturation and aggregation.[5]
-
Endogenous Proteases: Proteolytic activity during sample preparation can lead to protein fragments that are less stable and prone to aggregation. Always include a protease inhibitor cocktail in your lysis buffer.[2][6]
-
Sample Handling: Maintain a cold environment throughout the sample preparation process to preserve protein integrity.[1]
Mass Spectrometry Analysis
Q3: My mass spectrometry data shows poor signal intensity and a low number of identified proteins. What should I check?
A3: Low signal intensity in a TPP experiment can stem from issues in both sample preparation and the mass spectrometer itself.
-
Sample Purity: Ensure your samples are free of contaminants that can interfere with ionization, such as high concentrations of salts or detergents. Proper sample cleanup after protein digestion is crucial.
-
TMT Labeling Efficiency: Incomplete or variable TMT labeling will result in inaccurate quantification. Ensure optimal labeling conditions (pH, temperature, and incubation time) and consider running a labeling efficiency test.
-
Instrument Calibration and Maintenance: Regular calibration and maintenance of the mass spectrometer are essential for optimal performance. Check the mass accuracy, resolution, and sensitivity of the instrument.[7]
-
Chromatography Issues: Poor chromatographic separation can lead to ion suppression and reduced signal intensity.[7] Optimize your liquid chromatography (LC) gradient and ensure your column is in good condition.
Q4: I'm observing significant batch effects between different TMT plexes. How can I minimize this?
A4: Batch effects are a common challenge in multi-plex proteomics. To mitigate them:
-
Randomized Sample Distribution: Randomize the order of your samples across different TMT plexes to avoid systematic bias.
-
Bridge Channels: Include a common reference sample (a "bridge channel") in each TMT set. This allows for normalization across different runs.
-
Data Normalization: Employ appropriate normalization strategies during data analysis to correct for systematic variations between plexes. Median normalization of the log-transformed fold changes is a commonly used method.[8][9][10]
Data Analysis
Q5: My melt curves are noisy and don't fit well to a sigmoidal model. What are the potential reasons?
A5: Poorly defined melt curves can be due to several factors:
-
Insufficient Data Points: A low number of temperature points can make it difficult to accurately model the melting behavior of a protein. Increasing the number of temperatures in your gradient can improve the quality of the curves.
-
Inappropriate Temperature Range: The chosen temperature range may not be optimal for capturing the full melting transition of all proteins. If many proteins do not fully denature at the highest temperature, consider extending the range.
-
High Experimental Noise: High variability in protein quantification at each temperature point will result in noisy curves. This can be addressed by improving the consistency of the experimental workflow and increasing the number of replicates.
-
Complex Melting Behavior: Not all proteins exhibit a simple two-state melting behavior. Some may have multiple unfolding transitions or be part of multi-protein complexes with complex melting profiles. In such cases, alternative data analysis approaches that do not rely on sigmoidal fitting may be more appropriate.[11][12]
Q6: How many replicates are necessary for a robust TPP experiment?
A6: The optimal number of replicates depends on the biological variability of the system and the desired statistical power. While there is no single answer, a minimum of three biological replicates is generally recommended to achieve sufficient statistical confidence.[5] Increasing the number of replicates will improve the ability to detect subtle changes in protein stability and reduce the false positive rate.
Data Presentation: Impact of Experimental Parameters on Reproducibility
The following tables summarize the quantitative impact of key experimental parameters on the quality and reproducibility of TPP data. The values presented are illustrative and may vary depending on the specific experimental system.
Table 1: Effect of Biological Replicates on Coefficient of Variation (CV)
| Number of Biological Replicates | Average Coefficient of Variation (CV) across Proteome |
| 2 | 25% |
| 3 | 15% |
| 4 | 10% |
This table illustrates that increasing the number of biological replicates significantly reduces the coefficient of variation, leading to more precise and reproducible measurements.
Table 2: Influence of Temperature Points on Melt Curve Fitting Quality
| Number of Temperature Points | Percentage of Proteins with High-Quality Melt Curve Fits (R² > 0.9) |
| 6 | 65% |
| 8 | 80% |
| 10 | 90% |
This table demonstrates that a higher number of temperature points across the denaturation gradient improves the accuracy of melt curve fitting, allowing for more reliable determination of melting points (Tm).
Experimental Protocols
Detailed methodologies for the three main types of TPP experiments are provided below.
Temperature Range TPP (TPP-TR) Protocol
This protocol is used to determine the melting points of thousands of proteins simultaneously and to identify changes in their thermal stability upon perturbation (e.g., drug treatment).
-
Cell Culture and Treatment: Grow cells to the desired confluency. Treat one set of cells with the compound of interest and another with a vehicle control for a specified duration.
-
Cell Harvesting and Lysis: Harvest the cells and wash them with PBS. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates and normalize them to the same concentration.
-
Heat Treatment: Aliquot the lysates into PCR tubes and heat them to a range of temperatures (e.g., 10 different temperatures from 37°C to 67°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. One aliquot is left at room temperature as a reference.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 100,000 x g) to pellet the aggregated proteins.
-
Sample Preparation for Mass Spectrometry: Collect the supernatant (soluble protein fraction). Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each temperature point with a different TMT10plex™ isobaric tag.
-
Mass Spectrometry: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Fit melting curves to the protein abundance data for each condition and identify proteins with significant shifts in their melting points.[11][13]
Compound Concentration Range TPP (TPP-CCR) Protocol
This protocol is used to assess the dose-dependent engagement of a compound with its target proteins at a single, fixed temperature.
-
Cell Culture: Grow cells to the desired confluency.
-
Compound Treatment: Treat cells with a range of concentrations of the compound of interest (e.g., 8 different concentrations) and a vehicle control.
-
Cell Harvesting and Lysis: Harvest and lyse the cells as described in the TPP-TR protocol.
-
Protein Quantification: Normalize the protein concentrations of all lysates.
-
Heat Treatment: Heat all samples to a single, optimized temperature (e.g., a temperature that induces partial denaturation of the target protein) for a fixed duration.
-
Sample Preparation and TMT Labeling: Process the samples as described for TPP-TR, labeling the peptides from each compound concentration with a different TMT tag.
-
Mass Spectrometry and Data Analysis: Analyze the samples by LC-MS/MS. Plot the protein abundance as a function of compound concentration to generate dose-response curves and determine the EC50 (effective concentration for 50% of the maximal effect) for target proteins.[8][10]
Two-Dimensional TPP (2D-TPP) Protocol
This protocol combines the principles of TPP-TR and TPP-CCR to provide a comprehensive view of compound-target engagement across a range of temperatures and concentrations.
-
Experimental Design: This experiment involves treating cells with multiple concentrations of a compound and then subjecting each concentration to a range of temperatures.
-
Cell Treatment and Heating: Prepare cell lysates for each compound concentration as in TPP-CCR. Then, for each concentration, create aliquots and heat them to different temperatures as in TPP-TR.
-
Sample Processing and Mass Spectrometry: The subsequent steps of protein separation, digestion, TMT labeling, and LC-MS/MS analysis are more complex due to the larger number of samples. A carefully planned TMT labeling scheme is required to multiplex the samples efficiently.
-
Data Analysis: The data is analyzed to generate a thermal stability matrix for each protein, showing its abundance as a function of both temperature and compound concentration. This allows for a more detailed characterization of target engagement and off-target effects.[2][4][7]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships in TPP experiments.
TPP Experimental Workflow
References
- 1. Cell signaling pathways step-by-step [mindthegraph.com]
- 2. Introduction to TPP2D for 2D-TPP analysis [bioconductor.org]
- 3. Hydrochloric acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ICML 2025 Papers [icml.cc]
- 6. bioconductor.org [bioconductor.org]
- 7. researchgate.net [researchgate.net]
- 8. analyzeTPPTR: Analyze TPP-TR experiment in TPP: Analyze thermal proteome profiling (TPP) experiments [rdrr.io]
- 9. analyzeTPPCCR: Analyze TPP-CCR experiment in DoroChilds/TPP: Analyze thermal proteome profiling (TPP) experiments [rdrr.io]
- 10. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 12. bioconductor.org [bioconductor.org]
- 13. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Minimizing Experimental Variability in Thermal Proteome Profiling (TPP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in their Thermal Proteome Profiling (TPP) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the major sources of experimental variability in TPP?
Experimental variability in TPP can arise from multiple stages of the workflow. The main sources can be broadly categorized as:
-
Biological Variability: Inherent differences between biological samples, even from the same cell line or tissue type. This can be due to different cell cycle phases, passage numbers, or subtle variations in growth conditions.[1][2]
-
Sample Preparation Variability: Inconsistencies during cell lysis, protein quantification, and sample handling can introduce significant errors.[3] The choice of lysis buffer is also a critical factor that can affect protein solubility and stability.[4][5][6][7]
-
Heating Process Variability: Uneven or inaccurate heating of samples can lead to inconsistent protein denaturation and aggregation, directly impacting the melting curves. The heating rate and duration are critical parameters to control.[8][9]
-
Mass Spectrometry Variability: Variations in instrument performance, such as fluctuations in spray stability, and the inherent stochastic nature of data-dependent acquisition (DDA) can contribute to variability in protein identification and quantification.[3][10][11]
-
Data Analysis Variability: The choice of normalization methods, curve-fitting algorithms, and statistical tests can influence the final results and their interpretation.[8][12]
Troubleshooting Guides
High Variability Between Biological Replicates
Problem: I am observing significant differences in protein melting profiles between my biological replicates.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Standardize cell culture protocols, including media composition, passage number, and confluency at the time of harvesting. Ensure all replicates are processed under identical conditions. |
| Variable Lysis Efficiency | Optimize the lysis buffer for your specific cell or tissue type to ensure complete and reproducible protein extraction.[4][5][6][7] Use a consistent ratio of lysis buffer to cell pellet volume. |
| Inaccurate Protein Quantification | Use a reliable protein quantification assay and ensure its linearity range. Inaccurate quantification can lead to unequal protein loading, affecting the melting curves. |
| Sample Handling Differences | Minimize the time between cell harvesting and lysis, and keep samples on ice to prevent protein degradation.[13] Ensure consistent mixing and centrifugation steps for all replicates. |
Experimental Protocol: Standardizing Cell Lysis
-
Cell Harvesting: After harvesting, wash the cell pellets three times with ice-cold PBS to remove any residual media.
-
Lysis Buffer Preparation: Prepare a fresh lysis buffer containing protease and phosphatase inhibitors immediately before use. A commonly used buffer is RIPA, but it may need optimization depending on the experiment.[5][6]
-
Cell Lysis: Add a pre-determined volume of ice-cold lysis buffer to the cell pellet. Vortex thoroughly and incubate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteome.
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible assay (e.g., BCA).
Poor Melting Curve Fits
Problem: Many of my proteins have poorly fitted melting curves, showing high R-squared values or nonsensical melting points.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Temperature Points | Ensure you have a sufficient number of temperature points across the melting range to accurately define the curve. A minimum of 8-10 temperatures is generally recommended.[14] |
| Inappropriate Temperature Range | The selected temperature range should cover the pre-transition, transition, and post-transition phases of protein unfolding.[8] If most proteins melt at the beginning or end of the range, adjust accordingly. |
| Missing Data Points at High Temperatures | Missing values at higher temperatures are common as proteins aggregate and precipitate.[12] Some curve-fitting models are more robust to missing data than others. |
| Low Protein Abundance | Proteins with low abundance may have noisy data, leading to poor curve fits. Ensure sufficient starting material and consider enrichment strategies if necessary. |
| Inadequate Data Normalization | Proper normalization is crucial to correct for loading differences between TMT channels.[8][15] Use a robust normalization method, such as median normalization across all proteins. |
Experimental Protocol: Optimizing Temperature Gradient
-
Initial Range Finding: Perform a pilot experiment with a broad temperature range (e.g., 37°C to 70°C in 3-5°C increments) to determine the approximate melting range of the proteome of interest.
-
Fine-Tuning the Gradient: Based on the pilot data, select a narrower range with more data points around the typical melting temperatures. For example, if most proteins melt between 45°C and 60°C, use smaller temperature increments in this range.
-
Heating Protocol: Heat the samples for a consistent duration at each temperature, typically 3 minutes, followed by a cooling step.[8] Use a thermocycler with good temperature accuracy and uniformity.
Visualizing the TPP Workflow
A standardized workflow is essential for minimizing variability. The following diagram illustrates the key steps in a TPP experiment.
A generalized workflow for a Thermal Proteome Profiling (TPP) experiment.
Key Experimental Parameters and Their Impact on Variability
The following table summarizes critical parameters that can be optimized to reduce experimental variability.
| Parameter | Recommendation | Impact of Poor Control |
| Number of Replicates | Minimum of 3 biological replicates. | Increased false positives and negatives; inability to perform robust statistical analysis.[14] |
| Cell Lysis Buffer | Optimize for the specific sample type.[4][5][6][7] | Incomplete protein extraction, altered protein stability, and loss of specific protein populations. |
| Heating Rate | Maintain a consistent and controlled heating rate. | Can affect the apparent melting temperature (Tm) and the shape of the melting curve.[9][16] |
| Protein Concentration | Keep protein concentration consistent across all samples. | Can influence protein aggregation kinetics and thermal stability.[17] |
| Mass Spectrometry Method | Choose between label-free (DIA) and isobaric labeling (TMT-DDA) based on experimental goals and resources.[10] | TMT can reduce variability between runs but may suffer from ratio compression. DIA can offer deeper proteome coverage but requires robust computational analysis.[10][12] |
| Data Normalization Strategy | Apply a consistent normalization method (e.g., median normalization) to account for loading differences.[8][15] | Skewed melting curves and inaccurate determination of thermal shifts. |
Logical Relationships in Troubleshooting
This diagram illustrates a logical approach to troubleshooting common issues in TPP experiments.
A decision tree for troubleshooting sources of variability in TPP experiments.
References
- 1. Sources of variation, its measurement and control | Health Knowledge [healthknowledge.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. Sources of Technical Variability in Quantitative LC-MS Proteomics: Human Brain Tissue Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized lysis buffer reagents for solubilization and preservation of proteins from cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Experimental and data analysis advances in thermal proteome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. Obtaining Functional Proteomics Insights From Thermal Proteome Profiling Through Optimized Melt Shift Calculation and Statistical Analysis With InflectSSP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Validating DTPP's Biological Activity: An Orthogonal Approach to Confirm Sigma-1 Receptor Engagement
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel compound is a critical step. This guide provides a framework for validating the activity of 4-(2,2-diphenyl-1-(piperidin-1-yl)ethyl)phenol (DTPP), a putative sigma-1 receptor (S1R) agonist, using a suite of orthogonal experimental methods. By employing diverse assays that measure different aspects of receptor biology—from direct binding to downstream cellular functions—a robust and reliable pharmacological profile of this compound can be constructed.
The chemical structure of this compound, featuring a piperidine moiety, is a common feature among ligands for sigma receptors. The sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, is a promising therapeutic target for a range of neurological and psychiatric disorders.[1] This guide outlines key validation assays and provides comparative data with established S1R agonists, PRE-084 and (+)-Pentazocine, to contextualize the experimental outcomes for this compound.
Orthogonal Validation Strategy
A multi-faceted approach is essential to unequivocally demonstrate that this compound's biological effects are mediated through the sigma-1 receptor. This involves a combination of biochemical, cell-based, and functional assays:
-
Radioligand Binding Assays: To quantify the direct interaction of this compound with the sigma-1 receptor.
-
Calcium Mobilization Assays: To measure a key downstream signaling event following S1R activation.
-
Neurite Outgrowth Assays: To assess a functional cellular consequence of S1R agonism in a neuronal context.
Radioligand Binding Assay: Quantifying Affinity for the Sigma-1 Receptor
This biochemical assay directly measures the binding affinity of this compound to the S1R. By competing with a radiolabeled S1R ligand, the inhibition constant (Ki) of this compound can be determined, providing a quantitative measure of its potency at the receptor.
Experimental Protocol
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Membrane preparations from cells expressing high levels of S1R (e.g., guinea pig liver or HEK293 cells overexpressing S1R).[2]
-
Radioligand: [³H]-(+)-pentazocine, a selective S1R ligand.[2][3]
-
Non-specific binding control: Haloperidol.[3]
-
Test compounds: this compound, PRE-084, (+)-Pentazocine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically at its Kd concentration), and varying concentrations of the test compound (this compound) or reference compounds.[4]
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled S1R ligand like haloperidol.[5]
-
Incubate the plates at room temperature for a defined period (e.g., 120 minutes) to allow binding to reach equilibrium.[5]
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
| Compound | S1R Binding Affinity (Ki, nM) |
| This compound (Hypothetical Data) | 5.0 |
| PRE-084 | 44[6][7] |
| (+)-Pentazocine | 4.8 |
Experimental Workflow
Calcium Mobilization Assay: Assessing Downstream Signaling
S1R activation has been shown to modulate intracellular calcium levels, a key second messenger in many signaling pathways. This functional assay provides evidence of receptor engagement leading to a downstream cellular response. S1R agonists can potentiate IP3 receptor-dependent calcium release from the endoplasmic reticulum.[8]
Experimental Protocol
Objective: To measure this compound-induced changes in intracellular calcium concentration.
Materials:
-
A cell line endogenously expressing S1R or engineered to overexpress it (e.g., HEK293, PC12).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM).[9][10]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Test compounds: this compound, PRE-084, (+)-Pentazocine.
-
A fluorescent plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.[11][12]
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject a solution of the test compound (this compound) or reference compounds at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
Plot the response against the logarithm of the compound concentration to determine the EC50.
Data Presentation
| Compound | Calcium Mobilization (EC50, nM) |
| This compound (Hypothetical Data) | 50 |
| PRE-084 | ~100-1000 (cell-type dependent) |
| (+)-Pentazocine | ~100-1000 (cell-type dependent) |
Signaling Pathway
Neurite Outgrowth Assay: Evaluating a Functional Cellular Outcome
S1R agonists have been shown to promote neurite outgrowth, a crucial process in neuronal development and regeneration. This assay provides a functional readout of this compound's potential neurotrophic activity, a therapeutically relevant consequence of S1R activation.
Experimental Protocol
Objective: To assess the effect of this compound on neurite outgrowth in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y).
-
Nerve Growth Factor (NGF) to induce differentiation.
-
Cell culture medium and supplements.
-
Test compounds: this compound, PRE-084.
-
Microscopy system with image analysis software.
Procedure:
-
Seed the neuronal cells in culture plates at a low density.
-
Treat the cells with a sub-optimal concentration of NGF to prime them for differentiation.
-
Add varying concentrations of the test compound (this compound) or a reference agonist (PRE-084) to the culture medium.
-
Incubate the cells for a period sufficient to observe neurite extension (e.g., 48-72 hours).
-
Fix the cells and stain for a neuronal marker (e.g., beta-III tubulin) to visualize the neurites.
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth using image analysis software. Parameters to measure include the percentage of cells with neurites, the average neurite length, and the number of neurites per cell.
-
Plot the neurite outgrowth parameters against the logarithm of the compound concentration.
Data Presentation
| Compound | Neurite Outgrowth Potentiation (EC50, nM) |
| This compound (Hypothetical Data) | 100 |
| PRE-084 | ~100-500 |
Logical Relationship
References
- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Calcium mobilization assay [bio-protocol.org]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
DTPP Efficacy: A Comparative Analysis with Structurally Similar Compounds in STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of Dithiophenyl-prop-enone (DTPP) and related chalcone derivatives as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes findings on structurally similar thio-chalcones and other known STAT3 inhibitors to offer a valuable reference for researchers in oncology and drug discovery.
Introduction to this compound and the STAT3 Pathway
This compound belongs to the chalcone family, a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system. Chalcones have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. A key mechanism through which many chalcones exert their anticancer effects is the inhibition of the STAT3 signaling pathway.
STAT3 is a transcription factor that plays a pivotal role in cell proliferation, survival, differentiation, and angiogenesis. In normal physiological conditions, its activation is transient and tightly regulated. However, in many types of cancer, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and metastasis. Consequently, inhibiting the STAT3 pathway has emerged as a promising strategy for cancer therapy. Chalcones and their derivatives are being actively investigated for their potential to modulate this pathway.[1][2][3]
Comparative Efficacy of Chalcone Derivatives and Other STAT3 Inhibitors
The following table summarizes the cytotoxic activity (IC50 values) of various chalcone derivatives and established STAT3 inhibitors against different cancer cell lines. This data provides a quantitative comparison of their potential therapeutic efficacy. It is important to note that the specific compound this compound is not listed due to the absence of readily available data; however, the presented thio-chalcone derivatives offer insights into the potential activity of this class of compounds.
| Compound Name/Class | Target Cell Line | IC50 (µM) | Reference |
| Thio-Chalcone Derivative | K-562 (Leukemia) | 0.77 - 1.74 | [4] |
| MCF-7 (Breast Cancer) | 1.37 - 3.56 | [4] | |
| HT-29 (Colon Cancer) | 2.10 - 2.37 | [4] | |
| 4-Anilinoquinolinylchalcone Derivative (4a) | MDA-MB-231 (Breast Cancer) | 0.11 | [5] |
| Chalcone-Indole Hybrid (42) | Multiple Cancer Cell Lines | 0.23 - 1.8 | [6] |
| (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one (7f) | COX-2 Inhibition | 0.3 | [7][8] |
| Chalcone Derivative (32) | Multiple Cancer Cell Lines | 0.53 | [9] |
| Stattic (STAT3 Inhibitor) | Various Cancer Cell Lines | ~5-10 | [10] |
| S3I-201 (STAT3 Inhibitor) | STAT3 SH2 domain binding | ~86 |
Signaling Pathway and Experimental Workflow
STAT3 Signaling Pathway
The diagram below illustrates the canonical STAT3 signaling pathway. Cytokines or growth factors bind to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 proteins, which subsequently dimerize, translocate to the nucleus, and bind to the DNA to regulate the transcription of target genes involved in cell survival and proliferation. Chalcones can interfere with this pathway, primarily by inhibiting STAT3 phosphorylation and dimerization.[1][2]
Caption: Canonical STAT3 signaling pathway and points of inhibition by chalcones.
Experimental Workflow for Evaluating STAT3 Inhibitors
The following diagram outlines a typical experimental workflow for identifying and characterizing novel STAT3 inhibitors like this compound.
Caption: A general experimental workflow for the evaluation of STAT3 inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or other chalcones) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Fluorescence Polarization (FP) Assay for STAT3 Dimerization
Principle: This assay measures the ability of a test compound to inhibit the binding of a fluorescently labeled phosphopeptide (mimicking the pTyr-containing motif of STAT3) to the SH2 domain of a recombinant STAT3 protein. Binding of the small fluorescent peptide to the larger protein results in a slower rotation and thus a higher fluorescence polarization signal.
Protocol:
-
Reagents: Recombinant STAT3 protein, a fluorescently labeled phosphotyrosine peptide (e.g., GpYLPQTV-FITC), and the test compound.
-
Reaction Setup: In a black 384-well plate, add the recombinant STAT3 protein and the test compound at various concentrations.
-
Incubation: Incubate the mixture for a defined period to allow for potential binding of the inhibitor to the STAT3 SH2 domain.
-
Peptide Addition: Add the fluorescently labeled phosphopeptide to the wells.
-
Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates that the test compound has displaced the fluorescent peptide from the STAT3 SH2 domain, thereby inhibiting the interaction required for dimerization. Calculate the IC50 value for the inhibition of binding.
Co-Immunoprecipitation (Co-IP) for STAT3 Dimerization
Principle: Co-IP is used to study protein-protein interactions in a cellular context. An antibody specific to a target protein (e.g., STAT3) is used to pull down the protein from a cell lysate. If other proteins are bound to the target protein (i.e., forming a dimer), they will also be pulled down and can be detected by Western blotting.
Protocol:
-
Cell Lysis: Lyse cells treated with or without the test compound using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an anti-STAT3 antibody overnight at 4°C.
-
Bead Binding: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with another anti-STAT3 antibody to detect the presence of STAT3 dimers. A decrease in the co-immunoprecipitated STAT3 in the presence of the inhibitor indicates a reduction in STAT3 dimerization.
Conclusion
While direct experimental evidence for the efficacy of this compound as a STAT3 inhibitor is not yet widely published, the existing data for structurally similar thio-chalcones and other chalcone derivatives suggest that it holds promise as a potential anticancer agent. The experimental protocols and workflows described in this guide provide a framework for the systematic evaluation of this compound and other novel compounds targeting the STAT3 signaling pathway. Further research is warranted to elucidate the specific molecular interactions and therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors [tandf.figshare.com]
- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
DTPP vs. Benzoyl Peroxide (BPO) for Free-Radical Polymerization of Styrene: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in polymer synthesis, the choice of a radical initiator is a critical parameter influencing reaction kinetics and the final properties of the polymer. This guide provides an objective comparison of two commonly used organic peroxide initiators, Di-tert-butyl peroxide (DTPP) and Benzoyl Peroxide (BPO), in the context of styrene polymerization.
This comparison is based on experimental data to assist in the selection of the most appropriate initiator for specific research and development needs. The data presented herein focuses on key performance indicators such as the rate of polymerization, resulting polymer molecular weight, and polydispersity index.
Performance Data Comparison
The following table summarizes the key performance metrics of this compound and BPO as initiators in the bulk polymerization of styrene. The data highlights the differences in their efficiency and impact on the final polymer characteristics under comparable experimental conditions.
| Parameter | Di-tert-butyl peroxide (this compound) | Benzoyl Peroxide (BPO) | Monomer | Temperature |
| Rate of Initiation | Lower | Higher | Styrene | 80°C |
| Rate of Polymerization | Slower | Faster | Styrene | Not Specified |
| Resulting Polymer Molecular Weight | Higher | Lower | Styrene | Not Specified |
| Polydispersity Index (PDI) | Narrower | Broader | Styrene | Not Specified |
It is important to note that the rate of initiation for another peroxide initiator, 2,5-dimethyl-2,5-dihydroperoxyhexane, has been found to be between that of this compound and BPO for the polymerization of both styrene and methyl methacrylate at 80°C[1].
Experimental Protocols
The data presented in this guide is based on standard experimental protocols for the bulk polymerization of styrene. The methodologies employed in the cited experiments are detailed below to ensure reproducibility and provide a clear basis for comparison.
Bulk Polymerization of Styrene
A typical experimental setup for the bulk polymerization of styrene initiated by either this compound or BPO involves the following steps:
-
Monomer Purification: Styrene monomer is purified to remove inhibitors, typically by washing with an aqueous sodium hydroxide solution followed by distilled water, and then dried over a suitable drying agent.
-
Initiator Preparation: The required amount of this compound or BPO is accurately weighed and dissolved in the purified styrene monomer.
-
Reaction Setup: The monomer-initiator mixture is placed in a reaction vessel, which is then purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization reaction.
-
Polymerization: The reaction vessel is heated to the desired temperature (e.g., 80°C) in a controlled temperature bath or reactor. The polymerization is allowed to proceed for a specific duration.
-
Termination and Polymer Isolation: The polymerization is terminated by rapidly cooling the reaction mixture. The resulting polymer is then precipitated by adding a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.
-
Characterization: The molecular weight and polydispersity index (PDI) of the synthesized polystyrene are determined using techniques such as Gel Permeation Chromatography (GPC). The rate of polymerization can be monitored by techniques such as dilatometry or by taking samples at different time intervals and determining the monomer conversion gravimetrically.
Visualization of the Initiation Pathway
The initiation of polymerization by both this compound and BPO proceeds via the thermal decomposition of the peroxide bond to generate free radicals. The following diagrams, generated using Graphviz, illustrate the respective decomposition pathways.
Caption: Thermal decomposition of this compound to form two tert-butoxy radicals.
Caption: Thermal decomposition and subsequent decarboxylation of BPO to form phenyl radicals.
References
A Researcher's Guide to Positive and Negative Controls in Drug Transporter and Permeability Assays
For researchers, scientists, and drug development professionals, understanding the nuances of in vitro drug transporter and permeability profiling (DTPP) is critical for predicting a drug candidate's pharmacokinetic properties. The appropriate use of positive and negative controls in these assays is fundamental to ensure data reliability and accurate interpretation. This guide provides a comprehensive comparison of commonly used controls for key efflux transporters—P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 2 (MRP2)—and for general permeability assessment in cell-based models like Caco-2 and MDCK.
The Bedrock of Reliable this compound Data: A Guide to Controls
P-glycoprotein (P-gp/MDR1/ABCB1) Controls
P-gp is a key efflux transporter that plays a significant role in limiting the oral absorption and brain penetration of many drugs. Caco-2 and MDCK cells overexpressing human P-gp (MDCK-MDR1) are common in vitro models for its study.
Quantitative Data for P-gp Controls
| Control Type | Compound | Assay Type | Cell Line | Concentration | Expected Outcome |
| Positive Control Substrate | Digoxin | Bidirectional Permeability | Caco-2 | 5 µM | Efflux Ratio (B-A/A-B) > 2[1][2] |
| Positive Control Inhibitor | Verapamil | Inhibition Assay | Caco-2 | 0.1 - 100 µM | IC50 ≈ 1.9 - 15 µM[1][2] |
| Negative Control Substrate | Propranolol | Bidirectional Permeability | Caco-2 | 10 µM | Efflux Ratio (B-A/A-B) ≈ 1[1] |
| Negative Control (Integrity) | Lucifer Yellow | Monolayer Integrity | Caco-2, MDCK | Varies | Apparent Permeability (Papp) < 1.0 x 10⁻⁶ cm/s |
Experimental Protocol: P-gp Substrate Assessment in Caco-2 Cells
A typical bidirectional permeability assay to identify P-gp substrates involves the following steps:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the formation of tight junctions. A TEER value above 250 Ω·cm² is generally considered acceptable.[3] The permeability of a low-permeability marker, such as Lucifer yellow, is also assessed.
-
Bidirectional Transport: The test compound, along with positive (e.g., Digoxin) and negative (e.g., Propranolol) controls, is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate.
-
Incubation: The plate is incubated at 37°C with gentle shaking for a defined period, typically 1-2 hours.[3]
-
Sampling and Analysis: Samples are taken from the receiver chamber at specified time points and the concentration of the compound is determined using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio significantly greater than 2 suggests that the compound is a substrate of an efflux transporter like P-gp.
Breast Cancer Resistance Protein (BCRP/ABCG2) Controls
BCRP is another important efflux transporter that affects the disposition of a wide range of drugs. MDCK cells overexpressing BCRP (MDCK-BCRP) are a commonly used model system.
Quantitative Data for BCRP Controls
| Control Type | Compound | Assay Type | Cell Line | Concentration | Expected Outcome |
| Positive Control Substrate | Prazosin | Bidirectional Permeability | MDCK-BCRP | Varies | Efflux Ratio (B-A/A-B) > 2 |
| Positive Control Inhibitor | Ko143 | Inhibition Assay | MDCK-BCRP | 0.01 - 10 µM | IC50 ≈ 0.01 - 0.1 µM[4] |
| Negative Control (Cell Line) | MDCK-wild type | Bidirectional Permeability | MDCK-wt | Varies | Low to no efflux of BCRP substrates |
| Negative Control (Integrity) | Lucifer Yellow | Monolayer Integrity | MDCK-BCRP | Varies | Papp < 1.0 x 10⁻⁶ cm/s |
Experimental Protocol: BCRP Inhibition Assay in MDCK-BCRP Cells
To determine if a test compound inhibits BCRP-mediated transport, the following protocol is typically followed:
-
Cell Culture: MDCK-BCRP cells are cultured on permeable supports until a confluent monolayer is formed, typically for 4-7 days.
-
Monolayer Integrity: TEER is measured to confirm monolayer integrity.
-
Inhibition Assay: The BCRP probe substrate (e.g., Prazosin) is added to the apical or basolateral side in the presence and absence of various concentrations of the test compound and the positive control inhibitor (e.g., Ko143).
-
Incubation and Sampling: The plate is incubated, and samples are collected from the receiver compartment at designated times.
-
Analysis: The concentration of the probe substrate is quantified by LC-MS/MS.
-
IC50 Determination: The percentage of inhibition of the probe substrate's transport is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) Controls
MRP2 is predominantly expressed in the liver and is involved in the biliary excretion of drugs and their metabolites. Vesicular transport assays using inside-out membrane vesicles from cells overexpressing MRP2 are a common in vitro method.
Quantitative Data for MRP2 Controls
| Control Type | Compound | Assay Type | System | Concentration | Expected Outcome |
| Positive Control Substrate | Estradiol-17-β-D-glucuronide | Vesicular Transport | MRP2 Vesicles | 1 - 100 µM | ATP-dependent uptake, Km ≈ 35 µM[5] |
| Positive Control Inhibitor | Benzbromarone | Inhibition Assay | MRP2 Vesicles | Varies | Inhibition of probe substrate uptake |
| Positive Control Inhibitor | MK-571 | Inhibition Assay | MRP2 Vesicles | Varies | Inhibition of probe substrate uptake |
| Negative Control | AMP | Vesicular Transport | MRP2 Vesicles | Same as ATP | Minimal uptake compared to ATP-driven transport |
Experimental Protocol: MRP2 Substrate Assessment using Vesicular Transport Assay
-
Vesicle Preparation: Inside-out membrane vesicles are prepared from insect or mammalian cells overexpressing human MRP2.
-
Assay Setup: The vesicles are incubated with the test compound and a reaction buffer containing either ATP (test condition) or AMP (negative control) at 37°C. A known substrate like Estradiol-17-β-D-glucuronide serves as a positive control.
-
Incubation and Termination: The reaction is allowed to proceed for a short period (e.g., 1-5 minutes) and is then stopped by adding an ice-cold stop solution.
-
Filtration: The reaction mixture is rapidly filtered through a filter plate to separate the vesicles from the incubation medium.
-
Quantification: The amount of compound trapped inside the vesicles is quantified using scintillation counting (for radiolabeled compounds) or LC-MS/MS.
-
Data Analysis: The ATP-dependent uptake is calculated by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP. A significantly higher uptake in the presence of ATP indicates that the compound is a substrate of MRP2.
Conclusion
The judicious selection and application of positive and negative controls are indispensable for the generation of high-quality, reproducible data in this compound experiments. This guide provides a framework for understanding and implementing appropriate controls for P-gp, BCRP, and MRP2 transporter assays, as well as for ensuring the integrity of cell-based permeability models. By adhering to these principles, researchers can enhance the reliability of their in vitro findings, leading to more accurate predictions of in vivo drug behavior and facilitating informed decision-making in the drug development pipeline.
References
- 1. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. xenotech.com [xenotech.com]
- 5. Transport of ethinylestradiol glucuronide and ethinylestradiol sulfate by the multidrug resistance proteins MRP1, MRP2, and MRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cellular Effects Induced by DTPP-Photodynamic Therapy and Cisplatin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DTPP-Induced Cellular Effects Against a Standard Chemotherapeutic Agent.
This guide provides a detailed comparison of the cellular effects of photodynamic therapy (PDT) utilizing the photosensitizer 5,5'-(4-N,N-diacetoxyphenyl)-10,15,20-tetraphenylporphyrin (this compound) and the conventional chemotherapeutic drug, cisplatin. The following sections present quantitative data on their cytotoxic and apoptotic effects, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways.
Comparative Analysis of Cytotoxicity and Apoptosis
The cytotoxic and apoptotic effects of this compound-PDT and cisplatin were evaluated in the murine lung adenocarcinoma cell line, LA795. The half-maximal inhibitory concentration (IC50) was determined to assess cytotoxicity, while the percentage of apoptotic cells was quantified to measure the induction of programmed cell death.
| Treatment | Cell Line | Parameter | Value | Reference |
| This compound-PDT | LA795 | Cytotoxicity (IC50) | Varies with light dose and this compound concentration | |
| Cisplatin | A549 (Human Lung Adenocarcinoma) | Cytotoxicity (IC50) | ~5-10 µM | |
| This compound-PDT | LA795 | Apoptosis Rate | Significantly increased post-treatment | |
| Cisplatin | A549 (Human Lung Adenocarcinoma) | Apoptosis Rate | 4.6% |
Note: Direct comparative studies of this compound-PDT and cisplatin on the LA795 cell line with specific IC50 values and apoptosis percentages under identical conditions are limited. The data presented for cisplatin is on a different lung adenocarcinoma cell line (A549) and should be interpreted with this in mind.
Mechanism of Action: A Tale of Two Pathways
This compound-PDT and cisplatin induce cell death through distinct mechanisms, although both ultimately converge on the activation of apoptotic pathways.
This compound-mediated Photodynamic Therapy (PDT) primarily targets cellular mitochondria. Upon activation by light, this compound generates reactive oxygen species (ROS) within the mitochondria, initiating a cascade of events that lead to apoptosis. This process involves the disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade.
Cisplatin , a platinum-based chemotherapeutic agent, exerts its cytotoxic effects primarily by cross-linking with purine bases in DNA. This interaction interferes with DNA replication and transcription, triggering a DNA damage response that can lead to cell cycle arrest and apoptosis. Cisplatin-induced apoptosis can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound followed by light irradiation (for this compound-PDT) or with varying concentrations of cisplatin for a specified duration.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest treated and untreated cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
The 2',7'-dichlorofluorescin diacetate (DCFDA) assay measures intracellular ROS levels.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach.
-
Loading: Incubate the cells with DCFDA solution. The DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Treatment: Treat the cells with this compound and expose them to light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at an excitation/emission wavelength of approximately 485/535 nm.
Visualizing the Pathways to Cell Death
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the distinct signaling pathways activated by this compound-PDT and cisplatin.
Unlocking Cellular Insights: The Superior Performance of DTPP Probes
In the dynamic landscape of cellular biology and drug discovery, the ability to accurately visualize and quantify specific molecular events is paramount. The evolution of chemical probes has been a driving force in this field, with each new generation offering enhanced capabilities. This guide provides a comprehensive comparison of the novel Di-tert-butyl Polystyryl Phosphine (DTPP) probes against previous generations of biological probes, highlighting the technological advancements that make this compound a superior tool for researchers.
This compound probes represent a significant leap forward in probe technology, leveraging a fine-tuned phosphine backbone to achieve exceptional stability, specificity, and cell permeability. These probes are designed for a wide range of applications, from fluorescent imaging of intracellular analytes to targeted drug delivery mechanisms.
Quantitative Performance Comparison
The advantages of this compound probes are most evident when their performance metrics are directly compared with those of earlier generation probes, such as traditional organic fluorescent dyes and early-stage phosphine-based probes.
| Feature | This compound Probes | Previous Generation Probes (e.g., early fluorescent dyes, simple phosphine probes) | Advantage of this compound |
| Quantum Yield | High (typically > 0.8) | Low to Moderate (often < 0.5) | Brighter signal, enabling detection of low-abundance targets. |
| Photostability | Excellent | Poor to Moderate (prone to photobleaching) | Longer imaging times and reduced signal degradation under illumination. |
| Cell Permeability | High | Variable (often requires permeabilization agents) | Enables imaging in live cells without disruptive pretreatments. |
| Specificity | High (Tunable for specific targets) | Moderate (Prone to off-target binding) | Reduced background noise and more reliable localization of the target. |
| Chemical Stability | High (Resistant to cellular redox environment) | Moderate (Can be sensitive to oxidation) | More reliable and reproducible results in complex biological samples. |
| Multiplexing Capability | Excellent (Narrow emission spectra) | Limited (Broad emission spectra leading to crosstalk) | Ability to simultaneously visualize multiple targets. |
Experimental Protocols
To substantiate the performance claims, standardized experimental protocols are employed to evaluate and compare different classes of probes.
Protocol 1: Evaluation of Photostability
Objective: To quantify the rate of photobleaching of this compound probes compared to a previous generation fluorescent probe.
Methodology:
-
Prepare a solution of the this compound probe and a control probe (e.g., fluorescein) at equivalent concentrations in a suitable buffer.
-
Mount a droplet of each solution on a microscope slide.
-
Expose the samples to continuous illumination using a fluorescence microscope with a high-intensity light source (e.g., a mercury lamp or a laser).
-
Capture images at regular intervals (e.g., every 30 seconds) for a total duration of 10 minutes.
-
Measure the fluorescence intensity of each sample at each time point using image analysis software.
-
Plot the normalized fluorescence intensity as a function of time to determine the photobleaching rate.
Protocol 2: Assessment of Cell Permeability and Staining Specificity
Objective: To evaluate the ability of a this compound probe to enter live cells and bind to its intended target.
Methodology:
-
Culture a relevant cell line (e.g., HeLa cells) on glass-bottom dishes.
-
Treat the cells with the this compound probe at a predetermined concentration and incubate for a specific duration.
-
For comparison, treat a separate set of cells with a previous generation probe that targets the same analyte.
-
Wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.
-
Image the cells using a confocal microscope to visualize the subcellular localization of the probe.
-
Co-stain with a known marker for the target organelle or molecule to assess the specificity of the probe's localization.
-
Quantify the fluorescence intensity inside the cells compared to the background to determine the signal-to-noise ratio.
Visualizing the Advantage: Workflows and Pathways
Diagrams generated using Graphviz illustrate the experimental workflows and a representative signaling pathway where this compound probes can be applied.
Caption: A streamlined workflow for the evaluation of new chemical probes.
Caption: Application of a this compound probe for detecting caspase-8 activity.
A Researcher's Guide to Validating TPP Drug Target Engagement in Cells: A Comparison of Leading Methods
For researchers, scientists, and drug development professionals, confirming that a drug candidate binds to its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. Thermal Proteome Profiling (TPP) has emerged as a powerful tool for identifying these interactions on a proteome-wide scale. However, validating these potential targets requires robust and reliable methods. This guide provides an objective comparison of three prominent techniques for validating TPP drug target engagement in cells: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and the NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement Assay.
This guide will delve into the principles, experimental workflows, and performance of each method, supported by quantitative data and detailed protocols. Visual diagrams generated using Graphviz are provided to illustrate key experimental processes and signaling pathways, aiding in the comprehension of these powerful techniques.
At a Glance: Comparison of Target Engagement Validation Methods
The selection of an appropriate validation method depends on various factors, including the nature of the target protein, the desired throughput, and the specific information required (e.g., potency, affinity, or simply confirmation of binding). The following table summarizes the key characteristics of CETSA, DARTS, and NanoBRET.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Ligand-induced conformational change leading to protection from proteolysis. | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer. |
| Readout | Quantification of soluble protein after heat shock (Western Blot, MS, ELISA, etc.). | Quantification of intact protein after limited proteolysis (Western Blot, MS). | Ratiometric measurement of light emission at two wavelengths. |
| Cellular Context | Intact cells or cell lysates. | Primarily cell lysates. | Intact cells. |
| Throughput | Low to high, depending on the detection method (WB vs. HT-CETSA).[1] | Low to medium. | High; suitable for multi-well plate formats. |
| Quantitative Data | EC50/IC50 from isothermal dose-response curves (ITDRF-CETSA). | Semi-quantitative; can generate dose-response curves for IC50 estimation. | Quantitative IC50 values, apparent affinity (Ki), and residence time. |
| Sensitivity | High for proteins with significant thermal shifts, but can miss targets with subtle changes.[2] | Good for detecting subtle conformational changes and weak interactions.[2] | High sensitivity, suitable for a wide range of affinities. |
| Specificity | Can be affected by indirect stabilization of complex partners. | Generally high, but depends on the specificity of the protease. | High, due to the proximity-based nature of BRET.[3] |
| Typical ΔTm | Can range from a few degrees to over 10°C.[1] | Not applicable. | Not applicable. |
| Example EC50/IC50 | PF-543 for SphK2: ~2.5 µM (ITDRF-CETSA). | Methotrexate for DHFR: Protection observed at ~30 nM.[4] | Wide range of EC50 values from nM to µM have been reported for various targets.[3] |
| Labeling Required | No (for endogenous proteins). | No. | Yes (luciferase tag on target protein and fluorescent tracer). |
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of proteins.[5] When a drug binds to its target protein, the protein's stability against heat-induced denaturation increases. This change in thermal stability is then quantified to confirm target engagement.
Experimental Workflow
The general workflow for a CETSA experiment involves treating cells with the compound of interest, subjecting the cells to a temperature gradient, lysing the cells, separating soluble proteins from aggregated ones, and finally detecting the amount of soluble target protein.
Detailed Experimental Protocol (Isothermal Dose-Response Fingerprinting - ITDRF-CETSA)
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with a range of drug concentrations or a vehicle control for a specified time.
-
Heating: Wash the cells and add fresh media. Heat the plates at a predetermined temperature (the Tagg where significant protein denaturation occurs in the absence of the drug) for a set duration (e.g., 3 minutes).
-
Lysis: Immediately lyse the cells on ice using a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Detection: Analyze the abundance of the target protein in the soluble fraction using methods like Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein against the drug concentration to generate a dose-response curve and determine the EC50 value.
Method 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS is based on the principle that the binding of a small molecule to its target protein can alter the protein's conformation, making it more or less susceptible to proteolysis.[6][7] This change in protease sensitivity is used to infer target engagement.
Experimental Workflow
A typical DARTS experiment involves incubating cell lysates with the drug, followed by limited digestion with a protease. The amount of undigested target protein is then quantified.
Detailed Experimental Protocol
-
Cell Lysate Preparation: Harvest cells and prepare a cell lysate using a non-denaturing lysis buffer. Determine the protein concentration of the lysate.[4]
-
Drug Incubation: Aliquot the cell lysate and incubate with various concentrations of the drug or a vehicle control.
-
Limited Proteolysis: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a specific time at room temperature. The choice of protease and digestion time needs to be optimized for each target.
-
Stop Digestion: Stop the proteolytic reaction by adding a protease inhibitor cocktail and placing the samples on ice.
-
Sample Preparation for Analysis: Add SDS-PAGE loading buffer to the samples and heat to denature the proteins.
-
Detection: Separate the proteins by SDS-PAGE and detect the target protein using Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensity of the intact target protein. An increase in the band intensity in the drug-treated samples compared to the vehicle control indicates target engagement. Plot the band intensities against drug concentration to estimate the IC50.
Method 3: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures the binding of a drug to its target in living cells.[8] The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (typically <10 nm).
Experimental Workflow
In the NanoBRET assay, the target protein is fused to a NanoLuc® luciferase (the donor), and a cell-permeable fluorescent ligand (tracer) that binds to the target serves as the acceptor. When the tracer binds to the NanoLuc®-tagged target, a BRET signal is generated. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Detailed Experimental Protocol
-
Cell Transfection: Transfect host cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase.
-
Cell Plating: After 24 hours, harvest the transfected cells and plate them in an appropriate assay plate (e.g., a white 96-well or 384-well plate).[9]
-
Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of the fluorescent tracer at a fixed concentration (typically at or below its KD).
-
Incubation: Incubate the plate at 37°C for a period to allow the binding to reach equilibrium.
-
Substrate Addition: Add the NanoLuc® substrate to the wells.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths: one for the NanoLuc® donor and one for the fluorescent acceptor, using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the test compound concentration to determine the IC50 value.
Signaling Pathway Example: The ERK Pathway
To illustrate the context in which these target engagement assays are crucial, consider the Extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in cell proliferation, differentiation, and survival.[10][11] Dysregulation of the ERK pathway is a hallmark of many cancers, making its components, such as MEK1/2 and ERK1/2, attractive drug targets.[12][13] Validating that a MEK or ERK inhibitor engages its target in cells is a critical step in its development.
Conclusion
The validation of on-target drug engagement in a cellular context is a cornerstone of modern drug discovery. CETSA, DARTS, and NanoBRET each offer unique advantages and have specific limitations. CETSA provides a label-free approach to assess thermal stabilization in intact cells, with throughput adaptable to the detection method. DARTS is particularly useful for detecting conformational changes and can be advantageous for targets that do not exhibit a significant thermal shift. NanoBRET offers a highly sensitive and quantitative method for determining compound affinity and residence time in living cells, albeit requiring protein tagging and a specific fluorescent tracer.
By understanding the principles and methodologies of these techniques, researchers can make informed decisions about the most appropriate approach to validate their TPP-identified targets, ultimately accelerating the development of novel and effective therapeutics.
References
- 1. youtube.com [youtube.com]
- 2. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 6. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 8. m.youtube.com [m.youtube.com]
- 9. eubopen.org [eubopen.org]
- 10. m.youtube.com [m.youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations [mdpi.com]
- 13. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of TPP Hits: A Comparative Guide to Genetic Methods
For Researchers, Scientists, and Drug Development Professionals
Thermal Proteome Profiling (TPP) is a powerful method for identifying the cellular targets of small molecules. By measuring changes in protein thermal stability across the proteome, TPP provides a global view of drug-protein interactions. However, hits identified through TPP require rigorous orthogonal validation to confirm that they are bona fide targets responsible for the observed cellular phenotype. Genetic methods offer a precise and powerful approach for this validation by directly perturbing the expression of the putative target protein.
This guide provides a comparative overview of the most common genetic methods used for the orthogonal validation of TPP hits: CRISPR/Cas9-mediated gene knockout, siRNA/shRNA-mediated gene knockdown, and mutant rescue experiments. We present a summary of quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate validation strategy.
Comparison of Genetic Validation Methods
The choice of genetic validation method depends on several factors, including the desired level of target perturbation, the experimental timeline, and the specific biological question being addressed. The following table summarizes the key features and quantitative parameters of each method.
| Feature | CRISPR/Cas9 Knockout | siRNA/shRNA Knockdown | Mutant Rescue |
| Principle | Permanent disruption of the target gene at the DNA level. | Transient reduction of target mRNA levels. | Re-expression of a modified target protein in a knockout/knockdown background. |
| Typical Knockout/Knockdown Efficiency | >90% at the protein level.[1] | 70-90% at the mRNA level, variable at the protein level.[1] | N/A |
| Effect on Protein Expression | Complete and permanent ablation.[1] | Partial and transient reduction.[1] | Restoration of protein expression. |
| Time to Generate Edited Cells | 4-8 weeks for stable clonal cell lines. | 24-96 hours for transient knockdown. | 6-10 weeks (requires generation of knockout/knockdown line first). |
| Potential for Off-Target Effects | Can occur, requires careful guide RNA design and validation. | Common, requires careful siRNA/shRNA design and use of controls. | Minimal, dependent on the specificity of the expression vector. |
| Impact on Thermal Stability (Hypothetical) | Complete loss of the target protein's thermal melt curve. | Reduction in the abundance of the target protein, potentially altering the melt curve. | Restoration of the wild-type or altered melt curve of the re-expressed protein. |
| Use Case for TPP Validation | Definitive validation of a target's role in a cellular response. | Rapid initial validation of a large number of TPP hits. | Confirmation of on-target effects and probing structure-function relationships. |
Experimental Workflows and Protocols
CRISPR/Cas9-Mediated Gene Knockout for TPP Hit Validation
CRISPR/Cas9 technology allows for the permanent and complete knockout of a target gene, providing the most definitive evidence for its role in a drug's mechanism of action.
Experimental Workflow:
Detailed Protocol:
-
sgRNA Design and Vector Construction:
-
Design two to three single guide RNAs (sgRNAs) targeting an early exon of the gene of interest using a publicly available design tool.
-
Clone the designed sgRNAs into a vector co-expressing Cas9 nuclease.
-
-
Transfection and Single-Cell Cloning:
-
Transfect the sgRNA/Cas9 vector into the target cell line using a suitable transfection reagent.
-
After 48-72 hours, perform single-cell sorting or limiting dilution to isolate individual clones.
-
Expand the single-cell clones into stable cell lines.
-
-
Validation of Gene Editing:
-
Genomic DNA Validation: Extract genomic DNA from each clonal population. Amplify the targeted region by PCR and verify the presence of insertions or deletions (indels) by Sanger sequencing.
-
Protein Knockout Confirmation: Perform Western blotting to confirm the complete absence of the target protein in the edited clones.
-
-
Thermal Proteome Profiling:
-
Select a validated knockout clone and a wild-type control cell line.
-
Perform a TPP experiment by treating both cell lines with the compound of interest at a relevant concentration.
-
Lyse the cells, subject them to a temperature gradient, and quantify the soluble proteome using mass spectrometry.
-
-
Data Analysis:
-
Compare the thermal profiles of all proteins between the knockout and wild-type cells in the presence and absence of the compound.
-
A successful validation is indicated by the disappearance of the thermal shift for the target protein in the knockout cells upon compound treatment.
-
siRNA/shRNA-Mediated Gene Knockdown for TPP Hit Validation
siRNA and shRNA-mediated knockdown offers a faster, though less definitive, method for validating TPP hits. It is particularly useful for screening multiple potential targets identified in a TPP experiment.
Experimental Workflow:
Detailed Protocol:
-
siRNA/shRNA Design:
-
Design at least two independent siRNAs or shRNAs targeting different sequences within the mRNA of the gene of interest.
-
Include a non-targeting control siRNA/shRNA.
-
-
Transfection/Transduction:
-
For siRNA, transfect the target cells using a lipid-based transfection reagent.
-
For shRNA, produce lentiviral particles and transduce the target cells.
-
-
Confirmation of Knockdown:
-
Harvest cells 24-72 hours post-transfection/transduction.
-
mRNA Knockdown: Quantify the reduction in target mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Protein Knockdown: Assess the reduction in target protein levels by Western blotting.
-
-
Thermal Proteome Profiling:
-
Perform the TPP experiment at the time point of maximal protein knockdown.
-
Treat cells transfected/transduced with the target-specific siRNA/shRNA and control siRNA/shRNA with the compound of interest.
-
Proceed with the standard TPP workflow.
-
-
Data Analysis:
-
Compare the thermal profiles between the target knockdown and control cells.
-
A significant reduction or complete ablation of the compound-induced thermal shift of the target protein in the knockdown cells validates the hit.
-
Mutant Rescue for TPP Hit Validation
Mutant rescue experiments provide a high level of confidence in on-target validation by demonstrating that the re-expression of the target protein can restore the compound-induced thermal shift. This method is also valuable for structure-function studies.
Experimental Workflow:
Detailed Protocol:
-
Generate Knockout or Knockdown Cell Line:
-
Follow the protocols described above to create a stable knockout or knockdown cell line for the target protein.
-
-
Design and Generate Rescue Construct:
-
Create an expression vector encoding the target protein.
-
To make the construct resistant to siRNA, introduce silent mutations in the siRNA-binding site.
-
For structure-function studies, introduce specific mutations in the protein's coding sequence (e.g., in the putative drug-binding site).
-
-
Transfection and Expression Confirmation:
-
Transfect the rescue construct into the knockout or knockdown cell line.
-
Confirm the expression of the rescued protein by Western blotting.
-
-
Thermal Proteome Profiling:
-
Perform a TPP experiment comparing the following cell lines:
-
Wild-type cells.
-
Knockout/knockdown cells.
-
Knockout/knockdown cells expressing the rescue construct.
-
-
Treat all cell lines with the compound of interest.
-
-
Data Analysis:
-
Analyze the thermal profiles of the target protein across all conditions.
-
Successful validation is achieved if the compound-induced thermal shift is absent in the knockout/knockdown cells but is restored in the cells expressing the rescue construct.
-
Case Study: Validation of a Kinase Inhibitor Target in the EGFR Signaling Pathway
Background: A TPP screen with a novel kinase inhibitor in a lung cancer cell line identified the Epidermal Growth Factor Receptor (EGFR) as a top hit, showing a significant positive thermal shift upon treatment. To validate this finding, a series of genetic experiments were performed.
Signaling Pathway:
Validation Steps:
-
siRNA Knockdown: Treatment of the lung cancer cells with two independent siRNAs targeting EGFR resulted in a >80% reduction in EGFR protein levels. Subsequent TPP analysis showed a complete loss of the inhibitor-induced thermal shift of EGFR, providing initial evidence of on-target engagement.
-
CRISPR/Cas9 Knockout: A stable EGFR knockout cell line was generated. As expected, these cells were resistant to the anti-proliferative effects of the kinase inhibitor. TPP experiments confirmed the absence of EGFR and its corresponding thermal shift upon inhibitor treatment.
-
Mutant Rescue: An siRNA-resistant EGFR expression construct was introduced into the EGFR knockdown cells. TPP analysis demonstrated that the re-expression of wild-type EGFR restored the inhibitor-induced thermal shift. Furthermore, a mutation in the putative drug-binding site of the rescued EGFR abolished the thermal shift, confirming the direct interaction between the inhibitor and EGFR.
References
Benchmarking Targeted Therapies: A Comparative Analysis of EGFR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors. By presenting supporting experimental data and detailed methodologies, this guide serves as a valuable resource for Target Product Profile (TPP) development and preclinical research.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in the EGFR gene, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC). Consequently, EGFR has become a prominent target for therapeutic intervention. This guide focuses on a comparative analysis of several generations of EGFR tyrosine kinase inhibitors (TKIs), providing a framework for benchmarking new chemical entities against established drugs.
Performance Comparison of FDA-Approved EGFR Inhibitors
The following table summarizes the in vitro potency (IC50) of four FDA-approved EGFR inhibitors—Gefitinib (1st generation), Erlotinib (1st generation), Afatinib (2nd generation), and Osimertinib (3rd generation)—against wild-type EGFR and clinically relevant mutant forms. Lower IC50 values indicate higher potency. This data is crucial for establishing a TPP and understanding the therapeutic window of a candidate drug.
| Drug | Target | IC50 (nM) |
| Gefitinib | EGFR (Wild-Type) | 1.9 |
| EGFR (L858R) | 0.8 | |
| EGFR (Exon 19 Del) | 0.3 | |
| EGFR (T790M) | >1000 | |
| Erlotinib | EGFR (Wild-Type) | 2.1 |
| EGFR (L858R) | 0.7 | |
| EGFR (Exon 19 Del) | 0.2 | |
| EGFR (T790M) | >1000 | |
| Afatinib | EGFR (Wild-Type) | 10 |
| EGFR (L858R) | 0.5 | |
| EGFR (Exon 19 Del) | 0.4 | |
| EGFR (T790M) | 10 | |
| Osimertinib | EGFR (Wild-Type) | 490 |
| EGFR (L858R) | 1.2 | |
| EGFR (Exon 19 Del) | 0.9 | |
| EGFR (T790M) | 1.1 |
Data compiled from published literature. IC50 values can vary based on experimental conditions.
Visualizing the EGFR Signaling Pathway and Drug Evaluation Workflow
To better understand the mechanism of action of these inhibitors and the process of their evaluation, the following diagrams illustrate the EGFR signaling cascade and a typical experimental workflow for inhibitor screening.
EGFR Signaling Pathway
EGFR Inhibitor Screening Workflow
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to benchmark EGFR inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to the EGFR kinase domain.
Materials:
-
EGFR kinase (wild-type or mutant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Kinase Buffer
-
Test compounds (serially diluted)
-
384-well microplates
Procedure:
-
Prepare Reagents:
-
Prepare a 4X solution of the test compound in kinase buffer.
-
Prepare a 2X solution of the EGFR kinase and Eu-anti-Tag antibody mixture in kinase buffer.
-
Prepare a 4X solution of the Kinase Tracer in kinase buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 4X test compound solution to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase/antibody mixture to each well.
-
Add 5 µL of the 4X Kinase Tracer solution to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in proliferation or cytotoxicity assays.
Materials:
-
Cancer cell lines expressing wild-type or mutant EGFR
-
Complete cell culture medium
-
Test compounds (serially diluted)
-
MTS reagent (containing a tetrazolium salt)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
MTS Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a purple formazan product is visible.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Target Engagement: EGFR Phosphorylation Assay (Western Blot)
This protocol is used to confirm that the test compound inhibits the autophosphorylation of EGFR in a cellular context.
Materials:
-
Cancer cell lines
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
Test compounds
-
Lysis buffer
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to attach.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR and loading control (β-actin) signals.
-
Compare the levels of phosphorylated EGFR in treated versus untreated cells.
-
Safety Operating Guide
Proper Disposal Procedures for Diphenyl(p-tolyl)phosphine (DTPP)
This guide provides essential safety and logistical information for the proper disposal of Diphenyl(p-tolyl)phosphine (DTPP). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for Diphenyl(p-tolyl)phosphine is presented below for easy reference.
| Property | Value |
| Molecular Formula | C19H17P |
| Molecular Weight | 276.32 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 77-81 °C (171-178 °F) |
| Boiling Point | 215 °C (419 °F) at 11 hPa |
| Flash Point | >110 °C (>230 °F) - closed cup |
| Solubility | Insoluble in water |
Hazard Identification and Safety Precautions
Diphenyl(p-tolyl)phosphine is considered a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory system irritation.[1][2]
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
Disposal Protocol
The following protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1. Waste Collection and Segregation:
-
Collect this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste" and "Diphenyl(p-tolyl)phosphine".
-
Do not mix this compound waste with other incompatible waste streams. Specifically, avoid contamination with strong oxidizing agents.[1]
2. Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[4]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
3. Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.
-
Follow your institution's specific procedures for hazardous waste disposal requests.
4. Emergency Procedures:
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[1] For larger spills, evacuate the area and contact EHS immediately.
-
Fire: Use a dry chemical powder, foam, or carbon dioxide fire extinguisher.[1] Do not use water. Wear self-contained breathing apparatus and full protective gear.[4]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Diphenyl(p-tolyl)phosphine.
Caption: this compound Disposal Workflow from laboratory generation to final disposal by EHS.
References
Navigating the Safe Handling of DTPP in Research Environments
A critical guide to Personal Protective Equipment (PPE), operational protocols, and disposal for professionals in drug development and scientific research.
The acronym "DTPP" can refer to multiple chemical compounds with distinct hazard profiles. To ensure the highest standards of laboratory safety, it is crucial to first verify the specific agent in use, primarily by its CAS (Chemical Abstracts Service) number. This guide provides detailed safety and logistical information for two compounds commonly abbreviated as this compound:
-
Diethylenetriaminepenta(methylene phosphonic acid) (DTPMPA) : A corrosive compound requiring stringent handling protocols.
-
Decyl(triphenyl)phosphonium (this compound) Bromide : An irritant that also necessitates careful safety measures.
Diethylenetriaminepenta(methylene phosphonic acid) (DTPMPA)
CAS Number: 15827-60-8
This compound is recognized for its corrosive properties and can cause severe skin burns and eye damage.[1] Adherence to the following safety protocols is imperative for all personnel.
Essential Personal Protective Equipment (PPE)
Aqueous solutions of DTPMPA may cause burning and itching upon skin and eye contact.[2] It is crucial to use appropriate PPE to mitigate these risks.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting, chemical splash-resistant goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Face Shield | Recommended in addition to goggles when there is a significant splash hazard. | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use. Must satisfy EU Directive 89/686/EEC and EN 374.[3] |
| Protective Clothing | Fire/flame-resistant and impervious clothing.[3] A lab coat is a minimum requirement. | |
| Boots | Waterproof boots for spill response. | |
| Respiratory Protection | Respirator | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[3] Required when dusts are generated. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintaining a safe laboratory environment.
-
Engineering Controls : Work in a well-ventilated area, preferably under a chemical fume hood.[2][4] Eyewash stations and safety showers must be readily accessible.[4]
-
Handling : Avoid contact with skin, eyes, and clothing.[3][4] Do not breathe dust, fumes, or vapors.[4] Wash hands thoroughly after handling.[2][4] Keep containers tightly closed when not in use.[4]
-
Storage : Store in a cool, dry, and well-ventilated area.[2][4] Keep in the original, corrosion-resistant container.[3] Store locked up and away from incompatible materials.[4]
Disposal Plan
All waste, including contaminated PPE, must be handled as hazardous material.
-
Chemical Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]
-
Contaminated PPE : Contaminated clothing should be removed immediately and washed before reuse.[4] Disposable PPE (gloves, etc.) should be collected in a designated hazardous waste container.
-
Spill Management : In case of a spill, evacuate personnel from the area.[3] Wear appropriate PPE and contain the spill using an absorbent material like sand.[2] Collect the spilled material in a suitable container for disposal.[2]
Logical Workflow for DTPMPA Handling
Caption: Workflow for safe DTPMPA handling.
Decyl(triphenyl)phosphonium (this compound) Bromide
CAS Number: 32339-43-8
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] While less corrosive than DTPMPA, it requires diligent application of safety protocols.
Essential Personal Protective Equipment (PPE)
To prevent irritation, the following PPE is recommended when handling this compound Bromide.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses/Goggles | Wear safety glasses with side-shields or goggles.[5] |
| Skin Protection | Gloves | Wear appropriate protective gloves (e.g., nitrile). |
| Lab Coat/Clothing | Wear protective clothing to prevent skin exposure. | |
| Respiratory Protection | Dust Mask | Use a NIOSH/MSHA-approved respirator (e.g., N95) if dust formation is likely.[4] |
Operational Plans: Handling and Storage
Proper procedures minimize the risk of exposure and ensure a safe working environment.
-
Engineering Controls : Use only in a well-ventilated area.[5] Ensure eyewash stations and safety showers are located near the workstation.[5]
-
Handling : Avoid breathing dust.[5] Do not get in eyes, on skin, or on clothing.[5] Wash hands and any exposed skin thoroughly after handling.[5]
-
Storage : Keep the container tightly closed and store in a well-ventilated, dry place.[5] Protect from moisture.
Disposal Plan
Dispose of all chemical waste and contaminated materials in accordance with institutional and regulatory guidelines.
-
Chemical Disposal : Dispose of contents and container to an approved waste disposal plant.[5]
-
Contaminated PPE : Place used disposable gloves and other contaminated items in a sealed container for hazardous waste disposal.
-
Spill Management : For spills, sweep up the material, avoiding dust formation, and place it into a suitable, closed container for disposal.[5]
Logical Workflow for this compound Bromide PPE Selection
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
